1-Phenyl-2-(trimethylsilyl)acetylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl(2-phenylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIXCCMXZQWTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176086 | |
| Record name | Silane, trimethyl(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Phenyl-2-(trimethylsilyl)acetylene | |
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CAS No. |
2170-06-1 | |
| Record name | Silane, trimethyl(phenylethynyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl(phenylethynyl)- | |
| Source | EPA DSSTox | |
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| Record name | 1-Phenyl-2-(trimethylsilyl)acetylene | |
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Foundational & Exploratory
Introduction: A Versatile Synthon at the Nexus of Organic and Materials Chemistry
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Phenyl-2-(trimethylsilyl)acetylene
This compound, often abbreviated as PTMSA, stands as a cornerstone reagent for chemists navigating the complexities of modern organic synthesis and materials science.[1][2] This versatile organosilicon compound is more than a simple protected alkyne; it is a sophisticated building block whose reactivity is subtly governed by the interplay between its constituent phenyl and trimethylsilyl (TMS) moieties. The bulky trimethylsilyl group not only enhances the compound's stability and solubility in organic solvents but, more critically, serves as a removable "protecting group" for the terminal acetylenic proton, allowing for highly selective synthetic transformations.[1][3] Concurrently, the phenyl group imparts unique electronic properties, making PTMSA and its derivatives valuable precursors for advanced materials in the field of organic electronics.[1][2]
This guide offers an in-depth exploration of the core chemical properties, reactivity, and field-proven applications of this compound, designed for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explain the causality behind its synthetic utility, providing a framework for its intelligent application in the laboratory.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The physical characteristics of PTMSA make it a convenient liquid reagent for a wide array of reaction conditions.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄Si | [1][4] |
| Molecular Weight | 174.32 g/mol | [1][4] |
| CAS Number | 2170-06-1 | [1][4] |
| Appearance | Colorless to slightly yellow liquid | [1][2] |
| Boiling Point | 87-88 °C at 9 mmHg | [1][5][6] |
| Density | 0.886 - 0.90 g/mL at 25 °C | [1][5][6][7] |
| Refractive Index (n20/D) | 1.528 - 1.53 | [1][5][6][7] |
| Solubility | Sparingly soluble in water (6.1E-3 g/L at 25°C) | [7] |
| Flash Point | 74 °C (165 °F) - closed cup | [6][7] |
| Storage | Store at room temperature | [1] |
Spectroscopic Fingerprints for Compound Validation
Spectroscopic analysis provides an unambiguous confirmation of structure and purity. The following data are characteristic of PTMSA:
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) : Key shifts are observed for the acetylenic carbons, with the silicon-bound carbon appearing at approximately 105.2 ppm and the phenyl-bound carbon at 94.1 ppm. The phenyl ring carbons resonate in the 123-132 ppm region, while the trimethylsilyl methyl carbons give a sharp signal near 0.0 ppm.[8]
-
Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum of PTMSA shows a distinct molecular ion (M⁺) peak at m/z 174.[4][9] The most prominent feature is the base peak at m/z 159, corresponding to the loss of a methyl group ([M-15]⁺), a characteristic fragmentation pattern for trimethylsilyl compounds.[4]
-
Infrared (IR) Spectroscopy : The IR spectrum displays a characteristic, sharp absorption band for the C≡C triple bond stretch, typically found in the region of 2150-2160 cm⁻¹.
Synthesis: A Protocol Grounded in Mechanistic Understanding
The most prevalent and reliable synthesis of this compound involves the silylation of phenylacetylene. This is typically achieved by first deprotonating the terminal alkyne with a strong base to form an acetylide, which then acts as a potent nucleophile to attack a silicon electrophile, such as chlorotrimethylsilane (TMSCl).[7]
Workflow for the Synthesis of PTMSA
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. gelest.com [gelest.com]
- 4. This compound | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2170-06-1 [chemicalbook.com]
- 6. 1-Phenyl-2-trimethylsilylacetylene 99 2170-06-1 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. rsc.org [rsc.org]
- 9. This compound(2170-06-1) MS spectrum [chemicalbook.com]
Introduction: The Strategic Importance of (Phenylethynyl)trimethylsilane
An In-Depth Technical Guide to the Synthesis of 1-Phenyl-2-(trimethylsilyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as (phenylethynyl)trimethylsilane, is a cornerstone reagent in modern organic synthesis.[1][2] Its structure marries the reactivity of an alkyne with the stability and unique chemical handles afforded by the phenyl and trimethylsilyl (TMS) groups. This versatile organosilicon compound serves as a critical building block in the synthesis of complex organic molecules, finding extensive applications in the development of pharmaceuticals, agrochemicals, and advanced functional materials like polymers and organic electronics.[1][3][4] The TMS group not only enhances stability and solubility but also acts as a robust protecting group for the terminal alkyne, which can be selectively removed under mild conditions to unveil a reactive C-H bond for further functionalization.[5][6][7]
This guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, with a focus on the mechanistic underpinnings, detailed experimental protocols, and the critical safety considerations required for its successful and safe synthesis in a laboratory setting.
Primary Synthetic Route: Sonogashira Cross-Coupling
The most prevalent and efficient method for constructing this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a terminal alkyne (trimethylsilylacetylene) with an aryl halide (iodobenzene or bromobenzene) and is co-catalyzed by palladium and copper complexes.[8][9][10]
Causality and Mechanism: The Catalytic Cycles
The reaction's efficacy stems from two interconnected catalytic cycles working in concert.[9][11]
-
The Palladium Cycle : A palladium(0) species initiates the cycle by undergoing oxidative addition into the aryl-halide bond (e.g., iodobenzene), forming a Pd(II) intermediate.[9]
-
The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base. The base deprotonates the alkyne, and the resulting acetylide coordinates with the copper to form a copper(I) acetylide species.[12] This step is crucial as it activates the alkyne.
-
Transmetalation : The activated copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation, regenerating the copper(I) catalyst.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the product, this compound, and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11][12]
Caption: Figure 1: Sonogashira Catalytic Cycles.
Experimental Protocol: Sonogashira Synthesis
This protocol is a representative example adapted from established literature procedures.[13] It is crucial that all steps are performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen from deactivating the catalysts.
Materials & Reagents:
| Reagent/Material | Formula | M.W. | Amount | Moles (mmol) | Role |
| Iodobenzene | C₆H₅I | 204.01 | 2.04 g (1.14 mL) | 10.0 | Aryl Halide |
| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 1.18 g (1.70 mL) | 12.0 | Alkyne |
| Bis(triphenylphosphine)palladium(II) chloride | PdCl₂(PPh₃)₂ | 701.90 | 140 mg | 0.2 (2 mol%) | Catalyst |
| Copper(I) Iodide | CuI | 190.45 | 38 mg | 0.2 (2 mol%) | Co-catalyst |
| Triethylamine (anhydrous) | (C₂H₅)₃N | 101.19 | 25 mL | - | Base/Solvent |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | As needed | - | Extraction Solvent |
| Saturated NH₄Cl (aq) | NH₄Cl | - | As needed | - | Quenching Agent |
| Brine | NaCl (aq) | - | As needed | - | Washing Agent |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | Drying Agent |
Procedure:
-
Reaction Setup: To a dry, oven-baked 100 mL Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) chloride (140 mg) and copper(I) iodide (38 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (25 mL), iodobenzene (1.14 mL), and trimethylsilylacetylene (1.70 mL) via syringe.
-
Reaction: Stir the resulting mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (50 mL). The triethylammonium iodide salt will precipitate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitated salts and catalyst residues. Wash the pad with additional diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with hexanes, to yield this compound as a colorless oil.[13]
Caption: Figure 2: Sonogashira Synthesis Workflow.
Alternative Route: Direct Silylation of Phenylacetylene
An alternative and also widely used method involves the direct silylation of phenylacetylene. This approach is conceptually simpler, involving a two-step, one-pot process: deprotonation of phenylacetylene followed by quenching with an electrophilic silicon source.
Principle and Mechanism
This synthesis relies on the acidity of the terminal alkyne proton of phenylacetylene. A strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), is used to abstract this proton, generating a lithium phenylacetylide intermediate. This potent nucleophile then readily attacks the silicon atom of trimethylsilyl chloride (TMSCl), displacing the chloride and forming the desired product.[14][15]
Procedure:
-
Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF) (40 mL) and phenylacetylene (1.02 g, 1.1 mL, 10.0 mmol).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Slowly add n-butyllithium (1.6 M in hexanes, 6.5 mL, 10.4 mmol) dropwise via syringe. Stir the mixture at this temperature for 30 minutes.
-
Silylation: Add trimethylsilyl chloride (1.34 g, 1.58 mL, 12.0 mmol) dropwise to the solution while maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up & Purification: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate. Extract with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by distillation or column chromatography.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Typical Value |
| Appearance | Colorless to slightly yellow liquid[4][16] |
| Boiling Point | 87-88 °C @ 9 mmHg[3] |
| Density | ~0.886 g/mL at 25 °C[3][17] |
| Refractive Index (n²⁰/D) | ~1.528[3] |
| ¹H NMR (CDCl₃) | δ ~7.5-7.3 (m, 5H, Ar-H), δ ~0.25 (s, 9H, Si(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~128-132 (Ar-C), ~105 (Ar-C≡C), ~95 (Ar-C≡C), ~0.0 (Si(CH₃)₃) |
The Role of the TMS Protecting Group
The trimethylsilyl group is not merely a structural component; it is a strategic protecting group.[5][6] Terminal alkynes are acidic and can interfere with many organometallic reactions. By converting the terminal alkyne to its TMS-protected form, this acidity is masked, allowing for selective reactions at other sites of a complex molecule. The TMS group can be easily and selectively removed when needed, typically using fluoride sources like tetrabutylammonium fluoride (TBAF) or mild bases like potassium carbonate in methanol, to regenerate the terminal alkyne for subsequent transformations.[5][14][18][19]
Caption: Figure 3: TMS Protection/Deprotection Strategy.
Critical Safety and Handling Protocols
The synthesis of this compound involves several hazardous materials that demand strict adherence to safety protocols.
-
Flammable Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[20][21]
-
Trimethylsilylacetylene: This reagent is a highly flammable liquid and its vapors can form explosive mixtures with air.[22][23] It should be handled in a well-ventilated area, and containers must be kept securely sealed.[22][23]
-
Organolithium Reagents: n-Butyllithium is pyrophoric and will ignite spontaneously on contact with air or moisture. It must be handled exclusively under a strict inert atmosphere using proper syringe techniques.
-
Catalysts: Palladium compounds are toxic. Avoid inhalation and skin contact by wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[21]
-
Work-up and Waste: Quenching of reactive reagents like n-BuLi must be done carefully at low temperatures. All chemical waste must be disposed of according to institutional and local regulations.
Conclusion
The synthesis of this compound is a fundamental procedure in the toolkit of the modern synthetic chemist. While the Sonogashira cross-coupling represents a highly efficient and common approach, direct silylation of phenylacetylene offers a viable alternative. Understanding the mechanisms, mastering the anhydrous and anaerobic techniques, and adhering strictly to safety protocols are paramount for the successful and safe execution of these syntheses. The resulting compound's role as a protected alkyne building block ensures its continued and widespread use in the pursuit of novel therapeutics, materials, and complex molecular architectures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2170-06-1 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 6. mdpi.org [mdpi.org]
- 7. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 8. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 12. m.youtube.com [m.youtube.com]
- 13. prepchem.com [prepchem.com]
- 14. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. labproinc.com [labproinc.com]
- 17. chembk.com [chembk.com]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. researchgate.net [researchgate.net]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.co.uk [fishersci.co.uk]
- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 23. chemicalbook.com [chemicalbook.com]
A Spectroscopic and Structural Elucidation Guide to 1-Phenyl-2-(trimethylsilyl)acetylene
An In-Depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Phenyl-2-(trimethylsilyl)acetylene (C₁₁H₁₄Si), a pivotal building block in organic synthesis and materials science.[1] As a protected form of phenylacetylene, its unambiguous identification is critical for researchers in process development, quality control, and novel material design. This document, intended for chemists and drug development professionals, offers an in-depth examination of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy data. Beyond presenting raw data, this guide emphasizes the causal logic behind spectral features, providing field-proven insights into experimental design and data interpretation, thereby establishing a self-validating framework for the characterization of this and similar organosilicon compounds.
Molecular Structure and Physicochemical Properties
This compound is a colorless to slightly yellow liquid at room temperature.[1][2] The trimethylsilyl (TMS) group serves as a sterically bulky, removable protecting group for the terminal alkyne, preventing unwanted side reactions and enabling its use in sophisticated synthetic pathways, such as cross-coupling reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄Si | [1][3] |
| Molecular Weight | 174.31 g/mol | [3] |
| CAS Number | 2170-06-1 | [1][3] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Density | 0.886 g/mL at 25 °C | |
| Boiling Point | 87-88 °C / 9 mmHg | |
| Refractive Index | n20/D 1.528 |
graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=10];
// Phenyl Ring
C1 [pos="0,1!", label="C"];
C2 [pos="-0.87,0.5!", label="C"];
C3 [pos="-0.87,-0.5!", label="C"];
C4 [pos="0,-1!", label="C"];
C5 [pos="0.87,-0.5!", label="C"];
C6 [pos="0.87,0.5!", label="C"];
H1 [pos="-1.5,0.87!", label="H"];
H2 [pos="-1.5,-0.87!", label="H"];
H3 [pos="0,-1.7!", label="H"];
H4 [pos="1.5,-0.87!", label="H"];
H5 [pos="1.5,0.87!", label="H"];
// Acetylene Linker
C7 [pos="0,2!", label="C"];
C8 [pos="0,3!", label="C"];
// Trimethylsilyl Group
Si [pos="0,4!", label="Si", fontcolor="#34A853"];
C9 [pos="-1,4.87!", label="CH₃"];
C10 [pos="1,4.87!", label="CH₃"];
C11 [pos="0,5!", label="CH₃"];
// Bonds
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4; C6 -- H5;
C1 -- C7 [label=""];
C7 -- C8 [label="≡"];
C8 -- Si;
Si -- C9; Si -- C10; Si -- C11;
}
***
### 2. Mass Spectrometry (MS)
Mass spectrometry provides critical information on the molecular weight and fragmentation pattern of a molecule, which serves as a fingerprint for its identification. Electron Ionization (EI) is the method of choice for creating a reproducible fragmentation pattern suitable for library matching.
#### **Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)**
1. **Sample Preparation:** Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
2. **Injection:** Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
3. **GC Method:** Use a temperature program that ensures separation from solvent and any impurities, for instance, an initial temperature of 60°C held for1 minute, followed by a ramp of 10°C/min to 250°C.
4. **MS Acquisition:** Acquire datain EI mode at a standard ionization energy of 70 eV. The choice of 70 eV is a long-standing convention that provides sufficient energy to cause fragmentation while generating reproducible spectra that are comparable across different instruments and libraries.
5. **Data Analysis:** Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the target compound.
#### **Data Summary & Interpretation**
The EI mass spectrum is characterized by a distinct molecular ion and a highly diagnostic base peak resulting from the fragmentation of the trimethylsilyl group.
***
**Table 2: Key EI-MS Fragmentation Data forthis compound**
| m/z | Proposed Fragment | Relative Intensity (%) | Interpretation |
| :-- | :--- | :--- | :--- |
| 174 | [C₁₁H₁₄Si]⁺˙ (M⁺˙) | ~27 | Molecular Ion |
| **159** | [M - CH₃]⁺ | **100** | **Base Peak:** Loss of a methyl radical via alpha-cleavage. |
| 129 | [M - 3CH₃]⁺ or [C₁₀H₉]⁺ | ~6 | Complex rearrangement/fragmentation |
| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | ~5 | Phenyl-containing fragment |
| 73 | [Si(CH₃)₃]⁺ | Variable | Trimethylsilyl cation |
*Data compiled from PubChem and ChemicalBook.*
***
#### **Fragmentation Pathway Analysis**
The fragmentation of this compound is dominated by pathways characteristic of trimethylsilyl-containing compounds.
1. **Molecular Ion (m/z 174):** The peak at m/z 174 corresponds to the intact molecule that has lost one electron, confirming the molecular weight.
2. **Base Peak (m/z 159):** The most abundant fragment is observed at m/z 159. This peak arises from the facile loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a classic alpha-cleavage adjacent to the silicon atom, resulting in a stable, resonance-stabilized silicon-containing cation. The stability of this cation is the primary reason for its high abundance.
```dot
digraph "fragmentation_pathway" {
rankdir=LR;
node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="sans-serif", fontsize=10, color="#202124"];
mol [label="Molecular Ion (M⁺˙)\nm/z = 174"];
frag1 [label="[M - CH₃]⁺\nm/z = 159 (Base Peak)"];
mol -> frag1 [label="- •CH₃ (15 Da)\n(Alpha-Cleavage)"];
}
Caption: Primary fragmentation pathway in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. For this compound, it provides definitive evidence of the key structural motifs.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background spectrum.
-
Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. ATR is chosen for its simplicity, requiring minimal sample preparation for liquids and providing high-quality, reproducible data.
Data Summary & Interpretation
The IR spectrum displays characteristic absorptions for the phenyl, alkyne, and trimethylsilyl groups. The most diagnostic feature is the position of the C≡C stretch and the absence of the terminal alkyne C-H stretch.
Table 3: Diagnostic IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Comments ~3050 Aromatic C-H Stretch Medium Typical for sp² C-H bonds on a benzene ring. ~2160 C≡C Stretch Strong, Sharp Key diagnostic peak. The frequency is lowered from a terminal alkyne (~2100-2140 cm⁻¹) due to conjugation with the phenyl ring and bonding to the electropositive silicon atom. [4] ~1596, ~1487 Aromatic C=C Stretch Medium-Strong Characteristic skeletal vibrations of the phenyl ring. [4] ~1250 Si-CH₃ Symmetric Bend Strong, Sharp A hallmark absorption for the trimethylsilyl group. ~840, ~760 Si-C Stretch / CH₃ Rock Strong Further confirmation of the Si(CH₃)₃ moiety. The band around 760 cm⁻¹ is also characteristic of monosubstituted benzene C-H out-of-plane bending. [5][6] Absence at ~3300 ≡C-H Stretch N/A The absence of a sharp peak in this region is crucial evidence confirming that the alkyne is not terminal and is substituted by the TMS group. [4][7]
Data compiled from ResearchGate and general IR correlation tables.
[4][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for complete structural confirmation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solvating power and well-defined residual solvent peak.
-
Internal Standard: Tetramethylsilane (TMS) is the conventional internal standard for ¹H and ¹³C NMR, defining the 0 ppm reference point. However, since the analyte itself contains a trimethylsilyl group, its sharp singlet can be used as an internal reference, typically appearing around 0.2 ppm.
-
Acquisition: Record spectra on a 300 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard to produce singlets for all carbon environments, simplifying the spectrum.
¹H NMR Data & Interpretation
The ¹H NMR spectrum is simple and highly informative, showing two distinct sets of signals corresponding to the silyl and phenyl moieties.
Table 4: ¹H NMR Data (CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~7.45 - 7.55 Multiplet 2H ortho-Protons of the phenyl ring ~7.25 - 7.40 Multiplet 3H meta- and para-Protons of the phenyl ring ~0.25 Singlet 9H (CH₃)₃Si- Protons
Data interpreted from similar compounds and established chemical shift ranges.
[4][10]
-
Trimethylsilyl Protons (~0.25 ppm): The nine protons of the three methyl groups are chemically equivalent, giving rise to a single, sharp peak with an integration of 9H. Its upfield position is characteristic of protons on methyl groups attached to silicon.
-
Phenyl Protons (~7.25 - 7.55 ppm): The five protons on the phenyl ring are deshielded due to the aromatic ring current and appear as a complex multiplet in the typical aromatic region. The ortho protons are generally slightly further downfield than the meta and para protons.
¹³C NMR Data & Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Table 5: ¹³C NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Comments |
| :--- | :--- | :--- | :--- |
| ~132.0 | ortho- & meta-Carbons | Phenyl ring |
| ~128.9 | para-Carbon | Phenyl ring |
| ~128.3 | ortho- & meta-Carbons | Phenyl ring |
| ~123.0 | ipso-Carbon (C-C≡) | Phenyl ring, quaternary |
| ~104.8 | -C≡C-Si | Acetylenic carbon attached to Si |
| ~94.5 | Ph-C≡C- | Acetylenic carbon attached to Phenyl |
| ~0.0 | (CH₃)₃Si- | Trimethylsilyl carbons |
Data compiled from published spectra of this compound and closely related analogues.
[11]
-
Acetylenic Carbons (~104.8 and ~94.5 ppm): The two sp-hybridized carbons of the alkyne are clearly resolved. The carbon attached to the silicon atom (C≡C-Si) is typically found slightly further downfield than the carbon attached to the phenyl ring (Ph-C≡C).
-
Phenyl Carbons (~123-132 ppm): Due to symmetry, four distinct signals are expected for the six carbons of the monosubstituted phenyl ring: one for the ipso-carbon (the one attached to the alkyne), one for the para-carbon, and two for the pairs of ortho and meta carbons.
-
Trimethylsilyl Carbon (~0.0 ppm): The three equivalent methyl carbons of the TMS group appear as a single sharp peak at the far upfield end of the spectrum.
Conclusion
The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a robust and unequivocal characterization of this compound. The key diagnostic features are:
-
MS: A molecular ion at m/z 174 and a characteristic base peak at m/z 159 ([M-CH₃]⁺).
-
IR: A strong C≡C stretch around 2160 cm⁻¹, prominent Si-CH₃ bands at ~1250 and ~840 cm⁻¹, and the conspicuous absence of a ≡C-H stretch at ~3300 cm⁻¹.
-
NMR: A 9H singlet around 0.25 ppm in the ¹H spectrum, and two distinct acetylenic carbon signals around 105 and 95 ppm in the ¹³C spectrum.
This comprehensive spectroscopic signature serves as a reliable standard for identity and purity confirmation in any research or development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound(2170-06-1) IR Spectrum [m.chemicalbook.com]
- 10. Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment | MDPI [mdpi.com]
- 11. rsc.org [rsc.org]
Stability and storage of 1-Phenyl-2-(trimethylsilyl)acetylene
An In-depth Technical Guide to the Stability and Storage of 1-Phenyl-2-(trimethylsilyl)acetylene
Introduction
This compound, also known as (phenylethynyl)trimethylsilane, is a versatile organosilicon compound widely employed as a key building block in organic synthesis and materials science.[1][2] Its utility stems from the unique role of the trimethylsilyl (TMS) group, which serves as a stable, sterically bulky protecting group for the terminal alkyne. This protection allows for selective reactions at other sites of a molecule and prevents the often-undesired coupling reactions of the terminal acetylene itself.[3] The TMS group enhances the compound's stability and solubility, making it a preferred reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like functionalized polymers.[1][2]
This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and handling protocols for this compound to ensure its integrity and performance in research and development settings.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₁₁H₁₄Si |
| Molecular Weight | 174.31 g/mol [4] |
| Appearance | Colorless to slightly yellow liquid[1][2] |
| Density | 0.886 g/mL at 25 °C (lit.)[5] |
| Boiling Point | 87-88 °C at 9 mmHg (lit.)[5][6] |
| Refractive Index | n20/D 1.528 (lit.)[5][6] |
| Flash Point | 74 °C (165.2 °F) - closed cup |
| Solubility | Does not mix with water[7] |
Chemical Stability and Degradation Pathways
While generally considered a stable product, the stability of this compound is contingent upon avoiding conditions that promote the cleavage of the silicon-carbon bond.[7] The primary pathway of degradation is desilylation.
The Protective Role of the Trimethylsilyl Group
The TMS group is fundamental to the compound's utility. Unlike terminal alkynes which are acidic and can undergo self-coupling or act as nucleophiles, the TMS-protected alkyne is relatively inert to these pathways. This stability allows for precise chemical manipulations, such as Sonogashira cross-coupling reactions, where the TMS group can be retained or removed in a controlled manner.[3][8]
Primary Degradation Pathway: Desilylation
The most significant stability concern is the cleavage of the C(sp)-Si bond, a reaction known as desilylation or deprotection. This reaction regenerates phenylacetylene and a silicon-containing byproduct.
Caption: Primary degradation pathway for this compound.
This reaction can be initiated by several factors:
-
Moisture and Protic Solvents: Water and alcohols can cause slow hydrolysis (protodesilylation), especially in the presence of acid or base catalysts, cleaving the TMS group to form phenylacetylene and trimethylsilanol.[9]
-
Fluoride Ions: Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are highly effective for intentional desilylation due to the high strength of the silicon-fluorine bond.[8] Accidental contamination with fluoride must be avoided during storage.
-
Bases: Strong bases can deprotonate trace amounts of water or other protic species, facilitating the cleavage. Mild bases like potassium carbonate in methanol are commonly used for controlled deprotection.[8]
-
Oxidizing Agents: The compound should be stored away from strong oxidizing agents to prevent unwanted side reactions.[7]
Thermal and Photochemical Stability
This compound exhibits good thermal stability under recommended storage conditions. Heating may cause expansion or decomposition, leading to violent rupture of containers in a fire scenario.[7] While specific data on its photochemical stability is limited, it is good practice to store it protected from light, as with many organic reagents.
Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is critical to maintain the purity and reactivity of this compound.
Long-Term Storage
For optimal shelf life, the following conditions are recommended:
-
Temperature: Store in a cool, dry place.[7] While some vendors suggest room temperature storage, refrigeration (2-8 °C) is preferable for long-term stability to minimize any potential for slow degradation.[1][10]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). This is the most critical factor to prevent hydrolysis from atmospheric moisture.
-
Container: Keep in the original, tightly sealed container.[7] For smaller aliquots, use flame-dried glassware sealed with a secure cap and Parafilm or a Teflon-lined cap.
-
Location: Store in a well-ventilated area away from incompatible materials, particularly strong acids, bases, oxidizing agents, and sources of ignition.[7][11]
Caption: Recommended workflow for the storage and handling of the compound.
Handling in the Laboratory
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat. The compound is irritating to the eyes, respiratory system, and skin.[7][12]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]
-
Dispensing: When transferring the liquid, use dry syringes or cannulas under an inert atmosphere to prevent exposure to air and moisture.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
Assessing Purity and Detecting Degradation
Regularly assessing the purity of this compound is crucial, especially for sensitive applications.
Analytical Methods
-
Gas Chromatography (GC): GC is an excellent method to determine purity. A pure sample will show a single major peak. The presence of a secondary peak corresponding to phenylacetylene is a clear indicator of desilylation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A pure sample will show a sharp singlet around 0.25 ppm corresponding to the nine equivalent protons of the TMS group (-Si(CH₃)₃) and multiplets in the aromatic region (7.2-7.5 ppm). The appearance of a singlet around 3.0-3.2 ppm indicates the formation of phenylacetylene's acetylenic proton.
-
¹³C NMR: Can also be used to confirm the structure and identify impurities.
-
Visual Inspection
While not a definitive test, a significant change in color from colorless/pale yellow to a darker yellow or brown may indicate decomposition or contamination.
Experimental Protocol: Purity Assessment by GC-MS
This protocol provides a standardized method for verifying the integrity of the stored compound.
Objective: To quantify the purity of this compound and detect the presence of phenylacetylene as a degradation product.
Materials:
-
This compound sample
-
Anhydrous solvent (e.g., Dichloromethane or Hexane)
-
GC-MS instrument with a suitable non-polar column (e.g., DB-5 or equivalent)
-
Microsyringe
Procedure:
-
Sample Preparation: In a clean, dry vial, prepare a dilute solution of the sample (~1 mg/mL) using an anhydrous solvent.
-
Instrument Setup:
-
Set the injector temperature to 250 °C.
-
Use a suitable temperature program for the oven, for example: initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.
-
Set the mass spectrometer to scan a mass range of m/z 40-300.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Analyze the resulting chromatogram. Calculate the area percentage of the main peak corresponding to this compound.
-
Search for a peak at the expected retention time for phenylacetylene. Confirm its identity by its mass spectrum (M⁺ = 102).
-
A purity of >98% with no detectable phenylacetylene indicates proper storage and handling.
-
Conclusion
This compound is a robust and valuable reagent when its stability profile is understood and respected. The key to its long-term stability is the rigorous exclusion of moisture, which can cause desilylation. By implementing proper storage protocols—namely, maintaining a cool, dry, and inert atmosphere—and utilizing appropriate handling techniques, researchers can ensure the compound's high purity and reliable performance in their synthetic endeavors. Regular purity checks via GC or NMR are recommended to validate storage conditions and guarantee the integrity of experimental results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 4. 1-苯基-2-(三甲基硅)乙炔 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 2170-06-1 [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experiments - Hydrolysis of triacetoxymethylsilane [chemiedidaktik.uni-wuppertal.de]
- 10. This compound CAS#: 2170-06-1 [m.chemicalbook.com]
- 11. This compound | 2170-06-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. This compound | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Phenyl-2-(trimethylsilyl)acetylene molecular weight and formula
An In-Depth Technical Guide to 1-Phenyl-2-(trimethylsilyl)acetylene: Properties, Synthesis, and Applications in Modern Chemistry
Introduction
This compound is a versatile organosilicon compound that has become an indispensable tool for researchers in organic synthesis, materials science, and drug development.[1][2] Its structure, featuring a phenyl ring conjugated with an alkyne capped by a bulky trimethylsilyl (TMS) group, provides a unique combination of stability, reactivity, and utility. The TMS group serves as a robust protecting group for the terminal alkyne, preventing the acidic acetylenic proton from engaging in unwanted side reactions while allowing for controlled, regioselective transformations.[3] This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol with mechanistic insights, its key applications, and safe handling procedures, designed for professionals engaged in chemical research and development.
Part 1: Physicochemical and Spectroscopic Properties
The utility of this compound stems from its distinct molecular architecture. The combination of the aromatic phenyl group, the linear acetylene linker, and the lipophilic trimethylsilyl moiety imparts specific characteristics that are summarized below.
Core Properties
The fundamental properties of the compound are crucial for planning experimental work, including reaction setup, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄Si | [1][4][5] |
| Molecular Weight | 174.31 g/mol | [4][6] |
| CAS Number | 2170-06-1 | [1][4][6] |
| Appearance | Colorless to slightly yellow liquid | [1][2] |
| Density | ~0.886 - 0.90 g/mL at 25 °C | [1][6] |
| Boiling Point | 87-88 °C at 9 mmHg | [1][6] |
| Refractive Index | n20/D ~1.528 - 1.53 | [1][6] |
| IUPAC Name | trimethyl(2-phenylethynyl)silane | [4] |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR): In ¹H NMR spectroscopy, the molecule exhibits characteristic signals for the aromatic protons of the phenyl group and a sharp, strong singlet for the nine equivalent protons of the trimethylsilyl group. ¹³C NMR spectra show distinct peaks for the acetylenic carbons, the aromatic carbons, and the methyl carbons of the TMS group.[4]
-
Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum typically shows the molecular ion peak (M⁺) at m/z 174. A prominent fragment is often observed at m/z 159, corresponding to the loss of a methyl group ([M-15]⁺).[4][7]
Part 2: Synthesis and Handling
The most common and reliable synthesis of this compound involves the deprotonation of phenylacetylene followed by an electrophilic quench with a silicon source. This method is highly efficient and scalable.
Detailed Synthetic Protocol
This protocol describes the silylation of phenylacetylene using n-butyllithium and trimethylsilyl chloride in an anhydrous ether solvent.
Materials:
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen to ensure anhydrous conditions.
-
Initial Charge: Add phenylacetylene to the flask, followed by anhydrous diethyl ether. Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Slowly add n-butyllithium solution dropwise from the dropping funnel to the stirred solution of phenylacetylene over 20-30 minutes. Maintain the temperature at 0 °C. A color change or formation of a precipitate (lithium phenylacetylide) may be observed.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation.
-
Silylation: Add trimethylsilyl chloride dropwise via the dropping funnel to the reaction mixture at 0 °C. A white precipitate of lithium chloride (LiCl) will form.
-
Warm-up and Quench: After the addition of TMSCl, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with diethyl ether (2x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Causality and Experimental Rationale
-
Anhydrous Conditions: The use of a strong organometallic base like n-BuLi necessitates the complete exclusion of water and other protic sources. n-BuLi reacts violently with water, and any moisture would consume the reagent and reduce the yield.
-
Strong Base: Phenylacetylene has an acidic terminal proton (pKa ≈ 28.8), which is not acidic enough to be removed by weaker bases. n-BuLi is a sufficiently strong base to quantitatively deprotonate the alkyne, forming the nucleophilic lithium phenylacetylide intermediate.
-
Electrophilic Quench: Trimethylsilyl chloride is an excellent electrophile. The silicon atom is attacked by the nucleophilic acetylide, forming the stable silicon-carbon bond and displacing the chloride ion.
-
Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the phenylacetylene starting material. The final product's identity and purity are confirmed via spectroscopic methods (NMR, MS) as described previously.
Safety and Handling
This compound is classified as an irritant.[4][5]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. It is a combustible liquid.[6]
Part 3: Key Applications and Reaction Chemistry
The synthetic utility of this compound is primarily centered on the dual reactivity of the protected alkyne functionality.
The TMS Group in Action: Deprotection
The C-Si bond is stable to many reaction conditions but can be selectively cleaved when desired, regenerating the terminal alkyne. This deprotection is most commonly achieved using a fluoride source or basic conditions.
Experimental Protocol: Fluoride-Mediated Desilylation
-
Setup: Dissolve this compound in a solvent such as THF in a round-bottom flask.
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically a 1M solution) to the flask at room temperature.
-
Monitoring: Stir the reaction and monitor its progress by TLC until all the starting material is consumed.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure to yield phenylacetylene.
Role in Cross-Coupling and Drug Discovery
The acetylene moiety is a valuable structural motif in medicinal chemistry and materials science.[8] this compound serves as a stable and easily handled precursor for introducing the phenylethynyl group into complex molecules.[1]
-
Sonogashira Coupling: After deprotection to reveal the terminal alkyne, the resulting phenylacetylene can readily participate in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides. This is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and organic electronic materials.[9]
-
Building Block for Complex Molecules: The ability to controllably unmask the reactive alkyne makes this compound a key building block. Researchers can perform chemistry on other parts of a molecule and then, in a late-stage synthetic step, deprotect the alkyne for further functionalization, such as click chemistry reactions or coupling.[1][8]
-
Materials Science: The rigid, linear nature of the phenylethynyl unit is desirable in the construction of conjugated polymers and nanomaterials. The polymerization of silyl-protected acetylenes is a known method for creating advanced materials with interesting electronic and optical properties.[1][10]
Part 4: Visualized Workflow
The following diagram illustrates the typical lifecycle of this compound in a synthetic workflow, from its synthesis to its application in a subsequent coupling reaction.
Caption: Synthetic and application workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]
- 4. This compound | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 1-フェニル-2-トリメチルシリルアセチレン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound(2170-06-1) MS [m.chemicalbook.com]
- 8. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound | 2170-06-1 [chemicalbook.com]
The Synthetic Versatility of 1-Phenyl-2-(trimethylsilyl)acetylene: A Technical Guide to Key Reactions
Introduction: A Versatile Building Block in Modern Synthesis
1-Phenyl-2-(trimethylsilyl)acetylene is a bifunctional reagent that has emerged as a cornerstone in contemporary organic synthesis and materials science.[1] Its unique molecular architecture, featuring a phenyl ring, a carbon-carbon triple bond, and a sterically influential and chemically labile trimethylsilyl (TMS) group, offers a remarkable balance of stability and reactivity.[1] The TMS group not only enhances the solubility and stability of the molecule but also serves as a versatile protecting group and a regiochemical directing element in a variety of transformations.[1][2] This guide provides an in-depth exploration of the core reactions involving this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its key transformations, including Sonogashira cross-coupling reactions, strategic desilylation, transition metal-catalyzed polymerization, and diverse cycloaddition reactions, showcasing its power to construct complex molecular frameworks.
Physicochemical Properties
A clear, colorless to slightly yellow liquid, this compound possesses properties that make it a convenient reagent in the laboratory.
| Property | Value |
| Molecular Formula | C₁₁H₁₄Si |
| Molecular Weight | 174.32 g/mol [3] |
| Boiling Point | 87-88 °C at 9 mmHg |
| Density | 0.886 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.528 |
I. Sonogashira Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, and this compound is a key player in this arena.[2] The reaction's mild conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals and organic materials.[4]
A. The Dual Role of the Trimethylsilyl Group
In the context of the Sonogashira coupling, the TMS group can play two distinct roles:
-
A Protecting Group: The TMS group can remain intact during the coupling of a terminal alkyne with an aryl or vinyl halide, preventing unwanted side reactions.[2] Subsequent removal of the TMS group reveals a new terminal alkyne, ready for further functionalization.
-
A Leaving Group (in situ Deprotection): Under specific conditions, the TMS group can be cleaved in situ, allowing the newly formed terminal alkyne to react further in a one-pot fashion.[5]
B. Copper-Cocatalyzed Sonogashira Coupling
The classic Sonogashira protocol employs a palladium catalyst and a copper(I) co-catalyst. The generally accepted mechanism involves two interconnected catalytic cycles.
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. mdpi.org [mdpi.org]
- 3. This compound | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of the Trimethylsilyl Group in Acetylene Protection
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of functional groups is a cornerstone of efficient and high-yield molecular construction.[1] Terminal alkynes, with their acidic proton, present a frequent challenge, necessitating a robust protecting group strategy to prevent unwanted side reactions.[2] This guide provides a comprehensive technical overview of the trimethylsilyl (TMS) group, one of the most fundamental and widely employed protecting groups for terminal alkynes. We will delve into the mechanistic underpinnings of TMS protection and deprotection, provide field-proven experimental protocols, and explore the strategic considerations that guide its application in complex synthetic pathways.
The Imperative for Alkyne Protection: Why Shield the Terminal Proton?
Terminal alkynes (R-C≡C-H) are versatile building blocks in organic chemistry, prized for their ability to participate in a host of carbon-carbon bond-forming reactions, such as the Sonogashira, Heck, and Suzuki couplings.[3] However, the proton attached to the sp-hybridized carbon exhibits significant acidity (pKa ≈ 25), making it susceptible to deprotonation by a wide range of bases, including organometallic reagents like Grignard and organolithium species.[2][4]
This acidity can lead to several undesirable outcomes in a synthetic sequence:
-
Unwanted Deprotonation: In the presence of basic or nucleophilic reagents intended for other parts of the molecule, the terminal alkyne can be deprotonated, leading to the formation of an acetylide anion. This can quench the reagent, lowering the effective yield of the desired transformation.
-
Side Reactions: The generated acetylide can act as a nucleophile itself, leading to undesired side products.
-
Self-Coupling and Polymerization: Gaseous acetylene and some terminal alkynes are prone to self-coupling and polymerization under certain reaction conditions, resulting in complex product mixtures and purification challenges.[5]
To circumvent these issues, a protecting group is installed to temporarily replace the acidic proton, rendering the alkyne functionality inert to the reaction conditions.[6] The ideal protecting group should be easily introduced, stable to the desired reaction conditions, and readily removed under mild conditions that do not affect other functional groups in the molecule.[2]
The Trimethylsilyl (TMS) Group: A Versatile Shield
The trimethylsilyl group, -Si(CH₃)₃, has emerged as a workhorse for alkyne protection due to a favorable combination of chemical and physical properties.[7]
Key Advantages of TMS Protection:
-
Ease of Introduction: The TMS group is readily introduced under mild conditions.[8]
-
Enhanced Stability and Handling: TMS-protected alkynes are often stable, easy-to-handle liquids or solids, in contrast to the gaseous nature of acetylene itself.[4] This significantly improves their utility as reagents.[5]
-
Tunable Reactivity: While providing sufficient protection against many reagents, the C-Si bond is readily cleaved under specific conditions, allowing for controlled deprotection.[9]
-
Steric and Electronic Influence: The TMS group's steric bulk and electronic effects can influence the regioselectivity of certain reactions, providing an additional layer of synthetic control.[10][11]
-
Volatility for Analysis: Trimethylsilylated compounds are generally more volatile, which can be advantageous for analytical techniques like gas chromatography and mass spectrometry.[7]
However, it is crucial to recognize that the TMS group is considered a labile protecting group, particularly sensitive to both acidic and basic conditions.[12][13] This lability dictates its strategic placement in a synthetic route, often being reserved for steps where more robust protecting groups are not required. For greater stability, bulkier silyl groups like tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), or tert-butyldiphenylsilyl (TBDPS) are often employed.[9][12]
The Chemistry of Protection and Deprotection: Mechanisms and Protocols
Installation of the TMS Group: Silylation of Terminal Alkynes
The most common method for the introduction of a TMS group onto a terminal alkyne involves the deprotonation of the alkyne with a suitable base to form an acetylide, which then acts as a nucleophile, attacking a silylating agent like trimethylsilyl chloride (TMSCl).
Mechanism of TMS Protection:
References
- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. benchchem.com [benchchem.com]
- 4. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 5. nbinno.com [nbinno.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Silylacetylenes in Modern Organic Synthesis: A Technical Guide for Advanced Applications
Abstract
Silylacetylenes have transitioned from being mere curiosities to indispensable tools in the arsenal of the modern organic chemist. Their unique combination of stability, reactivity, and versatility makes them highly valuable building blocks, particularly in the complex molecular architectures required for drug discovery and development. This guide provides an in-depth technical overview of the synthesis, reactivity, and strategic application of silylacetylenes. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering researchers and drug development professionals a comprehensive resource to leverage the full potential of these powerful synthetic intermediates.
Introduction: The Strategic Advantage of the Silyl Group in Acetylene Chemistry
Terminal alkynes are fundamental building blocks in organic synthesis, but their acidic proton (pKa ≈ 25) can be a liability, leading to unwanted side reactions in the presence of bases or organometallic reagents. The introduction of a silyl group, typically a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, effectively masks this acidity, transforming the alkyne into a more stable and manageable reagent.[1][2][3] This "protection" is just the beginning of the story. The silyl group is not merely a passive spectator; it actively modulates the reactivity of the alkyne and can be a handle for further transformations.[3][4] The C(sp)-Si bond is significantly polarized, and its interaction with various reagents underpins the diverse reactivity of silylacetylenes.
The strategic advantages of using silylacetylenes can be summarized as follows:
-
Protection of the Terminal Alkyne: Prevents unwanted deprotonation and side reactions.[1][2]
-
Enhanced Stability and Handling: Silylacetylenes are often more stable, less volatile, and easier to handle than their terminal alkyne counterparts.[1]
-
Controlled Reactivity: The silyl group can direct the regioselectivity of certain reactions and can be cleaved under specific conditions to reveal the terminal alkyne for subsequent transformations.[4]
-
Access to Diverse Cross-Coupling Reactions: Silylacetylenes are key substrates in a variety of powerful C-C bond-forming reactions.[5][6]
This guide will delve into the practical aspects of working with silylacetylenes, from their synthesis to their application in complex synthetic strategies.
Synthesis of Silylacetylenes: Forging the C(sp)-Si Bond
The formation of the C(sp)-Si bond is a well-established transformation with several reliable methods available to the synthetic chemist.[7] The choice of method often depends on the scale of the reaction, the nature of the starting materials, and the desired silyl group.
Classical Approach: Deprotonation-Silylation
The most common method for the synthesis of silylacetylenes involves the deprotonation of a terminal alkyne with a strong base, followed by quenching with a silyl halide.[4]
Conceptual Workflow:
Caption: General workflow for the synthesis of silylacetylenes via deprotonation-silylation.
Experimental Protocol: Synthesis of (Triisopropylsilyl)acetylene
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of acetylene in an appropriate solvent (e.g., THF).
-
Deprotonation: The solution is cooled to -78 °C (dry ice/acetone bath), and a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction is stirred for 30 minutes at this temperature.
-
Silylation: A solution of triisopropylsilyl chloride (TIPSCl) in THF is added dropwise to the acetylide solution at -78 °C.
-
Workup: The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the desired (triisopropylsilyl)acetylene.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The deprotonation of acetylene is highly exothermic. Low temperatures are crucial to control the reaction rate, prevent side reactions such as the formation of diacetylides, and ensure the stability of the organolithium reagent.
-
n-Butyllithium (n-BuLi): A strong, non-nucleophilic base is required to efficiently deprotonate the weakly acidic terminal alkyne.
-
Triisopropylsilyl chloride (TIPSCl): The bulky TIPS group provides greater steric protection and is more stable to a wider range of reaction conditions compared to the smaller TMS group.[2]
Catalytic Methods
More recently, catalytic methods for the direct silylation of terminal alkynes have been developed, offering milder reaction conditions and improved functional group tolerance.[4] These methods often employ transition metal catalysts, such as iridium or zinc, to facilitate the C-H activation and subsequent silylation.[4][8]
Table 1: Comparison of Synthetic Methods for Silylacetylenes
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Deprotonation-Silylation | Strong base (n-BuLi, LDA), Silyl Halide | -78 °C to rt | High yield, reliable, scalable | Requires stoichiometric strong base, sensitive to functional groups |
| Iridium-Catalyzed Silylation | Ir catalyst, Silyl Halide, Base (e.g., Hünig's base) | Room temperature to moderate heating | Mild conditions, good functional group tolerance | Catalyst cost, potential for side reactions |
| Zinc-Promoted Silylation | Zinc metal, Silyl Halide | Elevated temperatures | Cost-effective, useful for industrial applications | Can generate byproducts, mechanistic complexity[9] |
The Silyl Group as a Removable Protecting Group
A key feature of silylacetylenes is the ability to cleave the C-Si bond to regenerate the terminal alkyne. This deprotection step is crucial for multi-step syntheses where the alkyne functionality is needed for a subsequent reaction. The choice of desilylation conditions depends on the nature of the silyl group and the other functional groups present in the molecule.[10]
Mechanism of Desilylation:
Caption: General mechanism for the desilylation of silylacetylenes.
Fluoride-Mediated Desilylation
Fluoride ions have a high affinity for silicon and are the most common reagents for cleaving the C-Si bond. Tetrabutylammonium fluoride (TBAF) is a popular choice due to its solubility in organic solvents.[10]
Experimental Protocol: TBAF-Mediated Desilylation of a TMS-Protected Alkyne
-
Setup: A solution of the TMS-protected alkyne in a suitable solvent (e.g., THF, acetonitrile) is placed in a round-bottom flask with a magnetic stir bar.
-
Deprotection: A solution of TBAF (1.0 M in THF) is added dropwise at room temperature. The reaction is monitored by TLC until the starting material is consumed.
-
Workup: The reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Base-Mediated Desilylation
For silyl groups that are more labile, such as TMS, milder basic conditions can be employed. A mixture of potassium carbonate in methanol is often sufficient.[11][12]
Experimental Protocol: K₂CO₃/MeOH Desilylation of a TMS-Protected Alkyne
-
Setup: The TMS-protected alkyne is dissolved in methanol in a round-bottom flask with a magnetic stir bar.
-
Deprotection: Anhydrous potassium carbonate is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC.
-
Workup: The reaction mixture is filtered to remove the potassium carbonate, and the filtrate is concentrated. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by column chromatography.
Table 2: Common Desilylation Conditions for Silylacetylenes
| Silyl Group | Reagent | Typical Conditions | Comments |
| TMS | K₂CO₃/MeOH | Room temperature | Mild, suitable for base-sensitive substrates |
| TMS | TBAF/THF | Room temperature | Highly effective, can affect other silyl protecting groups |
| TES | TBAF/THF | Room temperature | More stable than TMS, requires stronger conditions |
| TIPS | TBAF/THF | Room temperature to gentle heating | Very stable, often requires elevated temperatures |
| TBDMS | TBAF/THF | Room temperature to gentle heating | Similar stability to TIPS |
Reactivity of Silylacetylenes I: Cross-Coupling Reactions
Silylacetylenes are versatile partners in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C(sp)-C(sp²) and C(sp)-C(sp³) bonds.
The Sonogashira Coupling
The Sonogashira coupling is a powerful reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5][13] While the classical Sonogashira reaction uses a terminal alkyne, silylacetylenes can be used in a two-step, one-pot procedure involving in-situ desilylation followed by coupling.[13] Alternatively, a "sila-Sonogashira" can be performed where the silylacetylene is coupled directly.[5]
Catalytic Cycle of the Sonogashira Coupling:
Caption: The palladium and copper catalytic cycles in the Sonogashira coupling reaction.
The Hiyama Coupling
The Hiyama coupling involves the palladium-catalyzed reaction of an organosilane with an organic halide.[6][14] Silylacetylenes can participate in Hiyama-type couplings, providing a fluoride-activated pathway to C-C bond formation. The Hiyama-Denmark modification allows for fluoride-free conditions, which is advantageous when other silyl protecting groups are present in the molecule.[6][15]
Reactivity of Silylacetylenes II: Cycloaddition and Other Reactions
The electronic nature of the C≡C bond in silylacetylenes also allows them to participate in a variety of cycloaddition reactions, leading to the formation of cyclic and heterocyclic systems.[4][16]
Diels-Alder Reactions
Silylacetylenes can act as dienophiles in Diels-Alder reactions, providing a route to silylated six-membered rings. The silyl group can influence the regioselectivity of the cycloaddition.[16]
[3+2] Cycloadditions (Click Chemistry)
In the presence of a copper catalyst, silylacetylenes can undergo a [3+2] cycloaddition with azides to form triazoles, a cornerstone of "click chemistry." The reaction often proceeds via in-situ desilylation to generate the terminal alkyne, which then reacts with the azide.[16]
Applications in Drug Discovery and Development
The versatility of silylacetylenes makes them valuable intermediates in the synthesis of complex, biologically active molecules.[17][18] They are frequently used to introduce alkyne moieties into drug candidates, which can serve as handles for bioconjugation or as pharmacophoric elements. The Sonogashira coupling, in particular, is widely used in medicinal chemistry to construct libraries of compounds for screening.[13] The stability and controlled reactivity of silylacetylenes allow for their incorporation early in a synthetic sequence, with the alkyne functionality being unmasked at a later stage for further elaboration.
Conclusion and Future Outlook
Silylacetylenes are much more than just protected alkynes; they are versatile and powerful tools for modern organic synthesis. Their predictable reactivity, coupled with the development of mild and selective methods for their synthesis and manipulation, has solidified their place in the synthetic chemist's toolbox. As the demand for complex and diverse molecular architectures continues to grow, particularly in the field of drug discovery, the strategic application of silylacetylenes is poised to play an even more significant role in the years to come. Future developments will likely focus on new catalytic methods for the synthesis and functionalization of silylacetylenes with even greater efficiency and selectivity.
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. scribd.com [scribd.com]
- 3. Introduction - Gelest [technical.gelest.com]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 7. matilda.science [matilda.science]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic investigation of zinc-promoted silylation of phenylacetylene and chlorosilane: a combined experimental and computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 11. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Hiyama Coupling [organic-chemistry.org]
- 15. Hiyama-Denmark Coupling [organic-chemistry.org]
- 16. Cyclizations of Silylalkynes - Gelest [technical.gelest.com]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 1-Phenyl-2-(trimethylsilyl)acetylene in Sonogashira Coupling
Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds with exceptional efficiency and functional group tolerance.[1][2][3][4] This guide provides an in-depth exploration of the Sonogashira coupling utilizing 1-Phenyl-2-(trimethylsilyl)acetylene, a versatile and highly practical alkyne source. We will dissect the mechanistic underpinnings, provide field-proven protocols for both stepwise and one-pot tandem reactions, and offer expert insights into optimizing reaction parameters for applications in pharmaceutical, materials science, and natural product synthesis.
Foundational Principles: Why Use a Silyl-Protected Alkyne?
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides.[2][5] While phenylacetylene itself can be used, its direct application can be complicated by a significant side reaction: oxidative homocoupling (Glaser coupling), which forms 1,4-diphenylbuta-1,3-diyne.[3][6] This side reaction consumes the alkyne, reduces the yield of the desired product, and complicates purification.
The use of a trimethylsilyl (TMS) protecting group on the alkyne, as in this compound, offers a robust solution to this challenge.[7][8][9]
Key Advantages of the TMS Group:
-
Prevention of Homocoupling: The bulky TMS group sterically and electronically shields the acetylenic proton's position, effectively preventing the Glaser dimerization pathway.[7][10]
-
Enhanced Handling: Silylated alkynes are typically stable, less volatile liquids or solids, making them easier and safer to handle and accurately dispense compared to gaseous or highly volatile terminal alkynes.[7][11]
-
Strategic Deprotection: The TMS group can be cleaved under mild and specific conditions, allowing for controlled, sequential synthetic steps. This enables the synthesis of complex unsymmetrical diarylethynes in a stepwise or a streamlined one-pot fashion.[4][8][12][13]
This strategic use of a protected alkyne has given rise to the "Sila-Sonogashira" reaction, where the TMS-alkyne is coupled directly, often involving an in situ deprotection step.[11][14][15]
The Catalytic Machinery: A Mechanistic Deep Dive
The Sonogashira reaction operates through a synergistic interplay between two catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][5][15] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction.
-
The Palladium Cycle (The Cross-Coupling Engine):
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: This Pd(II) species exchanges its halide ligand with the alkynyl group from a copper(I) acetylide complex.
-
Reductive Elimination: The aryl and alkynyl groups on the palladium center couple and are eliminated, forming the final product (Ar-C≡C-Ph) and regenerating the active Pd(0) catalyst.
-
-
The Copper Cycle (The Alkyne Activator):
-
π-Complex Formation: Copper(I) iodide coordinates with the terminal alkyne.
-
Acidification & Deprotonation: This coordination increases the acidity of the acetylenic proton, allowing a mild base (e.g., an amine) to deprotonate it, forming the crucial copper(I) acetylide intermediate.[16][17] This species is the active nucleophile that participates in the transmetalation step with palladium.
-
For copper-free variants, the base must be strong enough to deprotonate the alkyne so it can interact directly with the palladium complex, a process that can be slower but avoids the risk of Glaser homocoupling.[3][15]
Caption: Figure 1: The Dual Palladium and Copper Catalytic Cycles.
Optimizing for Success: Key Reaction Parameters
The success of the Sonogashira coupling hinges on the careful selection of several key components.
| Parameter | Selection & Rationale |
| Palladium Catalyst | Sources: PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃ are common. Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) species.[2] Ligands: Triphenylphosphine (PPh₃) is standard. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) can increase catalytic activity, especially for less reactive aryl chlorides.[15][18] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) is the most common choice. It is essential for activating the alkyne in the classical mechanism. Its absence defines "copper-free" protocols.[2][5] |
| Aryl/Vinyl Halide | Reactivity Trend: I > Br > OTf >> Cl.[2] This predictable reactivity allows for selective couplings. Aryl iodides often react efficiently at room temperature, while bromides may require heating.[2] |
| Base | Function: Neutralizes the generated HX and facilitates alkyne deprotonation. Choices: Amines like triethylamine (Et₃N) or diisopropylamine (DIPA) are common and can also serve as the solvent.[2] Inorganic bases like K₂CO₃ or Cs₂CO₃ are also effective, particularly in polar aprotic solvents.[19][20] |
| Solvent | Must be able to dissolve all reactants and catalysts. Common choices include THF, DMF, toluene, or an amine base .[21] The choice can influence reaction kinetics and catalyst stability.[19][21][22] For in situ deprotection, polar solvents are often preferred. |
| In Situ Desilylation Agent | For one-pot procedures, a fluoride source is used to cleave the Si-C bond. Cesium Fluoride (CsF) is highly effective and often preferred over tetrabutylammonium fluoride (TBAF) due to easier workup and lower cost.[11][14][23][24][25] |
Field-Proven Experimental Protocols
Here we provide two robust protocols: a traditional two-step method and an efficient one-pot Sila-Sonogashira procedure.
Protocol 1: Two-Step Coupling and Desilylation
This method is ideal when the silylated intermediate is desired or when the subsequent reaction is incompatible with the Sonogashira conditions.
Step A: Sonogashira Coupling
-
Inert Atmosphere: To an oven-dried flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Reagent Addition: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base: Add degassed solvent (e.g., THF or toluene, ~0.2 M) and triethylamine (3.0 eq) via syringe.
-
Alkyne Addition: Add this compound (1.2 eq) via syringe.
-
Reaction: Stir the mixture at room temperature (for aryl iodides) or heat to 50-70 °C (for aryl bromides). Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Step B: TMS Deprotection
-
Dissolution: Dissolve the purified TMS-protected product from Step A (1.0 eq) in a mixture of methanol and dichloromethane (~1:1).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Stir the suspension at room temperature. Monitor by TLC until the starting material is fully converted to the more polar terminal alkyne product (typically 1-3 hours).
-
Workup: Filter the mixture to remove the inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: The resulting terminal alkyne is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Protocol 2: One-Pot Sila-Sonogashira with In Situ Desilylation
This highly efficient protocol avoids isolation of the intermediate and is excellent for rapidly synthesizing diarylacetylenes. It is based on methodologies developed for CsF-mediated reactions.[11][14][24]
Caption: Figure 2: Workflow for One-Pot Sila-Sonogashira.
Detailed Steps:
-
Reaction Setup: To a pressure vial equipped with a stir bar, add the aryl bromide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.06 eq), and cesium fluoride (CsF, 2.0 eq).
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen.
-
Solvent Addition: Add degassed triethylamine (9 vol eq relative to aryl halide), water (0.5 vol eq), and polyethylene glycol 200 (PEG-200, 1 vol eq) as a phase transfer catalyst.[11][14]
-
Alkyne Addition: Add this compound (1.5 eq).
-
Heating: Seal the vial tightly and heat the mixture to 60-80 °C with vigorous stirring. The in situ desilylation releases the terminal alkyne at a low concentration, which is immediately consumed in the coupling reaction, suppressing homocoupling.[11]
-
Monitoring: Monitor the reaction by TLC or GC-MS until completion (typically 4-24 hours).
-
Workup & Purification: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the final diarylacetylene product.
Applications in Drug Discovery and Materials Science
The Sonogashira coupling is a powerful tool in drug development for constructing complex molecular architectures.[1][26] The rigid, linear scaffold of the resulting arylalkynes is a common motif in pharmacologically active compounds, including kinase inhibitors and receptor agonists. This reaction's mild conditions and high functional group tolerance make it suitable for late-stage functionalization in the synthesis of drug candidates.[3] Furthermore, the conjugated π-systems of diarylacetylenes are foundational to the development of organic light-emitting diodes (OLEDs), molecular wires, and other advanced organic materials.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 9. mdpi.org [mdpi.org]
- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One-pot synthesis of symmetrical and unsymmetrical bisarylethynes by a modification of the sonogashira coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. books.lucp.net [books.lucp.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. (2019) | Joseph S Capani | 27 Citations [scispace.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for the Copper-Free Sonogashira Reaction with Silylacetylenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Advancing C-C Bond Formation Beyond Traditional Limitations
The Sonogashira reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, has been instrumental in the creation of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2][3] The classical protocol employs a dual catalytic system of palladium and a copper(I) co-catalyst.[1][3] However, the use of copper is not without its drawbacks. It can lead to the formation of undesirable alkyne homocoupling byproducts (Glaser coupling), introduce toxicity concerns, particularly in pharmaceutical applications, and often necessitates stringent anaerobic conditions.[2][4][5]
The development of copper-free Sonogashira protocols has therefore been a significant advancement, offering cleaner reaction profiles and simplifying purification processes.[2][4] This guide focuses specifically on the copper-free Sonogashira coupling with silylacetylenes. The use of a silyl protecting group on the terminal alkyne offers several distinct advantages:
-
Enhanced Stability and Handling: Silylacetylenes are generally more stable and less volatile than their terminal alkyne counterparts, simplifying handling and storage.
-
Suppression of Homocoupling: The silyl group effectively prevents the unwanted Glaser coupling side reaction.[6]
-
Iterative Synthesis: The silyl group acts as a "masked" terminal alkyne, allowing for selective coupling reactions. Following the Sonogashira reaction, the silyl group can be selectively removed to reveal a terminal alkyne, which can then be used in subsequent transformations.[6][7] This one-pot, multi-step capability is highly valuable in the synthesis of complex architectures like oligo(phenylene ethynylene)s.[7]
This document provides a comprehensive overview of the mechanistic underpinnings, practical experimental protocols, and optimization strategies for the successful implementation of the copper-free Sonogashira reaction with silylacetylenes in a research and development setting.
The Catalytic Cycle: A Mechanistic Deep Dive
The precise mechanism of the copper-free Sonogashira reaction has been a subject of extensive investigation, with evidence supporting more than one potential pathway. While a simple monometallic palladium cycle was initially proposed, recent experimental and computational studies suggest a more complex tandem palladium-palladium (Pd/Pd) cycle may be in operation, mirroring the role of copper in the traditional reaction.[5][8][9]
The generally accepted key steps of the copper-free Sonogashira reaction are as follows:
-
Activation of the Palladium Precatalyst: The reaction is initiated by the reduction of a Pd(II) precatalyst to the catalytically active Pd(0) species.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.[1][10]
-
Alkyne Coordination and Deprotonation: The silylacetylene coordinates to the Pd(II) complex. In the absence of a copper co-catalyst to facilitate deprotonation, the amine base plays a crucial role in abstracting the acetylenic proton to form a palladium-acetylide species.[10]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-C bond in the product and regenerates the catalytically active Pd(0) species, thus completing the cycle.[1]
Recent research suggests that a tandem Pd/Pd cycle may be at play, where one palladium center facilitates the activation of the aryl halide while another activates the alkyne, followed by a transmetalation-like step between the two palladium species.[5][8][9] This highlights the dynamic nature of the catalytic system and the importance of reaction conditions in influencing the dominant mechanistic pathway.
Figure 1: Simplified catalytic cycle for the copper-free Sonogashira reaction.
Experimental Protocols and Key Parameters
The success of a copper-free Sonogashira reaction is highly dependent on the careful selection of the catalyst, ligands, base, and solvent. Below is a general protocol and a table summarizing various successful reaction systems.
General Protocol for a Copper-Free Sonogashira Coupling of an Aryl Bromide with Trimethylsilylacetylene
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA), or an inorganic base like Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF, toluene, 5-10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent, the base, and finally the trimethylsilylacetylene via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to >100 °C depending on the reactivity of the substrates and the catalyst system) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired arylsilylacetylene.
Table of Reaction Conditions for Copper-Free Sonogashira with Silylacetylenes
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Substrate Scope | Reference |
| PdCl₂(PPh₃)₂ | PPh₃ | TBAF | Solvent-free | 80-100 | Aryl iodides, bromides, chlorides | [11] |
| Pd(OAc)₂ | cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | Aryl bromides, iodides | [12] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | RT | Aryl bromides | [13] |
| Pd(PPh₃)₄ | PPh₃ | Et₃N | DMF | 50-80 | Aryl iodides, bromides | [4] |
| Pd/C | None | Na₃PO₄ | iPrOH/H₂O | 80 | Aryl halides | [4] |
| DNA-supported Pd NPs | None | Et₃N | H₂O | 50 | Aryl halides | [2] |
TBAF = Tetra-n-butylammonium fluoride; cataCXium A = Di(1-adamantyl)-n-butylphosphine; DTBNpP = Di-tert-butylneopentylphosphine; TMP = 2,2,6,6-Tetramethylpiperidine; NPs = Nanoparticles
Subsequent Desilylation: Unmasking the Terminal Alkyne
A key advantage of using silylacetylenes is the ability to perform a subsequent desilylation to yield the terminal alkyne. This can often be achieved in a one-pot fashion following the Sonogashira coupling.[7][14]
Common Desilylation Reagents:
-
Fluoride Sources: Tetrabutylammonium fluoride (TBAF) is a highly effective and commonly used reagent for desilylation.[7][14]
-
Bases: Inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a protic solvent like methanol can also effect desilylation.[6]
-
Acids: Mild acidic conditions, for instance, using hexafluorosilicic acid, can also be employed for selective desilylation.[15]
One-Pot Desilylation-Sonogashira Protocol Example:
In some methodologies, the reagent used for the Sonogashira coupling can also serve as the desilylating agent. For example, TBAF can act as a base in the coupling reaction and subsequently remove the silyl group, allowing for a sequential one-pot reaction where a second aryl halide can be added to form an unsymmetrical diarylacetylene.[11][14]
Troubleshooting and Optimization
While the copper-free Sonogashira reaction with silylacetylenes is robust, challenges such as low yields, incomplete conversion, or side product formation can arise. The following workflow and troubleshooting guide can aid in optimizing reaction outcomes.
Figure 2: Workflow for optimizing a copper-free Sonogashira reaction.
Common Issues and Solutions:
-
Low Yield/No Reaction:
-
Catalyst Inactivity: The Pd(0) catalyst may have been oxidized. Ensure rigorous inert atmosphere techniques are used. Consider using a more robust precatalyst.
-
Substrate Reactivity: Aryl chlorides are less reactive than bromides and iodides and may require higher temperatures, more active catalysts (e.g., those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands), and stronger bases.[10][16]
-
Insufficient Base Strength: The chosen base may not be strong enough to deprotonate the alkyne efficiently. Consider a stronger base.
-
-
Formation of Side Products:
-
Protodesilylation: If moisture is present, premature removal of the silyl group can occur, leading to the terminal alkyne which can then undergo homocoupling if any oxidizing species are present. Ensure anhydrous conditions.
-
Reduction of Aryl Halide: This can occur at high temperatures or with certain catalyst systems. Lowering the reaction temperature or changing the ligand may mitigate this.
-
Conclusion
The copper-free Sonogashira reaction with silylacetylenes represents a powerful and versatile tool in the synthetic chemist's arsenal, particularly for applications in drug discovery and materials science where purity and process efficiency are paramount. By eliminating the need for a copper co-catalyst, this methodology offers a cleaner, often more efficient route to a wide array of disubstituted alkynes. The use of silylacetylenes provides enhanced stability, prevents undesirable side reactions, and opens up possibilities for elegant one-pot, multi-step synthetic strategies. A thorough understanding of the reaction mechanism and the key parameters influencing its outcome, as detailed in these notes, will enable researchers to effectively harness the full potential of this important transformation.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation (2018) | Martin Gazvoda | 94 Citations [scispace.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Synthesis of disubstituted acetylenes from 1-Phenyl-2-(trimethylsilyl)acetylene
An Application Guide for the Synthesis of Disubstituted Acetylenes from 1-Phenyl-2-(trimethylsilyl)acetylene
Abstract
Disubstituted acetylenes are a cornerstone of modern organic chemistry, finding extensive application in medicinal chemistry, materials science, and complex molecule synthesis.[1][2][3] Their rigid, linear geometry makes them invaluable as linkers and pharmacophores in drug design, while their electronic properties are harnessed in the creation of advanced conjugated polymers.[4][5][6] This document provides an in-depth technical guide for the synthesis of unsymmetrical disubstituted acetylenes, utilizing this compound as a versatile and strategic starting material. We will explore the primary palladium-catalyzed cross-coupling methodologies, offering detailed protocols, mechanistic insights, and field-proven advice to guide researchers in leveraging this powerful synthetic tool.
The Strategic Advantage of this compound
This compound is a preferred building block for the synthesis of phenyl-substituted alkynes due to the unique role of the trimethylsilyl (TMS) group. This group is more than a simple placeholder; its strategic utility is threefold:
-
Terminal Alkyne Protection: The TMS group effectively masks the acidic proton of the terminal alkyne, preventing unwanted side reactions such as Glaser homocoupling under oxidative or basic conditions.[7][8]
-
Regioselective Activation: It directs reactivity, allowing for selective functionalization at the carbon atom attached to the phenyl group.
-
Controlled Deprotection: The silicon-carbon bond can be cleaved under specific, often mild, conditions to unmask the terminal alkyne precisely when needed for a subsequent coupling reaction.[9][10][11] This controlled release is central to the modular synthesis of complex acetylenic structures.
This guide will focus on two primary, palladium-catalyzed pathways for elaborating this starting material into diverse disubstituted acetylenes: the Sonogashira coupling and the Negishi coupling.
Figure 1: Key synthetic pathways from this compound.
Pathway A: The Sonogashira Coupling
The Sonogashira coupling is the most prominent method for forming C(sp)-C(sp²) bonds, linking a terminal alkyne with an aryl or vinyl halide/triflate.[12][13] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[13]
Mechanism Overview
The reaction proceeds through a synergistic interplay between two catalytic cycles: a primary palladium cycle and a secondary copper cycle.
-
Oxidative Addition (Pd Cycle): The active Pd(0) catalyst reacts with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.
-
Copper Acetylide Formation (Cu Cycle): The terminal alkyne reacts with the Cu(I) salt, facilitated by the amine base, to form a highly nucleophilic copper acetylide species.
-
Transmetalation (Pd/Cu Interface): The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.
-
Reductive Elimination (Pd Cycle): The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final disubstituted acetylene product and regenerate the Pd(0) catalyst.
Figure 2: Simplified catalytic cycle for the Sonogashira coupling.
Protocol 1: Two-Step Desilylation-Coupling
This classic, robust approach provides explicit control over each transformation. It is particularly useful when the coupling partner is sensitive to the conditions required for desilylation.
Step A: Desilylation of this compound
-
Principle: The TMS group is cleaved using a fluoride source or a base like potassium carbonate in methanol. Fluoride ions have a high affinity for silicon, forming a strong Si-F bond and facilitating the cleavage of the C-Si bond.
-
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in methanol (approx. 0.2 M).
-
Add potassium carbonate to the solution at room temperature.
-
Stir the mixture vigorously. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Caution: Phenylacetylene is volatile. Avoid excessive heating during solvent removal. The crude product is often used immediately in the next step without further purification.
-
Step B: Sonogashira Coupling of Phenylacetylene
-
Principle: The freshly prepared phenylacetylene is coupled with an aryl/vinyl halide under Pd/Cu catalysis. All glassware should be flame-dried, and the reaction must be run under an inert atmosphere (Argon or Nitrogen).[12]
-
Materials:
-
Phenylacetylene (from Step A, 1.1 eq)
-
Aryl or Vinyl Halide/Triflate (e.g., Iodobenzene, 1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous, 3.0 eq)
-
Toluene or THF (anhydrous)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous solvent (Toluene or THF) followed by the amine base (TEA or DIPA).
-
Add the phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) as required. Monitor by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the pure disubstituted acetylene.
-
Protocol 2: One-Pot Coupling with In Situ Desilylation
This streamlined approach enhances efficiency by combining desilylation and coupling into a single operation.[14] It is particularly effective when using fluoride-based additives that promote both steps.[8][12]
-
Principle: A fluoride salt, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), is added to the Sonogashira reaction mixture. It cleaves the TMS group in situ, generating the terminal alkyne which is immediately consumed in the catalytic cycle. This avoids the isolation of the volatile phenylacetylene intermediate.
-
Materials:
-
This compound (1.2 eq)
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq)
-
Triethylamine (TEA, 3.0 eq)
-
Anhydrous THF
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine the aryl halide, Pd(OAc)₂, PPh₃, and CuI.
-
Add anhydrous THF, followed by triethylamine and this compound.
-
Add the TBAF solution dropwise to the stirring mixture at room temperature.
-
Stir the reaction at 50 °C and monitor by TLC or GC-MS.
-
After completion, perform an aqueous work-up as described in Protocol 1, Step B.
-
Purify by flash column chromatography.
-
| Substrate (R-X) | Catalyst System | Base/Additive | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | TEA | RT | 4 | ~95 |
| 4-Bromoacetophenone | Pd(OAc)₂/PPh₃/CuI | TBAF/TEA | 50 | 6 | ~88 |
| 3-Iodopyridine | Pd(OAc)₂/P(o-tol)₃ | NaOAc/n-Bu₄NCl | 100 (MW) | 0.25 | ~85[8] |
| Vinyl Bromide | Pd(PPh₃)₄/CuI | DIPA | RT | 8 | ~90 |
| Table 1: Representative Conditions for Sonogashira Coupling. |
Pathway B: The Negishi Cross-Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[15][16] It is renowned for its high functional group tolerance and the reactivity of the organozinc nucleophile.[16][17] For alkynes, this involves the in situ generation of an alkynylzinc species.[18]
Mechanism Overview
The catalytic cycle is similar to other palladium-catalyzed cross-couplings but utilizes an organozinc reagent for the key transmetalation step.
-
Oxidative Addition: Pd(0) adds to the organic halide (R-X) to form the R-Pd(II)-X complex.
-
Transmetalation: The alkynylzinc reagent (Ph-C≡C-ZnX) transfers the alkynyl group to the palladium center, displacing the halide and forming a diorganopalladium(II) species.
-
Reductive Elimination: The product (Ph-C≡C-R) is eliminated, regenerating the Pd(0) catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 6. Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gelest.com [gelest.com]
- 8. mdpi.org [mdpi.org]
- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desilylation of copolymer membranes composed of poly[1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene] for improved gas permeability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Desilylation of copolymer membranes composed of poly[1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene] for improved gas permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Negishi Coupling [organic-chemistry.org]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Highly Satisfactory Procedures for the Pd-Catalyzed Cross Coupling of Aryl Electrophiles with in Situ Generated Alkynylzinc Derivatives [organic-chemistry.org]
Application Notes and Protocols: A Comprehensive Guide to the Deprotection of Trimethylsilyl (TMS) Protected Phenylacetylene
Introduction: The Strategic Role of TMS Protection in Alkyne Chemistry
In the landscape of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, the precise manipulation of functional groups is paramount. Terminal alkynes, with their rich reactivity, are foundational building blocks. However, the acidic proton of a terminal alkyne can interfere with a wide array of common synthetic transformations, including organometallic reactions, base-mediated couplings, and strong nucleophilic additions. To circumvent these challenges, protecting group strategies are indispensable.
The trimethylsilyl (TMS) group stands as a preeminent choice for the protection of terminal alkynes, such as phenylacetylene.[1] Its prevalence stems from a combination of desirable attributes: it is readily introduced, robust under a variety of non-nucleophilic and non-strongly basic/acidic conditions, and, crucially, can be cleaved with high efficiency and selectivity to regenerate the parent alkyne.[1][2][3] This guide provides an in-depth exploration of the methodologies for the deprotection of TMS-protected phenylacetylene, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Mechanistic Underpinnings of TMS Deprotection
The cleavage of the silicon-carbon bond in TMS-protected alkynes is typically achieved through nucleophilic attack on the silicon atom. The high affinity of silicon for electronegative elements, particularly fluorine and oxygen, forms the basis of the most common deprotection strategies.[4]
Fluoride-Mediated Deprotection
Fluoride ions are exceptionally effective for TMS deprotection due to the formation of a very strong Si-F bond, which provides a powerful thermodynamic driving force for the reaction. Tetrabutylammonium fluoride (TBAF) is the most frequently employed fluoride source due to its solubility in common organic solvents.[1][5] The mechanism involves the attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicate intermediate, which then fragments to release the terminal alkyne and fluorotrimethylsilane.
Base-Catalyzed Methanolysis
An alternative and often milder approach involves the use of a base, such as potassium carbonate (K₂CO₃), in a protic solvent like methanol.[1][6][7] In this case, the methoxide ion, generated in situ, acts as the nucleophile. It attacks the silicon atom, leading to a pentacoordinate intermediate that subsequently collapses, yielding the deprotected alkyne and methoxytrimethylsilane. This method is often favored for its cost-effectiveness and milder conditions, which can be beneficial for sensitive substrates.[1][4]
Comparative Overview of Deprotection Methodologies
The choice of deprotection method is dictated by the specific substrate, the presence of other functional groups, and the desired reaction conditions. The following table provides a comparative summary of the most common methods for the deprotection of TMS-phenylacetylene.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | 1 - 4 hours | >90 | Highly effective and common, but TBAF can be basic and may not be suitable for base-sensitive substrates.[1][5] |
| Base-Catalyzed | Potassium carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | 1 - 2 hours | 82 - 95 | Mild, economical, and widely used; a good first choice for many applications.[1][6] |
| Silver-Catalyzed | Silver nitrate (AgNO₃) | Semi-aqueous or alcoholic | Room Temperature | Variable | High | Mild conditions, but may require subsequent treatment to remove silver salts.[5][8] |
| Amine Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetonitrile/Water | 60 | ~40 minutes | High | Chemoselective for acetylenic TMS groups over alkyl silyl ethers.[9] |
| Copper-Catalyzed | Copper(II) sulfate (CuSO₄), Sodium ascorbate | Ethanol/Water | Room Temperature | Rapid | High | Very mild and high-yielding.[1][10][11] |
Experimental Protocols
Protocol 1: Fluoride-Mediated Deprotection using TBAF
This protocol describes the use of tetrabutylammonium fluoride (TBAF) for the efficient removal of the TMS group from phenylacetylene.
Materials:
-
TMS-protected phenylacetylene
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the TMS-protected phenylacetylene (1.0 equivalent) in anhydrous THF to a concentration of 0.1-0.2 M.
-
To the stirred solution at room temperature, add the 1.0 M TBAF solution in THF (1.1 equivalents) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Workflow Diagram:
Caption: Workflow for TBAF-mediated TMS deprotection.
Protocol 2: Base-Catalyzed Deprotection using Potassium Carbonate in Methanol
This protocol details a mild and economical method for TMS deprotection using potassium carbonate in methanol.[1][6]
Materials:
-
TMS-protected phenylacetylene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
Water, deionized
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
Procedure:
-
To a solution of TMS-protected phenylacetylene (1.0 equivalent) in anhydrous methanol (e.g., 250 mL for 31.52 mmol), add anhydrous potassium carbonate (0.1-0.2 equivalents).[6]
-
Stir the mixture at room temperature under an inert atmosphere for 1-2 hours.[1]
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.
-
Dilute the residue with diethyl ether, then wash with water and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected phenylacetylene.[1][6]
-
Purification by flash chromatography is typically not required for this clean reaction, but can be performed if necessary.
Reaction Mechanism Diagram:
Caption: Mechanism of base-catalyzed TMS deprotection.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the deprotection is sluggish, especially with the K₂CO₃/MeOH method, ensure the reagents are anhydrous. For the TBAF method, a slight excess of the reagent may be necessary.[12]
-
Side Reactions: In substrates with base-sensitive functional groups (e.g., esters, some halides on activated aromatic rings), the basicity of TBAF or the methoxide generated from K₂CO₃ can lead to undesired side reactions.[12] In such cases, milder methods like the copper-catalyzed protocol or using a weaker base such as DBU may be more appropriate.[1][9]
-
Workup Issues with TBAF: The removal of TBAF and its byproducts during workup can sometimes be challenging. A thorough aqueous extraction is crucial.[13] Alternatively, specialized workup procedures involving sulfonic acid resins have been developed to simplify the purification.[13]
-
Chemoselectivity: The TMS group can often be removed selectively in the presence of bulkier silyl protecting groups like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS), especially under mild basic conditions.[9][14]
Conclusion
The deprotection of the trimethylsilyl group from phenylacetylene is a fundamental and frequently encountered transformation in organic synthesis. A thorough understanding of the available methodologies and their underlying mechanisms is crucial for selecting the optimal conditions for a given synthetic challenge. Both fluoride-mediated and base-catalyzed methods offer reliable and high-yielding routes to the desired terminal alkyne. By carefully considering the substrate's properties and potential sensitivities, researchers can confidently and efficiently execute this critical synthetic step.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives [jmcs.org.mx]
- 4. reddit.com [reddit.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
1,3-dipolar cycloaddition reactions of silylalkynes
An In-Depth Guide to 1,3-Dipolar Cycloaddition Reactions of Silylalkynes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Utility of Silylalkynes in Cycloaddition Chemistry
The 1,3-dipolar cycloaddition, a cornerstone of heterocyclic chemistry first systematically explored by Rolf Huisgen, facilitates the synthesis of five-membered rings through the reaction of a 1,3-dipole with a dipolarophile, such as an alkyne or alkene.[1][2] This reaction class is a powerful tool for constructing complex molecular architectures from simple precursors.[3][4] Within this domain, silylalkynes—alkynes bearing a silicon-based substituent—have emerged as exceptionally versatile and strategic dipolarophiles.
The presence of the silyl group imparts several distinct advantages over simple terminal alkynes:
-
Regiochemical Control: The steric bulk and electronic properties of the silyl group provide powerful and predictable control over the regioselectivity of the cycloaddition, often favoring the formation of a single regioisomer where terminal alkynes might yield mixtures.[1][5]
-
Chemical Stability and Safety: Silyl groups can serve as protecting groups for the acidic proton of a terminal alkyne, enhancing stability and allowing for reaction conditions that might otherwise be incompatible.[5]
-
A Versatile Synthetic Handle: Crucially, the carbon-silicon bond in the resulting heterocyclic product is not an inert feature. It serves as a latent functional group, amenable to a variety of post-cycloaddition transformations, including protodesilylation, halodesilylation for cross-coupling, and more. This allows for the strategic, late-stage diversification of complex molecules.[5]
This guide provides a comprehensive overview of the mechanistic principles, key applications, and detailed experimental protocols for leveraging 1,3-dipolar cycloadditions of silylalkynes in modern chemical synthesis.
Mechanistic Principles: Controlling Reactivity and Regioselectivity
The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction involving the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the silylalkyne dipolarophile.[2] The reaction's feasibility and regiochemical outcome are governed by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1][2]
The silyl group, typically less electronegative than carbon, influences the electronic distribution within the alkyne's π-system. The dominant interaction is often between the HOMO of the dipole and the LUMO of the silylalkyne. The silyl group directs the regioselectivity through a combination of steric hindrance and by influencing the coefficients of the LUMO on the alkyne carbons. This generally places the silyl group adjacent to the atom of the 1,3-dipole that bears the largest HOMO coefficient, leading to highly predictable outcomes.
Caption: FMO diagram illustrating the dominant HOMO(dipole)-LUMO(dipolarophile) interaction.
Key Applications with Common 1,3-Dipoles
Azide-Silylalkyne Cycloaddition: The Gateway to Triazoles
The reaction between an azide and an alkyne to form a 1,2,3-triazole is perhaps the most famous 1,3-dipolar cycloaddition, especially its copper-catalyzed variant, which is the cornerstone of "Click Chemistry".[6][7]
-
Thermal Conditions: The uncatalyzed Huisgen cycloaddition requires elevated temperatures and, with unsymmetrical alkynes, often yields a mixture of 1,4- and 1,5-regioisomers.[8]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is exceptionally efficient and proceeds under mild, often aqueous, conditions to exclusively yield the 1,4-disubstituted triazole.[6][9] When using silylalkynes, the reaction can proceed in one of two ways:
-
Direct Cycloaddition: With bulky, robust silyl groups like triisopropylsilyl (TIPS), the cycloaddition occurs to yield a 5-silyl-1,4-disubstituted-1,2,3-triazole. This product is primed for further functionalization.[5]
-
Deprotection-Cycloaddition: With more labile silyl groups like trimethylsilyl (TMS), or under certain reaction conditions, in-situ desilylation can occur, followed by the cycloaddition to yield the 1,4-disubstituted triazole directly.[5]
-
The resulting silyl-triazoles are invaluable intermediates in drug discovery and materials science, where the C-Si bond can be selectively converted into a C-I or C-Br bond for subsequent metal-catalyzed cross-coupling reactions.
Nitrone-Silylalkyne Cycloaddition: Synthesis of Isoxazoles
Nitrones are stable 1,3-dipoles that react readily with silylalkynes to produce 5-silylisoxazoles.[10][11] This reaction is a powerful method for constructing N,O-containing heterocycles. The regioselectivity is typically high, governed by FMO principles where the silyl group directs the orientation of the addition.[11] In recent years, strain-promoted alkyne-nitrone cycloadditions (SPANC) have become a key bioorthogonal reaction for labeling biomolecules, and silyl-functionalized strained alkynes offer a route to tunable reagents for this purpose.[12][13] The resulting isoxazole ring can be further elaborated, or cleaved reductively to reveal β-hydroxy carbonyl functionalities.[1]
The Silyl Group as a Transformable Synthetic Handle
The true synthetic power of using silylalkynes is realized in the post-cycloaddition modifications of the resulting silyl-heterocycle. The C(sp²)-Si bond is a versatile functional group.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. 1,3 dipolar cycloaddition Reactions | PPTX [slideshare.net]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Cyclizations of Silylalkynes - Gelest [technical.gelest.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. bioclone.net [bioclone.net]
- 10. Nitrogen-containing heterocycles: 1,3-dipolar cycloaddition of stabilized nitrones with alkynes; primary cycloadducts, first and second generation rearrangement processes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 12. Strain-promoted cycloadditions involving nitrones and alkynes--rapid tunable reactions for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Utilizing Alkyne-Nitrone Cycloaddition for the Convenient Multi-Component Assembly of Protein Degraders and Biological Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Strategic Use of 1-Phenyl-2-(trimethylsilyl)acetylene in Advanced Polymer Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Functional Polymers
1-Phenyl-2-(trimethylsilyl)acetylene (PTMSA) is an organosilicon compound that has emerged as a cornerstone monomer in the synthesis of high-performance substituted polyacetylenes.[1] Its unique structure, featuring a rigid phenyl group and a bulky, labile trimethylsilyl (TMS) group on an acetylene core, provides a powerful handle for chemists to design polymers with tailored properties.[1] The resulting polymer, poly[this compound] or P(PTMSA), and its derivatives are at the forefront of materials science, particularly in the development of advanced gas separation membranes and functional organic electronics.[1][2][3]
The strategic importance of the trimethylsilyl group cannot be overstated. It imparts excellent solubility to an otherwise intractable polyacetylene backbone, enabling straightforward processing and characterization.[1] Furthermore, the TMS group serves as a cleavable protecting group, allowing for post-polymerization modification. This desilylation process yields poly(phenylacetylene), a fully conjugated polymer, and can be used to engineer microporosity within polymer films, dramatically enhancing their performance in applications like gas separation.[2][4]
This document provides a comprehensive guide to the polymerization of PTMSA, detailing the underlying chemical principles, step-by-step protocols for synthesis and modification, and key applications of the resulting polymers.
Monomer Profile: this compound
A clear understanding of the monomer's properties is fundamental to successful polymerization.
| Property | Value | Reference |
| CAS Number | 2170-06-1 | |
| Molecular Formula | C₁₁H₁₄Si | [5][6] |
| Molecular Weight | 174.31 g/mol | [6] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Density | 0.886 g/mL at 25 °C | [7] |
| Boiling Point | 87-88 °C at 9 mmHg | [7] |
| Refractive Index | n20/D 1.528 | [7] |
| Synonyms | (Phenylethynyl)trimethylsilane, Trimethyl(phenylethynyl)silane | [6] |
Polymerization of PTMSA: Mechanisms and Methodologies
The polymerization of PTMSA is predominantly achieved through coordination polymerization using transition metal catalysts, which are effective for creating high molecular weight polymers from substituted acetylenes.[5]
Catalysis: The Engine of Polymerization
The most common and effective catalysts for the polymerization of disubstituted acetylenes like PTMSA are based on niobium (Nb) and tantalum (Ta) pentahalides, often used with an organotin or organobismuth cocatalyst.[3][4] A widely employed system is Tantalum(V) chloride (TaCl₅) with a tetrabutyltin (n-Bu₄Sn) cocatalyst.[2][4] This combination efficiently produces high molecular weight polymers with good yields. Rhodium-based catalysts are also utilized, particularly when stereoregular polymers with a specific cis-transoidal structure are desired.[8][9]
The polymerization proceeds via a coordination-insertion mechanism. The acetylene monomer coordinates to the active metal center of the catalyst, followed by insertion into the metal-carbon bond, propagating the polymer chain.
The Critical Role of the Trimethylsilyl Group
-
Enhanced Solubility and Processability : The bulky, non-polar TMS side groups disrupt intermolecular chain packing. This steric hindrance significantly increases the free volume of the polymer and enhances its solubility in common organic solvents like toluene and tetrahydrofuran (THF).[1] This solubility is crucial for characterization using techniques like Gel Permeation Chromatography (GPC) and for processing the polymer into uniform, self-standing membranes by solution casting.[2][3]
-
Post-Polymerization Modification : The Si-C bond is susceptible to cleavage under specific conditions (e.g., treatment with fluoride ions or acid).[10] This allows for the quantitative removal of the TMS groups from the polymer backbone after polymerization. This desilylation process is a key strategy for creating functional materials. The removal of the bulky silyl groups can generate micro-scale voids within a polymer membrane, significantly increasing its gas permeability.[2][4]
Experimental Workflow & Key Transformations
The synthesis and modification of polymers from PTMSA follow a logical progression from monomer to functional material.
Caption: Experimental workflow from PTMSA monomer to functional polymer applications.
Protocol 1: Synthesis of Poly[this compound]
This protocol describes a standard procedure for the polymerization of PTMSA using a TaCl₅–n-Bu₄Sn catalyst system under an inert atmosphere.
Materials:
-
This compound (PTMSA), purified by distillation
-
Tantalum(V) chloride (TaCl₅)
-
Tetrabutyltin (n-Bu₄Sn)
-
Toluene, anhydrous
-
Methanol, ACS grade
Equipment:
-
Schlenk line or glovebox
-
Schlenk flasks and standard glassware, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and cannulas for inert atmosphere transfers
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a positive pressure of argon, add TaCl₅ (e.g., 0.1 mmol) and n-Bu₄Sn (e.g., 0.2 mmol, Cocatalyst/Catalyst ratio = 2) to a Schlenk flask.
-
Add anhydrous toluene (e.g., 5 mL) via syringe to dissolve the components.
-
Age the catalyst solution by stirring at 80 °C for 15 minutes. The solution should turn dark and homogeneous.
-
-
Monomer Solution Preparation:
-
In a separate Schlenk flask, prepare a solution of PTMSA (e.g., 10 mmol) in anhydrous toluene (e.g., 15 mL). The monomer concentration is typically around 0.5 M.
-
-
Polymerization:
-
Cool the catalyst solution to room temperature.
-
Transfer the monomer solution to the catalyst flask via cannula under argon.
-
Stir the reaction mixture vigorously at room temperature. The solution will become increasingly viscous over time. Allow the reaction to proceed for 24 hours.
-
-
Termination and Purification:
-
Quench the polymerization by adding a small amount of methanol (approx. 1 mL) to the viscous solution.
-
Pour the polymer solution slowly into a large beaker containing vigorously stirring methanol (approx. 400 mL). This will cause the polymer to precipitate.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with fresh methanol.
-
Dry the resulting polymer, a fine, often colored (yellow to reddish) solid, under vacuum at 40-60 °C to a constant weight.[10]
-
Typical Results:
| Parameter | Typical Value |
| Yield | > 90% |
| Number-Average MW (Mₙ) | 200,000 - 800,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
Protocol 2: Desilylation of P(PTMSA) to Poly(phenylacetylene)
This protocol describes the removal of the trimethylsilyl groups to yield the conjugated polymer, poly(phenylacetylene).
Materials:
-
Poly[this compound], P(PTMSA)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, ACS grade
Procedure:
-
Polymer Dissolution:
-
Dissolve the P(PTMSA) (e.g., 1.0 g) in anhydrous THF (e.g., 20 mL) in a round-bottom flask.
-
-
Desilylation Reaction:
-
Add the TBAF solution (e.g., 1.2 equivalents per silyl group) dropwise to the stirring polymer solution at room temperature.
-
Allow the reaction to stir for 12-24 hours. The success of the reaction can be monitored by TLC or NMR analysis of aliquots.
-
-
Purification:
-
Precipitate the resulting poly(phenylacetylene) by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum. The product will be less soluble than the starting material.[10]
-
Caption: Chemical transformation from P(PTMSA) to Poly(phenylacetylene) via desilylation. (Note: The image is a placeholder representing the polymer structures for visualization purposes.)
Applications in Materials Science
High-Performance Gas Separation Membranes
Substituted polyacetylenes are renowned for their exceptional gas permeability.[11][12][13] P(PTMSA) and its copolymers are used to create membranes for applications such as oxygen enrichment and carbon dioxide capture.[2][4] The rigid backbone and bulky side groups create a high free volume, facilitating rapid gas transport.[11] As demonstrated in recent studies, the desilylation of copolymer membranes can generate micro-voids, leading to a significant increase in gas permeability, with oxygen permeability coefficients reaching as high as 9300 barrers.[2][4] Unlike some aliphatic polyacetylenes that suffer from physical aging (a time-dependent loss of permeability), diarylacetylene polymers like P(PTMSA) exhibit superior thermal and oxidative stability.[4]
Optoelectronic and Luminescent Materials
The conjugated polyene backbone of these polymers gives rise to interesting electronic and optical properties.[8][14] Through copolymerization with other fluorescent monomers, the emission properties can be finely tuned. For instance, copolymers of PTMSA's parent monomer with 1-trimethylsilyl-1-propyne (TMSP) have been synthesized, demonstrating tunable fluorescence from blue to orange-red.[15] Such materials show potential for use in chemical sensors, with studies showing a super-quenching of fluorescence in the presence of explosives like picric acid.[15]
Conclusion
This compound is far more than a simple monomer; it is a versatile platform for creating advanced polymers. Its polymerization provides a direct route to soluble, high-molecular-weight polyacetylenes that are easily processed into robust materials. The ability to subsequently cleave the silyl group offers a secondary layer of control, enabling the engineering of material properties like microporosity and electronic conjugation. These features ensure that PTMSA and its polymeric derivatives will continue to be materials of significant interest for researchers developing next-generation separation and electronic technologies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Desilylation of copolymer membranes composed of poly[1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene] for improved gas permeability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Desilylation of copolymer membranes composed of poly[1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene] for improved gas permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 2170-06-1 [chemicalbook.com]
- 6. This compound | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. zaguan.unizar.es [zaguan.unizar.es]
- 10. osti.gov [osti.gov]
- 11. Applications of Polyacetylene Derivatives in Gas and Liquid Separation [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 1-Phenyl-2-trimethylsilylacetylene 99 2170-06-1 [sigmaaldrich.com]
- 15. Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of (Phenylethynyl)trimethylsilane in Advanced Materials Science
(An In-Depth Guide for Researchers and Application Scientists)
(Phenylethynyl)trimethylsilane (TMS-PhA) has emerged as a pivotal building block in the rational design and synthesis of advanced organic and hybrid materials. Its utility stems from the protective nature of the trimethylsilyl (TMS) group, which masks the reactive terminal alkyne of phenylacetylene. This protection allows for a wide range of chemical transformations on other parts of the molecule without unintended reactions of the alkyne. The TMS group can then be selectively removed under mild conditions, unmasking the terminal alkyne for subsequent polymerization or functionalization. This guide provides a comprehensive overview of the applications of TMS-PhA in materials science, with detailed protocols for its use in the synthesis of conjugated polymers and organic-inorganic hybrid materials.
The Strategic Role of the Trimethylsilyl Group
The trimethylsilyl group is a functional group consisting of three methyl groups bonded to a silicon atom.[1] In the context of (phenylethynyl)trimethylsilane, the TMS group serves as a sterically bulky and chemically inert protecting group for the terminal alkyne.[1] This protection is crucial for preventing unwanted side reactions, such as homo-coupling of the alkyne under oxidative conditions or its reaction with nucleophiles.
The cleavage of the Si-C bond, or deprotection, is typically achieved under mild conditions, which preserves the integrity of other functional groups within the molecule. Common methods for deprotection include treatment with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), or reaction with a base like potassium carbonate in methanol.[2][3][4] This selective deprotection strategy is a cornerstone of the utility of TMS-PhA in multi-step organic syntheses.
Application in the Synthesis of π-Conjugated Polymers
π-conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double or triple bonds, which results in delocalized π-electrons. This electronic structure imparts unique optical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[5][6][7]
(Phenylethynyl)trimethylsilane is a valuable precursor for introducing phenylacetylene moieties into the backbone of conjugated polymers. The general strategy involves the synthesis of a monomer containing the TMS-protected phenylethynyl group, followed by polymerization and subsequent deprotection to yield the final conjugated polymer. Alternatively, the deprotection can be performed on the monomer before polymerization.
Workflow for Synthesis of a Phenylacetylene-Containing Polymer
References
- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 6. eet.bme.hu [eet.bme.hu]
- 7. Organic electronics: pioneering the future of sustainable and flexible technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stille Coupling of Alkynylsilanes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Alkynyl Moieties and the Power of the Stille Coupling
The introduction of an alkynyl group into a molecular framework is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Arylalkynes, for instance, are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between an organostannane and an organic electrophile, stands out as a robust and versatile tool for constructing these crucial linkages.[1] Its high functional group tolerance and the stability of the organostannane reagents to air and moisture make it a highly reliable method in complex molecular synthesis.[2]
This guide provides a comprehensive overview and detailed protocols for the Stille coupling of alkynylsilanes, a class of readily available and stable starting materials. We will delve into the mechanistic underpinnings of this reaction, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting. Furthermore, we will explore efficient one-pot strategies and tin-free alternatives, equipping researchers with the knowledge to effectively implement this powerful transformation in their synthetic endeavors.
The Core Methodology: A Two-Stage Approach from Alkynylsilane to Coupled Product
The primary strategy for utilizing alkynylsilanes in Stille couplings involves a two-step sequence:
-
Stannylation: The alkynylsilane is first converted into a more reactive alkynylstannane. This is a crucial activation step, as the carbon-silicon bond is generally unreactive under standard Stille conditions, allowing the silyl group to act as a protecting group.[3]
-
Stille Coupling: The resulting alkynylstannane is then coupled with an organic halide or triflate in the presence of a palladium catalyst.
This workflow is depicted in the diagram below:
Figure 1: General workflow for the Stille coupling of alkynylsilanes.
Understanding the Mechanism: The Palladium Catalytic Cycle
The Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4]
Figure 2: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (e.g., an aryl iodide) to form a Pd(II) intermediate.[5]
-
Transmetalation: The alkynyl group is transferred from the organostannane to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This step is often the rate-determining step of the reaction.[4]
-
Reductive Elimination: The two organic groups (aryl and alkynyl) on the palladium center are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Experimental Protocols
Protocol 1: Synthesis of Alkynyltributylstannanes from Alkynylsilanes
This protocol describes the conversion of a terminal alkynylsilane to the corresponding alkynyltributylstannane, the key intermediate for the Stille coupling.
Materials:
-
Alkynylsilane (e.g., (Trimethylsilyl)acetylene)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkynylsilane (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour.
-
To this solution, add tributyltin chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography on silica gel or distillation under reduced pressure.
Protocol 2: Stille Coupling of an Alkynyltributylstannane with an Aryl Halide
This protocol details the palladium-catalyzed cross-coupling of the prepared alkynylstannane with an aryl iodide or bromide.
Materials:
-
Alkynyltributylstannane (from Protocol 1)
-
Aryl halide (e.g., iodobenzene or bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., triphenylphosphine (PPh₃), XPhos)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Copper(I) iodide (CuI) (optional, as an additive)
-
Lithium chloride (LiCl) (optional, as an additive)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the palladium catalyst (typically 1-5 mol%), and any additional ligand.
-
Add the anhydrous solvent, followed by the alkynyltributylstannane (1.1-1.5 eq).
-
If using, add additives such as CuI (5-20 mol%) and/or LiCl (2-3 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with saturated aqueous potassium fluoride (KF) solution to remove tin byproducts. Stir vigorously for at least 1 hour.
-
Filter the resulting precipitate through a pad of Celite, washing with the organic solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization of Reaction Conditions
The success and efficiency of the Stille coupling can be highly dependent on the choice of catalyst, ligand, solvent, and additives. The following table summarizes key parameters for optimization:
| Parameter | Options & Considerations | Rationale & Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Pd(PPh₃)₄ is a common choice as it is an active Pd(0) source. Pd(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can also be used as they are reduced in situ to the active Pd(0) species.[6] |
| Ligand | PPh₃, AsPh₃, P(2-furyl)₃, XPhos, SPhos | Electron-rich and sterically bulky phosphine ligands often accelerate the oxidative addition step. Triphenylarsine (AsPh₃) has been shown to significantly increase reaction rates.[7] For challenging couplings, specialized Buchwald-Hartwig ligands like XPhos can be effective.[8] |
| Solvent | Toluene, Dioxane, THF, DMF, NMP | The choice of solvent can influence the reaction rate and solubility of the reagents. Polar aprotic solvents like DMF or NMP can accelerate the reaction but may be harder to remove. Toluene and dioxane are common non-polar choices. |
| Temperature | 60-120 °C | Higher temperatures generally increase the reaction rate, but can also lead to side reactions or catalyst decomposition. Optimization is often necessary. Microwave irradiation can significantly reduce reaction times.[9] |
| Additives | CuI, LiCl, CsF | CuI: Can dramatically accelerate the rate of transmetalation, especially for less reactive stannanes, potentially through the formation of a more reactive organocuprate intermediate.[4][10] LiCl: Can facilitate the dissociation of the halide from the palladium center, accelerating the transmetalation step.[4] Fluoride ions (e.g., from CsF): Can coordinate to the tin atom, forming a hypervalent stannate that is more nucleophilic and undergoes faster transmetalation.[10] |
| Electrophile Reactivity | I > OTf > Br >> Cl | The reactivity of the organic electrophile follows the order of leaving group ability. Iodides are generally the most reactive, while chlorides often require more forcing conditions or specialized catalyst systems.[5] |
Efficient Alternatives: One-Pot Hydrostannylation/Stille Coupling
To improve efficiency and avoid the isolation of potentially unstable organotin intermediates, a one-pot hydrostannylation/Stille coupling protocol can be employed.[11] In this approach, a terminal alkyne is first subjected to hydrostannylation to generate the vinylstannane in situ, which then undergoes Stille coupling with an organic halide present in the same reaction vessel.[9] Microwave-assisted one-pot procedures have been shown to dramatically reduce reaction times.[9]
A Tin-Free Alternative: The Hiyama Coupling of Alkynylsilanes
A significant drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing tin byproducts. The Hiyama coupling presents a powerful, tin-free alternative, involving the palladium-catalyzed cross-coupling of organosilanes with organic halides.[12] This reaction requires an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a hypervalent silicate species that is active in the transmetalation step.[13]
Protocol 3: Fluoride-Activated Hiyama Coupling of an Alkynylsilane with an Aryl Halide
Materials:
-
Alkynylsilane (e.g., 1-phenyl-2-(trimethylsilyl)acetylene)
-
Aryl halide (e.g., 3-iodopyridine)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., tri(o-tolyl)phosphine)
-
Fluoride source (e.g., Tetrabutylammonium chloride (TBAC) or TBAF)
-
Base (e.g., Sodium acetate (NaOAc))
-
Anhydrous DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel suitable for microwave heating, add the aryl halide (1.0 eq), alkynylsilane (2.0 eq), Pd(OAc)₂ (5 mol%), tri(o-tolyl)phosphine (10 mol%), TBAC (1.0 eq), and NaOAc (4.0 eq).[14]
-
Add anhydrous DMF under an inert atmosphere.
-
Heat the mixture in a microwave reactor at 100 °C for 15 minutes.[14]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Inefficient transmetalation- Poorly reactive electrophile | - Use a fresh batch of catalyst or a different precatalyst/ligand system.- Add CuI (5-20 mol%) or a fluoride source (e.g., CsF) to accelerate transmetalation.[4][10]- Switch to a more reactive electrophile (I > OTf > Br). For aryl chlorides, consider specialized ligands (e.g., Buchwald-Hartwig type) and higher temperatures.[5] |
| Homocoupling of the Alkynylstannane | - Reaction of the organostannane with the Pd(II) precatalyst- Radical-mediated dimerization | - Ensure the use of a Pd(0) source or that the Pd(II) precatalyst is rapidly reduced in situ.- Add a radical scavenger, although this may interfere with the desired reaction.- Optimize reaction temperature and concentration. |
| Protodestannylation/ Desilylation | - Presence of acidic protons in the reaction mixture | - Use rigorously dried solvents and reagents.- Employ a non-protic solvent.- If necessary, add a non-nucleophilic base to scavenge any acid. |
| Incomplete Reaction | - Catalyst deactivation- Insufficient reaction time or temperature | - Increase catalyst loading.- Use a more robust ligand that protects the palladium center.- Increase reaction temperature or time. Consider switching to microwave heating.[9] |
| Difficulty Removing Tin Byproducts | - Incomplete precipitation with KF | - Increase the amount of KF solution and the stirring time during workup.- Perform multiple KF washes.- For stubborn cases, chromatography on silica gel impregnated with triethylamine can be effective. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed alkynylation of secondary α-bromo carbonyl compounds via Stille coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chemistry.msu.edu [chemistry.msu.edu]
- 12. Hiyama Coupling [organic-chemistry.org]
- 13. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 14. mdpi.org [mdpi.org]
Application Notes and Protocols for the Cross-Coupling of 1-Phenyl-2-(trimethylsilyl)acetylene with Aryl Halides
Introduction: The Strategic Advantage of Silylated Alkynes in Modern Synthesis
The construction of carbon-carbon (C-C) bonds remains a cornerstone of organic synthesis, with palladium-catalyzed cross-coupling reactions representing a paradigm shift in this field.[1][2] Among the vast array of coupling partners, alkynes are of particular interest due to their presence in numerous biologically active molecules, natural products, and advanced materials.[3][4][5][6] Phenylacetylene derivatives, in particular, are key structural motifs in medicinal chemistry.[3][4][6] This guide focuses on the cross-coupling reactions of a versatile and strategic building block: 1-Phenyl-2-(trimethylsilyl)acetylene.
The trimethylsilyl (TMS) group is not merely a passive protecting group for the terminal alkyne.[7][8][9] Its presence offers several distinct advantages:
-
Enhanced Stability and Handling: Compared to the volatile and potentially hazardous acetylene gas, silylated alkynes like this compound are liquids that are easier and safer to handle.[10][11] The TMS group also imparts greater thermal stability.[9]
-
Modulated Reactivity: The TMS group can influence the electronic and steric properties of the alkyne, which can be leveraged for selective transformations.[9][12][13]
-
Synthetic Versatility: The C-Si bond can be cleaved under specific conditions to regenerate the terminal alkyne for subsequent reactions, or it can be activated to participate directly in cross-coupling, offering a divergent synthetic pathway from a single precursor.[8][14]
This document provides an in-depth exploration of the primary palladium-catalyzed cross-coupling methodologies for reacting this compound with aryl halides, including Sonogashira, Hiyama, and Stille couplings. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and offer expert insights to guide researchers in drug development and synthetic chemistry.
Part 1: The Sonogashira Coupling: A Workhorse for Arylalkyne Synthesis
The Sonogashira reaction is the most prominent method for coupling terminal alkynes with aryl or vinyl halides.[15][16] It typically employs a dual catalytic system of palladium and copper(I).[15][17][18]
The Catalytic Cycle: A Tale of Two Metals
The Sonogashira coupling proceeds via two interconnected catalytic cycles.[15]
-
The Palladium Cycle: This cycle is common to many cross-coupling reactions and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][19]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[17][19]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The coupled product (Ar-alkyne) is expelled, regenerating the Pd(0) catalyst.[2]
-
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[17][19]
-
The copper(I) salt reacts with the alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step with the palladium center.[17]
-
Diagram 1: The Sonogashira Catalytic Cycle
A simplified representation of the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
The Role of the Trimethylsilyl Group: To Cleave or Not to Cleave?
When using this compound in a Sonogashira reaction, a critical decision must be made: should the TMS group be removed in situ to generate the terminal phenylacetylene, or should conditions be chosen to directly couple the silylated alkyne?
-
Direct Coupling (Sila-Sonogashira): Under certain conditions, particularly in copper-free systems, the C-Si bond can be activated to participate directly in the coupling.[7] This approach bypasses the need for a separate deprotection step. However, it often requires specific activators and carefully optimized conditions.[7][8]
Protocol: Sonogashira Coupling with In-situ Desilylation
This protocol is optimized for the reaction of various aryl bromides with this compound, leveraging in-situ desilylation for operational simplicity and high yields.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)
-
Triethylamine (TEA) (5 mL)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.2 mL, 1.2 mmol)
-
Anhydrous, degassed solvent (e.g., THF or DMF) if co-solvent is needed.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg), CuI (11.4 mg), and PPh₃ (15.7 mg).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed triethylamine (5 mL) via syringe.
-
Add this compound (209 mg, 228 µL) via syringe.
-
Finally, add the TBAF solution (1.2 mL of 1M solution in THF) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C (depending on the reactivity of the aryl bromide) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Typical Sonogashira Reaction Parameters
| Component | Recommended Reagents | Typical Loading | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂[15] | 1-5 mol% | Primary catalyst for C-C bond formation. |
| Copper Co-catalyst | CuI, CuBr[18] | 2-10 mol% | Activates the alkyne.[17] |
| Ligand | PPh₃, P(t-Bu)₃ | 2-10 mol% | Stabilizes the Pd catalyst and modulates its reactivity. |
| Base | Triethylamine, Diisopropylamine | Solvent/Reagent | Neutralizes HX byproduct and facilitates copper acetylide formation. |
| Desilylating Agent | TBAF, CsF, K₂CO₃/MeOH | 1.1-1.5 equiv. | In-situ removal of the TMS group.[20][21][23] |
| Solvent | THF, DMF, Toluene, TEA | - | Solubilizes reactants and facilitates the reaction. |
| Temperature | Room Temp. to 80 °C | - | Depends on the reactivity of the aryl halide. |
Part 2: Hiyama and Stille Couplings: Alternative Strategies
While the Sonogashira coupling is highly effective, concerns over the use of copper and the need for a base can sometimes be limiting. The Hiyama and Stille couplings offer valuable alternatives.
Hiyama Coupling: A Fluoride-Activated Pathway
The Hiyama coupling involves the palladium-catalyzed reaction of an organosilane with an organic halide.[25][26] For this reaction to be effective with this compound, the C-Si bond must be activated, typically with a fluoride source.[25] This activation forms a hypervalent silicon species, which is crucial for the transmetalation step.[25][26]
Diagram 2: The Hiyama Catalytic Cycle
The Hiyama coupling requires fluoride activation of the organosilane to form a hypervalent species for transmetalation.
Protocol: Hiyama-Type Coupling
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add this compound (1.5 mmol).
-
Add an anhydrous solvent like THF or 1,4-dioxane (5 mL).
-
Add a fluoride source, such as TBAF (1.5 mmol, 1.5 mL of a 1M solution in THF) or anhydrous CsF (2.0 mmol).
-
Heat the mixture to 80-100 °C and monitor by TLC or GC-MS.
-
Workup and purification are performed as described for the Sonogashira coupling.
Stille Coupling: The Organostannane Route
The Stille reaction couples an organic halide with an organostannane.[19][27][28][29] To apply this to our system, this compound would first need to be converted to its corresponding stannane derivative, typically 1-Phenyl-2-(tributylstannyl)acetylene. While this adds a synthetic step, organostannanes are known for their high functional group tolerance and stability.[27][30]
The catalytic cycle is analogous to the Sonogashira and Hiyama couplings, involving oxidative addition, transmetalation (from tin to palladium), and reductive elimination.[27]
Table 2: Comparison of Coupling Methodologies
| Feature | Sonogashira Coupling | Hiyama Coupling | Stille Coupling |
| Alkyne Partner | Terminal Alkyne (via in-situ desilylation) | Organosilane (direct use) | Organostannane (requires pre-synthesis) |
| Key Additive | Cu(I) salt, Base[15][17] | Fluoride Source (TBAF, CsF)[25] | Often none, but Cu(I) or LiCl can be additives.[29][31] |
| Advantages | High efficiency, one-pot from silyl alkyne.[23][24] | Avoids toxic tin reagents, mild conditions possible.[32] | Excellent functional group tolerance.[27][30] |
| Disadvantages | Requires copper co-catalyst, potential for alkyne homocoupling. | Requires stoichiometric fluoride activator. | Uses highly toxic organotin reagents.[29] |
Part 3: Application Notes & Field-Proven Insights
-
Choosing the Right Halide: The reactivity of aryl halides in palladium-catalyzed couplings follows the general trend: I > Br > Cl.[2] Aryl iodides are the most reactive and often allow for milder reaction conditions (room temperature). Aryl bromides are a good balance of reactivity and cost. Aryl chlorides are the most challenging and typically require more active catalysts with bulky, electron-rich phosphine ligands.[15]
-
The Menace of Homocoupling (Glaser Coupling): A common side reaction in Sonogashira couplings is the oxidative homocoupling of the alkyne to form a diyne (e.g., diphenylbutadiyne). This is often promoted by the presence of oxygen and the copper catalyst.[17] To minimize this, ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions. Using a slight excess of the alkyne can also help favor the cross-coupling pathway.
-
Ligand Selection is Key: For less reactive aryl halides (bromides and especially chlorides), the choice of phosphine ligand is critical. Bulky, electron-rich ligands such as P(t-Bu)₃, SPhos, or XPhos can significantly accelerate the rate-limiting oxidative addition step and promote reductive elimination.[15]
-
Copper-Free Sonogashira: For substrates sensitive to copper, copper-free Sonogashira protocols have been developed.[15][33] These reactions often require a stronger base (e.g., Cs₂CO₃) and may proceed through a slightly different mechanism, but they can be highly effective.[33] A direct coupling of this compound with aryl halides without a copper co-catalyst has been reported.[7]
-
Microwave Irradiation: For rapid reaction optimization and synthesis, microwave-assisted heating can dramatically reduce reaction times from hours to minutes.[7][24] This is particularly useful for high-throughput synthesis in drug discovery campaigns.
Conclusion
The cross-coupling of this compound with aryl halides is a powerful and versatile strategy for the synthesis of diarylacetylenes, which are valuable scaffolds in pharmaceutical and materials science. The Sonogashira coupling, particularly with an in-situ desilylation protocol, offers the most direct and widely used approach. However, for specific applications where copper or bases are detrimental, or where alternative reactivity is desired, the Hiyama and Stille couplings provide robust alternatives. A thorough understanding of the underlying mechanisms and careful optimization of the reaction parameters—catalyst, ligand, additives, and conditions—are paramount to achieving high yields and purity in these essential transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.org [mdpi.org]
- 8. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 9. gelest.com [gelest.com]
- 10. Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction [organic-chemistry.org]
- 11. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 12. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira cross-coupling reaction | PPTX [slideshare.net]
- 18. jk-sci.com [jk-sci.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. scispace.com [scispace.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. consensus.app [consensus.app]
- 23. researchgate.net [researchgate.net]
- 24. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 25. Hiyama Coupling [organic-chemistry.org]
- 26. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 27. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 28. Stille reaction - Wikipedia [en.wikipedia.org]
- 29. Stille Coupling [organic-chemistry.org]
- 30. organicreactions.org [organicreactions.org]
- 31. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 32. Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides [organic-chemistry.org]
- 33. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Microwave-Assisted Synthesis with 1-Phenyl-2-(trimethylsilyl)acetylene
For: Researchers, scientists, and drug development professionals.
Introduction: Harnessing Speed and Selectivity with Microwave Chemistry
In the fast-paced world of drug discovery and materials science, the ability to rapidly synthesize and iterate on molecular scaffolds is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, often from hours to mere minutes, alongside improved yields and cleaner reaction profiles. This guide delves into the application of microwave chemistry to reactions involving 1-Phenyl-2-(trimethylsilyl)acetylene , a versatile and highly valuable building block in modern organic synthesis.
This compound, with its unique combination of a phenyl ring, an acetylene unit, and a trimethylsilyl (TMS) protecting group, offers a strategic entry point to a diverse array of complex molecules. The TMS group not only enhances the stability and solubility of the alkyne but also serves as a masked terminal alkyne, which can be unveiled for subsequent transformations. This application note will provide detailed protocols and the underlying scientific rationale for two key microwave-assisted applications of this reagent: the direct, copper-free Sonogashira cross-coupling and a sequential one-pot desilylation-cycloaddition for the synthesis of 1,2,3-triazoles, a prominent scaffold in medicinal chemistry.
Part 1: The Copper-Free Sonogashira Cross-Coupling: A New Paradigm in Alkyne Synthesis
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C-C bond formation.[1] Traditionally, this reaction requires a copper(I) co-catalyst. However, the use of copper can lead to the formation of undesired homocoupled alkyne byproducts (Glaser coupling) and can complicate purification. Microwave irradiation has enabled the development of highly efficient copper-free Sonogashira protocols. A key advantage of using this compound in these reactions is the ability to perform the coupling directly without prior removal of the TMS group, which is cleaved in situ.
The "Why": Mechanistic Insights into the Microwave-Assisted Copper-Free Sonogashira Reaction
The generally accepted mechanism for the copper-free Sonogashira reaction involves a palladium catalytic cycle. Microwave irradiation significantly accelerates this process through efficient and uniform heating of the polar reaction mixture.[2][3]
dot
References
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling with Silylacetylenes
Welcome to the technical support center for Sonogashira coupling reactions involving silylacetylenes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their coupling experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the in-depth knowledge to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions we receive regarding Sonogashira couplings with silylacetylenes.
Q1: My Sonogashira reaction with a silylacetylene is not working at all. What are the first things I should check?
A1: When a reaction fails completely, it's crucial to revisit the fundamentals. The primary suspects are often the catalyst's activity, the quality of your reagents, and the reaction atmosphere.[1] Ensure your palladium catalyst and copper(I) co-catalyst are fresh and have been stored correctly to prevent degradation.[1] Equally important is maintaining an inert atmosphere (argon or nitrogen) throughout the setup and reaction, as oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne, a common side reaction.[1][2]
Q2: I'm observing a black precipitate in my reaction flask. What is it, and how can I prevent it?
A2: The black precipitate you're seeing is likely "palladium black," which indicates the decomposition and precipitation of your palladium catalyst.[1] This can be triggered by several factors, including impurities in your reagents or solvent, or running the reaction at too high a temperature.[1] Some anecdotal evidence suggests that certain solvents, like THF, may be more prone to promoting the formation of palladium black.[3] To mitigate this, always use high-purity, degassed solvents and reagents.
Q3: What is the typical reactivity order for aryl halides in a Sonogashira coupling?
A3: The reactivity of the aryl halide is a critical factor. The general trend from most reactive to least reactive is: Aryl Iodide > Aryl Tristate > Aryl Bromide > Aryl Chloride.[1][4] Consequently, reactions with aryl iodides can often be performed at room temperature, whereas aryl bromides may necessitate heating to achieve a reasonable reaction rate.[1][4] Aryl chlorides are the most challenging and typically require more specialized catalytic systems.[5]
Q4: Is a copper co-catalyst always necessary for Sonogashira couplings?
A4: While the classic Sonogashira reaction utilizes a copper(I) co-catalyst to increase the reaction rate, it is not always essential.[2][4] In fact, copper-free Sonogashira reactions are often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[1][4] These copper-free variations have been successfully developed to circumvent this issue.[4]
Q5: Can the silyl protecting group be cleaved under the reaction conditions?
A5: Generally, silyl groups like trimethylsilyl (TMS) are stable under the basic conditions of a standard Sonogashira coupling.[6] However, the specific base and reaction conditions can influence this. It is possible to perform the Sonogashira coupling with the silyl group intact and then deprotect it in a subsequent step.[6]
In-Depth Troubleshooting Guides
When you're facing persistent low yields, a more systematic approach to troubleshooting is required. This section breaks down the key areas to investigate.
Catalyst System: The Heart of the Reaction
The choice and handling of the palladium catalyst and its ligands are paramount for a successful Sonogashira coupling.
Is the palladium catalyst active?
-
Problem: The palladium(0) species is the active catalyst. If you are starting with a palladium(II) precatalyst, such as Pd(PPh₃)₂Cl₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[4] Inefficient reduction can lead to a sluggish or failed reaction.
-
Solution: The reduction of Pd(II) can be facilitated by an amine, a phosphine ligand, or even the alkyne itself.[3][4] If you suspect poor activation, consider using a Pd(0) source directly, like Pd(PPh₃)₄.
Is the ligand appropriate for your substrates?
-
Problem: The ligand plays a crucial role in stabilizing the palladium center and influencing its reactivity. Sterically bulky and electron-rich phosphine ligands can increase the rate of oxidative addition, which is often the rate-limiting step.[7][8]
-
Solution: For sterically demanding substrates, consider switching to bulkier phosphine ligands. The choice of the optimal ligand can be dependent on the steric bulk of the acetylene.[9]
Reaction Environment: Setting the Stage for Success
The solvent, base, and temperature create the environment in which the catalytic cycle operates.
Is the solvent appropriate?
-
Problem: The solvent must effectively dissolve all reaction components, including the often lipophilic aryl halide and the inorganic catalyst complexes.[10] Solvent polarity can significantly impact the reaction rate and yield.[10]
-
Solution: A range of solvents can be used, including polar aprotic (e.g., DMF, DMSO) and nonpolar solvents (e.g., toluene).[10][11] If you are experiencing issues, screening different solvents is a valuable optimization step. For instance, a switch from DMF to toluene has been shown to improve yields in certain cases.[10]
Is the base suitable and present in sufficient quantity?
-
Problem: An amine base is required to deprotonate the terminal alkyne, forming the reactive acetylide species.[1][12] The choice and amount of base are critical.
-
Solution: Triethylamine and diisopropylamine are commonly used bases.[1] Ensure the base is dry and used in an appropriate excess. The basicity and steric hindrance of the amine can influence the reaction equilibrium.[4]
Is the reaction temperature optimal?
-
Problem: While Sonogashira reactions are known for proceeding under mild conditions, some substrate combinations, particularly those involving less reactive aryl bromides, may require heating.[1][4][13]
-
Solution: If your reaction is sluggish at room temperature, consider gradually increasing the temperature. For highly volatile silylacetylenes like trimethylsilylacetylene (boiling point ~53°C), it is crucial to use a sealed reaction vessel or an efficient condenser to prevent its evaporation.[3]
Reagent Quality and Side Reactions
The purity of your starting materials and the potential for side reactions can significantly impact your yield.
Are the aryl halide and silylacetylene pure?
-
Problem: Impurities in your starting materials can act as catalyst poisons, leading to deactivation and low yields.
-
Solution: Ensure your aryl halide and silylacetylene are of high purity. If necessary, purify them before use.
Is the copper co-catalyst fresh?
-
Problem: Copper(I) iodide can degrade over time, losing its catalytic activity.
-
Solution: It is always best to use a fresh bottle of CuI or a recently purchased batch to ensure optimal performance.[1]
Are you observing homocoupling?
-
Problem: The formation of diyne byproducts through Glaser coupling is a common side reaction, especially in the presence of copper and oxygen.[1][2][4] This consumes your alkyne and reduces the yield of the desired cross-coupled product.
-
Solution: To minimize homocoupling, ensure your reaction is run under strictly anaerobic conditions.[1] Alternatively, consider using a copper-free Sonogashira protocol.[1][4]
Data-Driven Optimization
To aid in your experimental design and troubleshooting, the following tables summarize key reaction parameters.
Table 1: General Sonogashira Reaction Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ (0.5-5 mol%) | Pd(0) is the active species. Pd(II) precursors require in-situ reduction.[4][7] |
| Copper Co-catalyst | CuI (1-10 mol%) | Increases reaction rate but can promote homocoupling.[1][4][12] |
| Base | Triethylamine, Diethylamine, Piperidine | Must be in excess to deprotonate the alkyne and neutralize the generated HX.[1][4][14] |
| Solvent | DMF, THF, Toluene, Amines (as solvent) | Solvent choice affects solubility and reaction rate.[10] |
| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the aryl halide.[1][4] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent Glaser homocoupling.[1][2] |
Table 2: Troubleshooting Guide for Low Yields
| Symptom | Potential Cause | Suggested Action |
| No reaction | Inactive catalyst, poor reagent quality | Use fresh catalysts and high-purity, dry reagents. Ensure inert atmosphere. |
| Low conversion | Insufficient temperature, incorrect solvent/base | Increase temperature (especially for aryl bromides). Screen different solvents and bases. |
| Formation of black ppt. | Catalyst decomposition | Use high-purity reagents and solvents. Consider a different solvent. |
| Significant homocoupling | Presence of oxygen, high copper loading | Degas solvent and maintain inert atmosphere. Reduce copper loading or switch to a copper-free protocol. |
| Silyl group cleavage | Inappropriate base or harsh conditions | Use a milder base. Perform deprotection as a separate step. |
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Sonogashira catalytic cycle and a logical troubleshooting workflow.
Caption: The interconnected catalytic cycles of a standard Sonogashira coupling.
Caption: A decision tree for troubleshooting low yields in Sonogashira couplings.
Experimental Protocols
Standard Protocol for Sonogashira Coupling of an Aryl Bromide with Trimethylsilylacetylene
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add degassed triethylamine (5 mL).
-
Add trimethylsilylacetylene (1.2 mmol).
-
Stir the reaction mixture at the desired temperature (start at room temperature and increase if necessary) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for In-Situ Deprotection of the Trimethylsilyl Group
For reactions where in-situ deprotection is desired, a base such as potassium carbonate can be added to the reaction mixture. However, for more controlled deprotection, it is often performed as a separate step after the coupling reaction.
-
Dissolve the purified silylated alkyne (1.0 mmol) in a suitable solvent (e.g., methanol or THF).
-
Add a deprotecting agent such as K₂CO₃ (2.0 mmol) or a fluoride source like TBAF (1.1 mmol).
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Work up the reaction as appropriate for the chosen deprotecting agent and solvent.
By understanding the underlying principles of the Sonogashira coupling and adopting a systematic approach to troubleshooting, you can overcome the challenges of low yields and achieve success in your synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.lucp.net [books.lucp.net]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Preventing homocoupling in reactions with 1-Phenyl-2-(trimethylsilyl)acetylene
Welcome to the technical support center for 1-Phenyl-2-(trimethylsilyl)acetylene. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its use in cross-coupling reactions, with a specific focus on preventing undesired homocoupling side reactions.
Introduction: The Challenge of Homocoupling
This compound is a critical building block in organic synthesis, valued for its role in introducing the phenylethynyl moiety in a controlled manner. The bulky trimethylsilyl (TMS) group serves as a protective group, enabling selective reactions and preventing the terminal alkyne from undergoing undesired transformations. However, under certain cross-coupling conditions, particularly in Sonogashira, Glaser, and related reactions, the formation of the homocoupled byproduct, 1,4-diphenyl-1,3-butadiyne (and its silylated precursors), can be a significant issue, leading to reduced yields of the desired product and complex purification challenges.
This guide provides a systematic approach to diagnosing and resolving these homocoupling issues, grounded in mechanistic understanding and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound reactions?
A1: Homocoupling refers to the self-coupling of two molecules of the terminal alkyne to form a symmetrical diyne. In the case of reactions involving the desilylated 1-phenylacetylene (often generated in situ), the primary homocoupling product is 1,4-diphenyl-1,3-butadiyne. This side reaction is typically catalyzed by the same transition metal catalyst (e.g., palladium, copper) intended for the desired cross-coupling reaction. The mechanism often involves oxidative coupling of two alkyne units, particularly in the presence of an oxidant like oxygen or a Cu(II) species.
Q2: Why is my Sonogashira reaction with this compound yielding significant amounts of the homocoupled diyne?
A2: Significant homocoupling in Sonogashira reactions involving this reagent, after in situ desilylation, is often a result of several factors:
-
Presence of Oxygen: Molecular oxygen can facilitate the oxidative coupling of the terminal alkyne, a process favored by copper co-catalysts (Glaser coupling).
-
High Catalyst Loading or Inappropriate Ligand: A high concentration of the active catalyst, or a ligand that promotes oxidative addition to the alkyne over the aryl halide, can increase the rate of homocoupling.
-
Slow Oxidative Addition of the Aryl Halide: If the oxidative addition of your aryl halide to the Pd(0) center is slow, the catalyst has more time to engage in the undesired homocoupling pathway with the abundant terminal alkyne.
-
Excessive Copper Co-catalyst: While essential for the Sonogashira catalytic cycle, an excess of the copper salt can independently promote Glaser-type homocoupling.
Q3: Can the trimethylsilyl (TMS) group itself participate in or prevent homocoupling?
A3: The TMS group is primarily a protecting group for the terminal alkyne. Its presence prevents the acidic alkyne proton from being available for coupling reactions. Therefore, this compound itself is highly resistant to homocoupling. The problem arises when the TMS group is cleaved in situ (e.g., by fluoride sources like TBAF or bases like K₂CO₃ in methanol) to generate the reactive terminal alkyne, 1-phenylacetylene, for the subsequent cross-coupling step. If the cross-coupling is not efficient, the liberated terminal alkyne is susceptible to homocoupling.
Troubleshooting Guide: Minimizing Homocoupling
This section provides a structured approach to troubleshoot and minimize the formation of homocoupled byproducts.
Issue 1: Significant Homocoupling Product Observed by TLC/LC-MS
-
Atmospheric Conditions: The primary culprit for homocoupling is often the presence of oxygen, which promotes the oxidative Glaser coupling pathway, especially when a copper co-catalyst is used.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This can be achieved by thoroughly degassing the solvent (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes) and maintaining a positive pressure of the inert gas throughout the reaction.
-
-
Catalyst System Optimization: The choice and ratio of catalyst, co-catalyst, and ligand are critical.
-
Solution 1 (Ligand Choice): For the palladium catalyst, consider using more electron-rich and sterically hindered phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos). These ligands can accelerate the rate-limiting oxidative addition of the aryl halide and promote reductive elimination, thereby disfavoring the side reaction pathways.
-
Solution 2 (Copper-Free Conditions): If homocoupling persists, switching to a copper-free Sonogashira protocol can be highly effective. These systems rely solely on a palladium catalyst and often require a different base or additive.
-
Protocol 1: Rigorous Degassing for Inert Atmosphere
-
Assemble the reaction flask with a stir bar and seal with a rubber septum.
-
Connect the flask to a Schlenk line.
-
Evacuate the flask under high vacuum for 5-10 minutes.
-
Refill the flask with Argon or Nitrogen.
-
Repeat this evacuate/refill cycle 3-5 times.
-
Add the solvent via a cannula or syringe.
-
Bubble Argon or Nitrogen gas through the solvent for 30-60 minutes to ensure thorough degassing.
-
Proceed with the addition of reagents under a positive flow of inert gas.
Protocol 2: Copper-Free Sonogashira Coupling
-
To a rigorously degassed solution of the aryl halide (1.0 equiv), Pd(PPh₃)₄ (2-5 mol%), and an amine base (e.g., diisopropylethylamine or pyrrolidine, 2-3 equiv) in a suitable solvent (e.g., THF, DMF), add this compound (1.2-1.5 equiv).
-
Add the desilylating agent, such as TBAF (1.1 equiv, 1M solution in THF), dropwise at room temperature.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.
Issue 2: Low Yield of Desired Cross-Coupled Product Despite Low Homocoupling
-
Inefficient Desilylation: The rate of TMS cleavage might be too slow, making it the rate-limiting step and preventing the alkyne from participating in the catalytic cycle.
-
Solution: Ensure the desilylating agent is active and used in sufficient quantity. For fluoride-based desilylation (e.g., TBAF), ensure the reagent is not hydrated, as this can reduce its efficacy. For base-mediated desilylation (e.g., K₂CO₃ in MeOH), ensure the base is sufficiently soluble and the reaction temperature is adequate to promote the reaction.
-
-
Catalyst Inhibition: The desilylating agent or its byproducts might be interfering with the palladium catalyst.
-
Solution: Consider a two-step, one-pot procedure. First, perform the desilylation at a lower temperature. Once the desilylation is complete (as monitored by TLC or a quick NMR), add the palladium catalyst and aryl halide to initiate the cross-coupling reaction.
-
| Desilylating Agent | Solvent | Typical Temperature | Key Considerations |
| TBAF (Tetrabutylammonium fluoride) | THF, Dioxane | Room Temperature | Can be basic; ensure anhydrous conditions for best results. |
| K₂CO₃ | Methanol, Ethanol | Room Temp to 50 °C | Mild and cost-effective; reaction can be slower. |
| CsF | DMF, MeCN | Room Temp to 80 °C | Highly effective, but more expensive. |
Visualizing the Reaction Pathways
To better understand the competition between the desired Sonogashira coupling and the undesired Glaser homocoupling, the following diagrams illustrate the key catalytic cycles.
Purification techniques for 1-Phenyl-2-(trimethylsilyl)acetylene reaction products
Welcome to the technical support center for the purification of 1-Phenyl-2-(trimethylsilyl)acetylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile synthetic building block. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) on Product Purity & Handling
This section addresses high-level concerns regarding the quality, stability, and handling of this compound.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A: The impurity profile of your crude product is intrinsically linked to your synthetic method. However, for a typical synthesis involving the deprotonation of phenylacetylene with an organolithium reagent followed by quenching with trimethylsilyl chloride (TMSCl), you should anticipate the following:
-
Unreacted Phenylacetylene: Incomplete deprotonation or quenching will leave starting material.
-
Hexamethyldisiloxane ((TMS)₂O): This is the most common silicon-containing byproduct. It forms from the hydrolysis of unreacted TMSCl during the aqueous workup. Its presence is a strong indicator that excess TMSCl was used or that moisture was introduced prematurely.
-
1,4-Diphenylbutadiyne (Phenylacetylene Homocoupling Product): This byproduct can form if trace amounts of oxygen are present, especially if copper salts were used or are present as impurities, leading to Glaser-type coupling.
-
Residual Solvent: Tetrahydrofuran (THF) or diethyl ether are common. THF, in particular, can be difficult to remove completely due to potential azeotrope formation with the product.[1]
Q2: My purified this compound appears pure by ¹H NMR, but my subsequent Sonogashira coupling reaction is sluggish or fails. What's the problem?
A: This is a classic issue where spectroscopic purity doesn't equate to reactive purity. The most likely culprit is the partial or complete desilylation of your product back to phenylacetylene, either during storage or, more critically, in situ during your subsequent reaction. The C-Si bond in silylalkynes is labile under certain conditions.[2]
-
Causality: If your purification method (e.g., chromatography on untreated silica gel) or workup introduced trace acidity or basicity, these residues can catalyze desilylation in the next step. Fluoride ions (from sources like tetrabutylammonium fluoride, TBAF) are particularly potent for cleaving this bond.[2] Similarly, bases like potassium carbonate in methanol can readily cleave the TMS group.[2]
-
Preventative Action: Ensure your final product is free from acidic or basic residues. If you performed chromatography, co-evaporate the purified fractions with a neutral solvent like toluene to remove any volatile base (e.g., triethylamine) used to neutralize the silica gel.
Q3: What are the ideal storage conditions for purified this compound?
A: The product is sensitive to moisture, air, and light.[3][4] To maintain its integrity, storage under an inert atmosphere (argon or dry nitrogen) is mandatory. It should be kept in a well-sealed vial, protected from light (amber vial or wrapped in foil), and stored in a refrigerator or freezer to minimize degradation over time.
Section 2: Troubleshooting Guide for Purification Workflows
This section provides a problem-and-solution framework for specific issues encountered during purification.
Problem 1: My crude ¹H NMR shows the desired product, but also a significant singlet around δ 0.1-0.2 ppm that is not the product's TMS signal.
-
Probable Cause: This signal is characteristic of hexamethyldisiloxane ((TMS)₂O), formed from the hydrolysis of excess trimethylsilyl chloride.
-
Solution Path:
-
Aqueous Workup: Ensure your aqueous workup is thorough to remove water-soluble precursors.
-
Vacuum Removal: (TMS)₂O is relatively volatile (b.p. 101 °C). Much of it can be removed under high vacuum before final purification.
-
Purification Strategy: Both vacuum distillation and flash chromatography can effectively separate the product from (TMS)₂O. Distillation is often more efficient for this specific separation on a larger scale.
-
Problem 2: After performing flash column chromatography on silica gel, my isolated product is contaminated with phenylacetylene.
-
Probable Cause: You are observing on-column desilylation. Standard silica gel is acidic (pKa ≈ 4-5) and contains surface silanol groups (Si-OH) and adsorbed water, which can readily cleave the acid-sensitive trimethylsilyl group from the alkyne.[5]
-
Solution Path:
-
Neutralize the Stationary Phase: The most robust solution is to use a deactivated stationary phase. Before packing your column, prepare a slurry of the silica gel in your starting eluent (e.g., hexane) containing 1-2% triethylamine (Et₃N). This neutralizes the acidic sites and minimizes desilylation.
-
Use an Alternative Stationary Phase: Neutral alumina can be a suitable alternative to silica gel for acid-sensitive compounds.
-
Switch Purification Method: If desilylation remains a problem, vacuum distillation is the preferred method as it avoids contact with acidic surfaces.
-
Problem 3: During vacuum distillation, the material in the distillation flask is darkening and appears to be polymerizing.
-
Probable Cause: The product is being heated for too long or at too high a temperature, potentially due to an inadequate vacuum or the presence of catalytic impurities. Disubstituted acetylenes, including this one, can be susceptible to polymerization.[6][7]
-
Solution Path:
-
Improve Vacuum: Ensure your vacuum system is capable of reaching low pressures (<10 mmHg) to reduce the boiling point of the product (b.p. 87-88 °C / 9 mmHg).[8]
-
Use an Appropriate Apparatus: For smaller scales (<10 g), a Kugelrohr apparatus is ideal. It minimizes the residence time at high temperatures and reduces the surface area for potential decomposition. For larger scales, a short-path distillation head is recommended.
-
Ensure Neutrality: Before distilling, confirm that the crude material is free of strong acids or bases from the workup, as these can catalyze polymerization at high temperatures.
-
Section 3: Validated Purification Protocols
These protocols provide detailed, step-by-step methodologies for the most effective purification techniques.
Protocol 1: High-Purity Purification by Vacuum Distillation
This method is ideal for multi-gram quantities and effectively removes non-volatile impurities (salts, homocoupled byproduct) and more volatile impurities ((TMS)₂O).
-
Apparatus Setup: Assemble a dry short-path vacuum distillation apparatus. Ensure all joints are well-sealed with high-vacuum grease. A cow-type receiver is recommended for collecting fractions.
-
System Check: Connect the apparatus to a high-vacuum line with a pressure gauge and a cold trap. Evacuate the system to ensure it is leak-free and can achieve the target pressure (e.g., <10 mmHg).
-
Charging the Flask: Release the vacuum with an inert gas (argon or nitrogen). Charge the distillation flask with the crude, solvent-free this compound. Add a magnetic stir bar.
-
Distillation:
-
Begin stirring and re-evacuate the system slowly.
-
Once the target vacuum is stable, gently heat the distillation flask using a heating mantle with a sand or oil bath for uniform temperature control.
-
Collect any low-boiling foreshots (e.g., residual solvent, (TMS)₂O) in the first receiving flask.
-
As the vapor temperature approaches the expected boiling point at your operating pressure (e.g., ~88 °C at 9 mmHg), rotate the receiver to a clean flask.
-
Collect the pure product fraction, monitoring the vapor temperature. A stable boiling point indicates a pure fraction.
-
-
Shutdown: Once the product has distilled, remove the heat source and allow the system to cool completely before releasing the vacuum with an inert gas.
Protocol 2: Purification by Deactivated Flash Column Chromatography
This method is suitable for smaller scales or when distillation is not feasible. It is highly effective for removing polar and non-volatile impurities.
-
Solvent Preparation: Prepare the eluent. For this non-polar compound, pure hexanes or a low percentage of ethyl acetate in hexanes (e.g., 99:1 Hex:EtOAc) is a good starting point. To this solvent, add 1% v/v triethylamine (Et₃N) to deactivate the silica gel.
-
Column Packing: Prepare a slurry of silica gel in the Et₃N-containing eluent and pack the column as usual.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or toluene). If it does not fully dissolve, you can pre-adsorb it onto a small amount of silica gel, allow the solvent to evaporate, and load the resulting dry powder onto the top of the column.
-
Elution: Elute the column with the Et₃N-containing solvent system. The non-polar hexamethyldisiloxane will elute first, followed by the desired product. The more polar phenylacetylene and highly polar baseline impurities will be retained longer.
-
Fraction Collection & Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC), visualizing with a UV lamp and a potassium permanganate (KMnO₄) stain.[9]
-
Product Isolation: Combine the pure fractions. Remove the solvent and triethylamine under reduced pressure. To ensure all triethylamine is removed, it is good practice to re-dissolve the residue in a solvent like dichloromethane and evaporate again.
Section 4: Data Interpretation & Visualization
Data Tables
Table 1: Physicochemical Properties of Product and Common Impurities
| Compound | Structure | Boiling Point (°C) | ¹H NMR TMS Signal (δ ppm) |
| This compound | C₆H₅C≡CSi(CH₃)₃ | 87-88 @ 9 mmHg | ~0.25 (s, 9H) |
| Phenylacetylene | C₆H₅C≡CH | 142 @ 760 mmHg | N/A |
| Hexamethyldisiloxane | (CH₃)₃Si-O-Si(CH₃)₃ | 101 @ 760 mmHg | ~0.06 (s, 18H) |
| 1,4-Diphenylbutadiyne | C₆H₅C≡C-C≡CC₆H₅ | (Solid, m.p. 88 °C) | N/A |
Workflow Diagrams
Caption: Purification Decision Workflow Diagram.
Caption: Troubleshooting Logic for Product Desilylation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Phenyl-2-trimethylsilylacetylene 99 2170-06-1 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 2170-06-1 [chemicalbook.com]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Palladium Catalyst Decomposition in Sonogashira Reactions
Welcome to the technical support center for Sonogashira coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to palladium catalyst decomposition. The stability of the palladium catalyst is paramount for achieving high yields and reproducible results in these powerful C-C bond-forming reactions. This guide provides in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned black, and the reaction has stalled. What does this indicate?
A1: The formation of a black precipitate, commonly known as "palladium black," is a classic sign of catalyst decomposition. This occurs when the active, soluble Pd(0) species agglomerates and precipitates out of the solution as inactive palladium metal. This decomposition halts the catalytic cycle, leading to a stalled reaction and low yields. Several factors can trigger this, including the presence of oxygen, suboptimal ligand choice, or inappropriate reaction conditions.[1][2][3]
Q2: What is the primary role of the phosphine ligand, and how does it prevent catalyst decomposition?
A2: Phosphine ligands are crucial for stabilizing the palladium catalyst.[4][5] They coordinate to the palladium center, forming stable, soluble complexes that prevent the metal atoms from aggregating.[2] The electronic and steric properties of the ligand are critical. Electron-rich ligands can increase the rate of oxidative addition, a key step in the catalytic cycle, while sterically bulky ligands can promote the reductive elimination step and stabilize the active catalyst.[6][7] However, it's a delicate balance, as excessively bulky ligands can sometimes hinder the reaction.[1]
Q3: Can the copper(I) co-catalyst influence the stability of the palladium catalyst?
A3: While the copper(I) co-catalyst is primarily involved in activating the terminal alkyne, its presence can indirectly impact the overall reaction environment.[8][9] The main issue associated with the copper co-catalyst is the promotion of alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[10][11] This side reaction can alter the reaction stoichiometry and potentially lead to byproducts that interfere with the palladium catalytic cycle. In some cases, running the reaction under copper-free conditions can mitigate these issues.[10][12]
Q4: How do solvent and base choice affect catalyst stability?
A4: The solvent and base are not merely reaction media; they play active roles in the catalytic cycle and can significantly impact catalyst stability.[13][14] The solvent influences the solubility of the catalyst complex and reactants, and its polarity can affect reaction rates.[14] Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[3] The base is required to neutralize the hydrogen halide byproduct.[8] However, the choice of base can also affect the catalyst's health. For instance, some amine bases can coordinate to the palladium center, influencing its reactivity and stability.[6]
In-Depth Troubleshooting Guides
Issue 1: Persistent Formation of Palladium Black and Low Yields
The appearance of palladium black is the most common and frustrating issue. This workflow will help you systematically diagnose and resolve the underlying cause.
Caption: A logical workflow for troubleshooting palladium black formation.
-
Ensure a Scrupulously Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst and phosphine ligands, leading to decomposition.[10][15]
-
Protocol: Use Schlenk line techniques. Perform at least three freeze-pump-thaw cycles on the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of a high-purity inert gas (argon or nitrogen) throughout the reaction.
-
Causality: Oxygen can lead to the formation of phosphine oxides, which may be less effective at stabilizing the palladium center, or directly oxidize the Pd(0) to an inactive state.[2][15][16]
-
-
Re-evaluate Your Ligand System: The choice of ligand is paramount for catalyst stability.[6]
-
Protocol: If using standard triphenylphosphine, consider switching to more sterically hindered and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands.[7][17] These can form more stable complexes with palladium.[6][8] Also, ensure the palladium-to-ligand ratio is optimal; an excess of ligand can sometimes be beneficial.
-
Causality: Bulky, electron-donating ligands create a more stable coordination sphere around the palladium, preventing agglomeration and facilitating the key steps of the catalytic cycle.[6] NHCs form very strong bonds with palladium, offering enhanced stability.[9]
-
-
Scrutinize Reagent Quality: Impurities can poison the catalyst.
-
Protocol: Ensure all reagents are of high purity. Solvents should be anhydrous. Amine bases can degrade over time and may need to be distilled before use.[10] Use a fresh, reputable source for your palladium precatalyst and copper(I) iodide.
-
Causality: Water and other protic impurities can interfere with the base and the catalytic cycle. Oxidized or impure reagents can introduce species that either react with the catalyst or promote side reactions.
-
-
Optimize Reaction Parameters:
-
Protocol: If decomposition occurs at elevated temperatures, try running the reaction at a lower temperature for a longer duration. Screen different solvent and base combinations. Sometimes a switch from an amine base to an inorganic base like Cs₂CO₃ or K₃PO₄ can be beneficial, particularly in copper-free protocols.[10][13]
-
Causality: Higher temperatures accelerate not only the desired reaction but also catalyst decomposition pathways. The solvent and base can influence the stability of catalytic intermediates.[14]
-
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)
The formation of a symmetrical alkyne dimer is a common side reaction that consumes your alkyne starting material and complicates purification.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. theses.enscm.fr [theses.enscm.fr]
- 5. scite.ai [scite.ai]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 13. researchgate.net [researchgate.net]
- 14. books.lucp.net [books.lucp.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Selective Deprotection of Trimethylsilylacetylenes
Welcome to the Technical Support Center for the selective deprotection of trimethylsilyl (TMS) acetylenes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this critical transformation in organic synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common issues, and ensuring the integrity of your results.
The trimethylsilyl (TMS) group is a cornerstone protecting group for terminal alkynes, valued for its stability and predictable reactivity. However, its selective removal is a nuanced process where seemingly minor variations in substrate, reagents, or conditions can lead to unexpected outcomes. This resource is structured to address these nuances in a practical, question-and-answer format.
Core Concepts: Understanding the "Why"
Before diving into troubleshooting, it's crucial to grasp the fundamental principles governing TMS-acetylene deprotection. The cleavage of the C(sp)-Si bond is typically achieved through nucleophilic attack on the silicon atom, facilitated by either a fluoride source or a base in a protic solvent. The choice of method hinges on the overall functional group tolerance of your substrate.
Troubleshooting Guide & FAQs
This section is organized by the most common deprotection methods. Each addresses specific issues you might encounter during your experiments.
Method 1: Base-Catalyzed Methanolysis (K₂CO₃/MeOH)
This is often the first method of choice due to its mildness, low cost, and operational simplicity.[1][2] The mechanism involves the generation of a methoxide anion, which acts as the nucleophile to attack the silicon atom.[3][4]
Frequently Asked Questions:
-
Q1: My reaction is sluggish or incomplete, even after several hours. What could be the cause?
-
A1: Several factors can contribute to a slow reaction. Firstly, ensure your methanol is anhydrous if possible, although the reaction can tolerate some water. More importantly, the solubility of your TMS-protected alkyne in methanol can be a limiting factor. If your substrate is lipophilic, consider using a co-solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to improve solubility.[5] Finally, ensure the potassium carbonate is of good quality and finely powdered to maximize its surface area.
-
-
Q2: I'm observing low yields after workup and chromatography, although my crude NMR looks clean. What's happening?
-
A2: This is a common issue, often related to the properties of the deprotected terminal alkyne and the purification method.[6][7] Terminal alkynes can be somewhat volatile, so care should be taken during solvent removal. More critically, some terminal alkynes can be unstable on silica gel, which is acidic and can lead to decomposition or irreversible adsorption.[7]
-
Troubleshooting Steps:
-
Neutralize your silica: Pre-treat your silica gel with a dilute solution of triethylamine (e.g., 0.1-1%) in your eluent to neutralize acidic sites.[7]
-
Alternative workup: After the reaction, quench with a mild acid (like dilute HCl), extract with a non-polar solvent (like diethyl ether or pentane), and wash thoroughly with water and brine. If the product is sufficiently pure, you may be able to avoid chromatography altogether.[6][8]
-
Use a different stationary phase: Consider using alumina or a less acidic reverse-phase silica for purification.
-
-
-
-
Q3: Can I use this method if my molecule contains other silyl ethers, like TBDMS or TIPS?
-
A3: Yes, this is one of the key advantages of the K₂CO₃/MeOH method. The C(sp)-Si bond of a TMS-acetylene is significantly more labile under these conditions than the O-Si bond of alkyl silyl ethers. This allows for excellent chemoselectivity.[9][10][11] You can selectively deprotect a TMS-acetylene in the presence of a TIPS-acetylene.[9][10][11]
-
Experimental Protocol: K₂CO₃/MeOH Deprotection
-
Dissolve the TMS-protected alkyne (1.0 equiv) in methanol (typically at a concentration of 0.1-0.2 M).
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.[1][8]
-
Upon completion, concentrate the mixture in vacuo.[8]
-
Dilute the residue with diethyl ether or ethyl acetate, wash with water and brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1][8]
-
Filter and concentrate to yield the crude product, which can then be purified if necessary.[1]
Method 2: Fluoride-Based Reagents (TBAF)
Tetrabutylammonium fluoride (TBAF) is a powerful and widely used reagent for cleaving silicon-carbon and silicon-oxygen bonds.[12] The high affinity of fluoride for silicon drives the reaction.[3]
Frequently Asked Questions:
-
Q1: My reaction with TBAF is giving me a complex mixture of products. Why?
-
A1: TBAF is inherently basic, and commercial solutions contain a certain amount of water and butanol, which can lead to side reactions, especially with base-sensitive functional groups.[13] The hydroxide ions present can compete with fluoride as the nucleophile.
-
Troubleshooting Steps:
-
Use anhydrous TBAF: If your substrate is particularly sensitive, consider using anhydrous TBAF, which can be purchased or prepared.
-
Buffer the reaction: Adding a mild acid, like acetic acid, can buffer the reaction mixture and suppress base-mediated side reactions.[14]
-
Lower the temperature: Running the reaction at 0°C or even lower temperatures can sometimes improve selectivity.[15]
-
-
-
-
Q2: I have both a TMS-acetylene and a TBDMS-ether in my molecule. Will TBAF be selective?
-
A2: Achieving high selectivity can be challenging as TBAF is capable of cleaving both protecting groups.[12] The TMS-acetylene is generally more labile, so you might achieve selectivity by carefully controlling the stoichiometry of TBAF (using slightly less than 1 equivalent) and the reaction time. However, for guaranteed selectivity, a milder method like K₂CO₃/MeOH is often a better choice.
-
-
Q3: The workup for my TBAF reaction is difficult, leading to emulsions or product loss.
-
A3: The tetrabutylammonium salts formed during the reaction can act as surfactants, making phase separation difficult.
-
Troubleshooting Steps:
-
Dilute the reaction mixture: After the reaction is complete, dilute it with a larger volume of a non-polar organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash with copious amounts of water: Perform multiple washes with water or brine to remove the ammonium salts.
-
"Plug" filtration: Pass the crude mixture through a short plug of silica gel, eluting with your extraction solvent. This can help to break up emulsions and remove some of the polar byproducts.
-
-
-
Experimental Protocol: TBAF Deprotection
-
Dissolve the TMS-protected alkyne (1.0 equiv) in anhydrous THF (0.1-0.2 M) in a flask under an inert atmosphere.[1]
-
Add a 1.0 M solution of TBAF in THF (1.1 equiv) dropwise at room temperature.[1]
-
Stir for 1-4 hours and monitor the reaction by TLC.[1]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like diethyl ether.[1]
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate.[1]
-
Purify by flash column chromatography if necessary.[1]
Method 3: Metal-Mediated Deprotection (Silver & Copper)
Silver and copper salts offer mild and highly chemoselective methods for TMS-acetylene deprotection, often tolerating other silyl ethers and sensitive functional groups.[13][16]
Frequently Asked Questions:
-
Q1: How do silver salts like AgNO₃ or AgF facilitate the deprotection?
-
A1: Silver ions coordinate to the alkyne, which weakens the C-Si bond and facilitates its cleavage.[13] In the case of AgF, the fluoride ion then acts as the nucleophile to attack the silicon. For AgNO₃, the reaction is typically run in a solvent mixture containing methanol and water, where methanolysis occurs.[16] A silver acetylide intermediate is formed, which is then hydrolyzed during workup with acid to give the terminal alkyne.[13]
-
-
Q2: I'm considering the copper-catalyzed method with sodium ascorbate. What are its main advantages?
Decision-Making Workflow for Deprotection Method
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gelest.com [gelest.com]
- 11. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. rsc.org [rsc.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Silyl-Protected Alkynes
Welcome to the technical support hub for researchers, scientists, and drug development professionals navigating the complexities of purifying silyl-protected alkynes. This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my silyl-protected alkyne deprotecting during silica gel chromatography?
The primary cause of on-column deprotection is the acidic nature of standard silica gel.[1] The silica surface is covered with silanol groups (Si-OH), which are weakly acidic and can catalyze the hydrolysis (protodesilylation) of sensitive protecting groups, particularly the trimethylsilyl (TMS) group.[2] This issue is often exacerbated by the presence of protic solvents like methanol in the eluent.
Q2: I'm observing significant tailing or streaking of my compound on the TLC plate. What's happening?
Streaking is typically caused by strong interactions between your compound and the stationary phase. The terminal alkyne, even when silyl-protected, can have interactions with the acidic silanol groups on the silica surface.[3] This can lead to slow, non-uniform elution, resulting in poor peak shape, reduced separation efficiency, and contaminated fractions.
Q3: What is the general stability order for common silyl protecting groups?
The stability of a silyl group is largely dictated by the steric bulk around the silicon atom. A more hindered silyl group is more resistant to both acidic and basic cleavage. The general order of stability is a critical factor in planning your synthesis and purification strategy.[4][5]
Table 1: Relative Stability of Common Silyl Protecting Groups
| Protecting Group | Abbreviation | Relative Stability (Acidic Conditions) | Relative Stability (Fluoride-mediated Cleavage) |
| Trimethylsilyl | TMS | Least Stable | Least Stable |
| Triethylsilyl | TES | ▼ | ▼ |
| tert-Butyldimethylsilyl | TBS / TBDMS | ||
| Triisopropylsilyl | TIPS | ||
| tert-Butyldiphenylsilyl | TBDPS | Most Stable | Most Stable |
| (Data synthesized from sources[4][5]) |
Q4: Are there viable alternatives to silica gel for purifying sensitive silyl alkynes?
Yes. When dealing with highly sensitive compounds, switching to a different stationary phase is an excellent strategy. The most common alternatives include:
-
Alumina (Al₂O₃): Available in acidic, neutral, and basic forms. Neutral or basic alumina is often a good choice for acid-sensitive compounds.[6]
-
Florisil® (Magnesium Silicate): A milder stationary phase than silica, useful for certain natural products and sensitive compounds.[6]
-
Reversed-Phase Silica (C18): Used for purifying non-polar compounds in aqueous/organic mobile phases. This is particularly useful if your silyl alkyne is highly non-polar and impurities are more polar.[3]
Troubleshooting Guide: Common Purification Problems
Problem 1: Significant deprotection of my TMS-protected alkyne is observed after flash chromatography.
Question: My reaction work-up shows a clean product by ¹H NMR, but after a silica gel column, I isolate a mixture of my desired product and the deprotected terminal alkyne. How can I prevent this cleavage?
Answer & Solutions: This is a classic problem stemming from the lability of the TMS group.[1][2] Your purification strategy must be adapted to protect the Si-C(sp) bond.
-
Causality: Standard silica gel has a surface pH of ~4-5, which is acidic enough to hydrolyze the TMS group. The longer your compound remains on the column, the more deprotection will occur.
-
Immediate Solution: Deactivate the Silica Gel. You can neutralize the acidic silanol groups by preparing a slurry of your silica gel in a solvent system containing a small amount of a tertiary amine base, typically 1-2% triethylamine (NEt₃) or diisopropylethylamine (DIPEA).[3] This neutralized environment will significantly suppress protodesilylation.
dot
Caption: Instability of TMS-alkynes on acidic silica surfaces.
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Choose an appropriate non-polar solvent system for your column (e.g., Hexane/Ethyl Acetate).
-
To your chosen eluent, add 1% v/v triethylamine. For example, to 990 mL of eluent, add 10 mL of NEt₃.
-
Use this amine-containing solvent to prepare the silica gel slurry and pack your column.
-
Run the column using the same amine-containing eluent. Pro-Tip: First, run a TLC using the amine-doped eluent to see if the Rf value of your compound changes.[3]
-
-
Long-Term Solution: Use a More Robust Protecting Group. If deprotection remains an issue, or if subsequent reaction steps require more vigorous conditions, your best strategy is to switch to a bulkier, more stable silyl group like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS).[1][4][7] The increased steric hindrance around the silicon atom makes nucleophilic or acid-catalyzed attack much more difficult.
Problem 2: My silyl-protected product co-elutes with a key impurity.
Question: My TLC analysis shows two spots with very similar Rf values, and I cannot achieve baseline separation on a column. What are my options?
Answer & Solutions: Poor separation arises when the polarity of your product and an impurity are too similar.[8] Several strategies can be employed to resolve this.
-
Causality: The similar polarity means both compounds have comparable affinities for the stationary phase in the chosen eluent system.
-
Optimize Your Solvent System. Before abandoning silica gel, exhaustively screen different solvent systems. Try switching from a standard Hexane/Ethyl Acetate system to one using Dichloromethane, Toluene, or ethers (like Diethyl Ether or MTBE) as components. Sometimes, changing the nature of the polar or non-polar component can subtly alter the interactions with the silica surface and improve separation.
-
Change the Stationary Phase. If solvent optimization fails, the next step is to change the stationary phase to alter the separation mechanism.
-
Try Neutral Alumina: Alumina has different surface properties than silica. Compounds that co-elute on silica may separate well on alumina.[6] You will need to re-optimize your solvent system, as Rf values will differ significantly.
-
Consider Reversed-Phase: If your compound is sufficiently non-polar, reversed-phase (C18) chromatography can be highly effective. Here, the stationary phase is non-polar, and a polar mobile phase (e.g., Acetonitrile/Water or Methanol/Water) is used. Separation is based on hydrophobicity, which can effectively resolve isomers or compounds with minor polarity differences.
-
-
Advanced Strategy: Polarity-Modifying Protecting Groups. For exceptionally difficult separations, consider using a protecting group designed to drastically alter the polarity of the molecule. Groups like (3-cyanopropyl)dimethylsilyl (CPDMS) introduce a highly polar nitrile functionality, making the protected alkyne significantly more polar than a TMS- or TIPS-protected analogue.[8][9] This can dramatically change its chromatographic behavior, potentially allowing for easy separation from non-polar impurities.
Experimental Workflow & Decision Making
The following workflow provides a logical pathway for selecting a purification strategy for a newly synthesized silyl-protected alkyne.
dot
Caption: Decision workflow for purifying silyl-protected alkynes.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. technical.gelest.com [technical.gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.org.mx [scielo.org.mx]
- 8. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
Side reactions of 1-Phenyl-2-(trimethylsilyl)acetylene and how to avoid them
Technical Support Center: 1-Phenyl-2-(trimethylsilyl)acetylene
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. As a protected form of phenylacetylene, its utility in cross-coupling reactions is unparalleled, yet its reactivity profile demands careful experimental design to ensure high yields and purity.[1][2] This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you avoid common pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the storage, handling, and reaction of this compound.
Category 1: Stability and Desilylation
Question 1: My NMR spectrum shows the presence of phenylacetylene, but I started with pure this compound. What is causing this premature desilylation?
Answer: This is the most common side reaction. The trimethylsilyl (TMS) group is a labile protecting group, and its cleavage can be initiated by several factors. Understanding the mechanism is key to prevention. The Si-C(sp) bond is susceptible to nucleophilic attack, particularly by fluoride ions or hydroxides, and can also be cleaved under acidic conditions or by certain transition metals.[3][4]
-
Causality - The "Why":
-
Moisture: Trace amounts of water can lead to hydrolysis of the Si-C bond, especially under non-neutral pH. This process can be slow but is often accelerated by catalysts or basic/acidic conditions.[5][6]
-
Basic Conditions: Many reactions involving alkynes, such as Sonogashira couplings, use a base.[7][8] Strong, hard bases like hydroxides (e.g., NaOH, KOH) or even residual carbonates in older reagents can readily cleave the TMS group. Amines are generally safer but can still cause issues if not chosen carefully.
-
Fluoride Ions: Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are standard reagents for TMS deprotection.[2] Ensure your reaction environment is scrupulously free of fluoride contamination (e.g., from previous reactions in the same glassware or certain grades of Celite).
-
Copper(I) Co-catalysts: In traditional Sonogashira couplings, the Cu(I) co-catalyst can facilitate protodesilylation, leading to the formation of copper acetylides.[9] This intermediate can then undergo homocoupling (Glaser coupling), a major side reaction.
-
Troubleshooting Flowchart: Diagnosing Desilylation
Caption: Troubleshooting logic for unintended desilylation.
Category 2: Cross-Coupling Reactions (e.g., Sonogashira)
Question 2: I am performing a Sonogashira coupling and my main side product is diphenylbutadiyne. How can I prevent this homocoupling?
Answer: The formation of diphenylbutadiyne is a classic sign of Glaser coupling, an oxidative homocoupling of terminal alkynes. This occurs when this compound is prematurely desilylated to phenylacetylene, which then dimerizes.[10] The culprit is almost always the combination of a copper(I) catalyst and oxygen.
-
Causality - The "Why":
-
Desilylation: As discussed in Q1, your conditions are causing the formation of the terminal alkyne, phenylacetylene.
-
Oxidative Coupling: The newly formed phenylacetylene reacts with the Cu(I) salt to form a copper acetylide. If oxygen is present in the reaction, it oxidizes the Cu(I) to Cu(II), which facilitates the dimerization of the acetylide to form the diyne.[9]
-
Preventative Measures & Protocol Adjustments:
-
Eliminate Copper: The most effective strategy is to switch to a copper-free Sonogashira protocol. Modern palladium catalysts with bulky, electron-rich phosphine ligands can facilitate the coupling without a copper co-catalyst, thereby eliminating the primary pathway for homocoupling.[11][12]
-
Rigorous Degassing: If a copper-catalyzed system must be used, the reaction mixture must be thoroughly deoxygenated. This is non-negotiable. Use a freeze-pump-thaw technique (3 cycles) for the solvent and reagents before adding the catalyst and run the reaction under a strict inert atmosphere (argon is preferred over nitrogen).
-
Choice of Base: The base plays a critical role. Using an amine base that can also act as a reducing agent for any oxidized copper species can help maintain the catalytic cycle. However, the primary goal is to use a base that does not promote desilylation.
Table 1: Comparison of Bases for Sonogashira Coupling
| Base | Type | pKa (Conjugate Acid) | Tendency for Desilylation | Comments |
| Triethylamine (TEA) | Amine | 10.75 | Low to Moderate | Common choice, but can cause issues with sensitive substrates. |
| Diisopropylamine (DIPA) | Amine | 11.05 | Low to Moderate | Often used with aryl iodides. |
| Diisopropylethylamine (DIPEA) | Amine | 10.75 | Low | Sterically hindered and non-nucleophilic; an excellent choice. |
| 1,8-Diazabicycloundec-7-ene (DBU) | Amidine | 13.5 | Low | Strong, non-nucleophilic base. Very effective in Cu-free systems. |
| K₂CO₃ / Cs₂CO₃ | Inorganic | 10.33 | High | Can be effective but increases the risk of desilylation due to trace hydroxides. |
Question 3: My Sonogashira coupling yield is low, and I recover a lot of my starting aryl halide. What is happening?
Answer: Low conversion with recovery of starting material points to an issue with catalyst activity or the catalytic cycle.
-
Causality - The "Why":
-
Catalyst Deactivation: The active Pd(0) species can be oxidized or can form inactive aggregates. The choice of ligand is crucial to stabilize the catalytic center.[11]
-
Failed Transmetalation: In a traditional Sonogashira, the key step is the transfer of the acetylide group from copper to palladium. If the copper acetylide does not form efficiently (or if you are using a copper-free method), the subsequent steps are stalled.
-
Inefficient Oxidative Addition: The first step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center. Aryl bromides and chlorides are less reactive than aryl iodides and may require more active catalysts, higher temperatures, or specialized ligands.[8]
-
Troubleshooting Steps:
-
Check Your Catalyst and Ligand: Ensure your palladium source and phosphine ligand are of high quality. Air-stable pre-catalysts, like those developed by Buchwald, can offer more consistent results.[12] For less reactive aryl halides, consider using bulky, electron-rich ligands (e.g., SPhos, XPhos).
-
Solvent and Temperature: Ensure the solvent is appropriate for the reaction and that the temperature is optimal. While many couplings work at room temperature, some may require gentle heating (40-60 °C) to drive the reaction to completion.[12]
-
Reagent Stoichiometry: A slight excess (1.1-1.2 equivalents) of the this compound is often used to ensure full consumption of the more valuable aryl halide.
Reference Protocols
Protocol 1: Robust Copper-Free Sonogashira Coupling
This protocol is designed to minimize desilylation and homocoupling side reactions.
Workflow Diagram
Caption: Step-by-step workflow for a copper-free Sonogashira coupling.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) via syringe. Stir the mixture for 10 minutes.
-
Base and Alkyne Addition: Add the base (e.g., DBU, 2.0 eq.) followed by this compound (1.2 eq.) via syringe.
-
Reaction: Stir the reaction at the desired temperature (room temperature for aryl iodides, 40-80 °C may be needed for aryl bromides). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gelest.com [gelest.com]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. gelest.com [gelest.com]
- 7. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating TMS Group Stability in Sonogashira Couplings
Welcome to the technical support resource for researchers, chemists, and drug development professionals encountering challenges with the trimethylsilyl (TMS) protecting group under basic Sonogashira conditions. The Sonogashira reaction is a cornerstone of C(sp²)-C(sp) bond formation, yet the stability of the crucial TMS group can be a significant hurdle, leading to inconsistent yields and complex product mixtures. This guide provides in-depth, field-proven insights to diagnose, troubleshoot, and optimize your reactions for success.
Frequently Asked Questions (FAQs)
Q1: Why is my TMS group being cleaved prematurely during my Sonogashira reaction?
A: Premature TMS deprotection is the most common issue and is almost always caused by the reaction conditions being too harsh or nucleophilic for the Si-C(sp) bond. The primary culprits are the choice of base, the presence of nucleophilic additives, and elevated temperatures. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are generally preferred as they are typically not nucleophilic enough to cleave the TMS group, whereas stronger bases like alkoxides or hydroxides can readily cause deprotection.[1]
Q2: I'm observing significant homocoupling of my alkyne (Glaser coupling). How is this related to TMS stability and how can I prevent it?
A: Glaser homocoupling is an oxidative dimerization of terminal alkynes, a side reaction heavily promoted by the copper(I) co-catalyst in the presence of oxygen.[2] While the TMS group protects the alkyne from this reaction, if premature deprotection occurs, the newly formed terminal alkyne is susceptible to homocoupling. To minimize this, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly deoxygenated.[3] Alternatively, employing a copper-free Sonogashira protocol can effectively eliminate Glaser coupling.[4][5][6]
Q3: Is it possible to perform the Sonogashira coupling and TMS deprotection in a single step?
A: Yes, this is a highly efficient strategy, particularly for volatile alkynes.[7][8] This "one-pot" method involves the in-situ desilylation of the TMS-alkyne, which then immediately participates in the cross-coupling reaction. This is typically achieved by adding a fluoride source, such as Cesium Fluoride (CsF), to the reaction mixture.[7][8][9] This approach maintains a low concentration of the reactive terminal alkyne, which also helps to suppress homocoupling.[7]
Q4: My TMS-protected alkyne is very volatile. How can I prevent it from boiling out of my reaction?
A: The volatility of smaller alkynes like ethynyltrimethylsilane (TMS-acetylene, b.p. 53°C) is a practical challenge that can lead to stoichiometric imbalances and low yields.[10] Running the reaction at a lower temperature (e.g., 50°C or below) and using a sealed reaction vessel or an efficient condenser are critical to prevent loss of this reagent.[10]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a problem-cause-solution format to help you systematically debug your reaction.
Problem 1: Complete or partial loss of the TMS group during the reaction.
-
Probable Cause A: Inappropriate Base. The base is sufficiently nucleophilic to attack the silicon center, leading to cleavage of the Si-C bond.
-
Solution: Switch to a milder, non-nucleophilic amine base. Triethylamine (Et₃N) is the standard choice. If deprotection persists, consider a bulkier base like diisopropylethylamine (DIPEA). Avoid inorganic bases like K₂CO₃ or Cs₂CO₃ if TMS preservation is desired, as these can facilitate deprotection, especially in the presence of protic solvents.
-
-
Probable Cause B: High Reaction Temperature. Thermal energy can contribute to the lability of the Si-C bond, especially under basic conditions.
-
Solution: Reduce the reaction temperature. Many Sonogashira couplings proceed efficiently at room temperature, albeit over a longer reaction time. Attempt the reaction at room temperature or gently heat to 40-50°C.
-
-
Probable Cause C: Presence of Fluoride or Hydroxide Ions. Contamination from reagents or glassware can introduce nucleophiles that actively cleave TMS groups.
-
Solution: Use high-purity, anhydrous solvents and reagents. Ensure glassware is scrupulously clean and dry. If using reagents like TBAF (tetrabutylammonium fluoride), it should be for a deliberate, subsequent deprotection step, not during the coupling itself.[11]
-
Problem 2: Low yield of the desired TMS-coupled product, with starting materials remaining.
-
Probable Cause A: Catalyst Inactivation. The palladium catalyst may be deactivating (e.g., forming palladium black) or the catalytic cycle is inefficient. This can be exacerbated by oxygen in the reaction.
-
Probable Cause B: Significant Alkyne Homocoupling. As discussed in the FAQ, premature deprotection followed by Glaser coupling consumes your alkyne.
-
Solution: First, address the cause of deprotection (see Problem 1). Second, minimize the opportunity for Glaser coupling by ensuring rigorous anaerobic conditions. If the problem persists, switch to a copper-free Sonogashira protocol. Numerous modern methods exist that avoid copper, thereby preventing this side reaction.[6][13]
-
Logical Flow for Troubleshooting TMS Stability
Caption: Troubleshooting workflow for TMS-alkyne Sonogashira reactions.
Key Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with TMS Group Preservation
This protocol is designed to maximize the retention of the TMS protecting group.
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (2-5 mol%).
-
Add anhydrous, degassed triethylamine (Et₃N) as the solvent (approx. 0.1-0.2 M concentration).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the TMS-alkyne (1.1-1.2 equiv) via syringe.
-
Stir the reaction at room temperature or heat to 40-50°C, monitoring by TLC or LC-MS until the aryl halide is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: One-Pot In-Situ Desilylation-Sonogashira Coupling
This protocol is ideal for volatile alkynes and simplifies the workflow by combining deprotection and coupling.[7][8]
-
To a dry Schlenk flask under argon, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), CuI (5 mol%), and Cesium Fluoride (CsF, 1.5-2.0 equiv).
-
Add a mixture of degassed solvents, such as triethylamine and water, potentially with a phase-transfer catalyst like PEG 200.[7]
-
Add the TMS-alkyne (1.2 equiv).
-
Heat the reaction mixture (e.g., to 60-80°C) and monitor for the formation of the terminal alkyne product.
-
Workup and purification are similar to Protocol 1.
| Parameter | TMS Preservation Protocol | In-Situ Deprotection Protocol | Rationale |
| Base | Mild amine (Et₃N, DIPEA) | Triethylamine | The amine base is sufficient for the catalytic cycle but avoids Si-C cleavage.[1] |
| Additive | None | Cesium Fluoride (CsF) | CsF acts as the fluoride source to mediate the in-situ desilylation.[7][8] |
| Temperature | Room Temp to 50°C | 60-80°C | Lower temperatures favor TMS stability. Higher temperatures may be needed for the one-pot protocol. |
| Goal | Isolate TMS-protected alkyne | Isolate terminal alkyne | Protocols are chosen based on the desired final product. |
Mechanism Deep Dive
Understanding the underlying mechanisms is critical for rational troubleshooting.
The Sonogashira Catalytic Cycle
The reaction proceeds via a dual palladium and copper catalytic cycle. The key is that the amine base deprotonates the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Mechanism of Fluoride-Mediated TMS Deprotection
The stability of the Si-C bond is compromised by nucleophilic attack on the silicon atom. Fluoride is particularly effective due to the high strength of the resulting Si-F bond.
-
Nucleophilic Attack: The fluoride ion (F⁻) attacks the electrophilic silicon atom of the TMS group.
-
Pentacoordinate Intermediate: This forms a transient, hypervalent pentacoordinate silicate intermediate.[14]
-
C-Si Bond Cleavage: The intermediate collapses, cleaving the weaker Si-C(sp) bond to release the terminal acetylide anion, which is then protonated by a proton source in the medium.
Caption: Mechanism of fluoride-mediated TMS deprotection.
By understanding these principles and applying the systematic troubleshooting steps outlined above, researchers can overcome the stability challenges of the TMS group and achieve reliable, high-yielding Sonogashira couplings.
References
- 1. researchgate.net [researchgate.net]
- 2. depts.washington.edu [depts.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Validation & Comparative
The Synthetic Chemist's Compass: A Guide to Silyl Protecting Groups for Terminal Alkynes
In the landscape of modern organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. For the terminal alkyne, a versatile building block in synthetic chemistry, the acidic proton presents both a synthetic handle and a potential liability. Its propensity to react with organometallic reagents and strong bases necessitates the use of protecting groups. Among the diverse arsenal available, silyl ethers have emerged as the workhorses for alkyne protection due to their tunable stability, ease of introduction, and generally mild removal conditions.
This guide provides a comprehensive comparison of the most commonly employed silyl protecting groups for terminal alkynes: Trimethylsilyl (TMS), Triisopropylsilyl (TIPS), and tert-Butyldimethylsilyl (TBDMS). We will delve into the nuanced differences in their stability, the practicalities of their installation and cleavage, and the strategic considerations that guide the choice of one over the others. This analysis is grounded in experimental data and established protocols to provide researchers, scientists, and drug development professionals with a robust framework for decision-making in their synthetic endeavors.
At a Glance: Comparing the Titans of Alkyne Protection
The choice of a silyl protecting group is fundamentally a balancing act between stability and ease of removal. The steric bulk around the silicon atom is the primary determinant of these properties. A larger steric shield impedes the approach of reagents required for cleavage, thus enhancing the group's robustness. The following table summarizes the key characteristics of TMS, TBDMS, and TIPS protecting groups.
| Property | Trimethylsilyl (TMS) | tert-Butyldimethylsilyl (TBDMS/TBS) | Triisopropylsilyl (TIPS) |
| Structure | -Si(CH₃)₃ | -Si(CH₃)₂(C(CH₃)₃) | -Si(CH(CH₃)₂)₃ |
| Steric Hindrance | Low | Moderate | High |
| Relative Stability | Low | Moderate | High |
| Ease of Cleavage | Very Easy | Easy | More Difficult |
| Common Deprotection | K₂CO₃/MeOH; TBAF; mild acid | TBAF; HF-Pyridine; strong acid | TBAF (often requires heat); AgF |
| Key Advantage | Facile removal under very mild conditions. | Good balance of stability and ease of removal. | High stability towards a wide range of reagents. |
| Primary Drawback | Lability can be a problem in multi-step synthesis.[1][2] | Can be cleaved under some conditions intended for TMS removal. | Harsher conditions required for removal may affect other functional groups.[3] |
The Cornerstone of Strategy: Understanding Stability and Selectivity
The differential stability of silyl protecting groups is the cornerstone of their strategic application in complex syntheses. This allows for the selective deprotection of one alkyne in the presence of another, a concept known as orthogonal protection. The established order of stability, governed by steric hindrance, is:
TMS < TBDMS < TIPS [2]
This hierarchy is not merely theoretical; it has profound practical implications. For instance, a TMS-protected alkyne can be selectively cleaved in the presence of a TIPS-protected alkyne using mild basic conditions like potassium carbonate in methanol.[4][5][6] This powerful tactic enables the sequential elaboration of polyalkynyl structures.
The choice of protecting group is therefore dictated by the planned synthetic route. If a protecting group is needed for a short sequence under mild conditions, the easily removable TMS group is an excellent choice. For more complex, multi-step syntheses involving a variety of reagents, the more robust TBDMS or TIPS groups are preferable.[1][2] TIPS, with its substantial steric bulk, offers the highest level of stability and is often the group of choice when harsh reagents or reaction conditions are anticipated.[3]
Experimental Protocols: A Practical Guide
The successful implementation of a protecting group strategy hinges on reliable and well-established experimental procedures. The following sections provide detailed protocols for the protection of terminal alkynes with TMS, TBDMS, and TIPS groups, as well as their subsequent deprotection.
Protection of Terminal Alkynes
The general strategy for the silylation of terminal alkynes involves deprotonation with a suitable base to form an acetylide, which then reacts with the corresponding silyl chloride.
Figure 1. General workflow for the silylation of terminal alkynes.
Protocol 1: Trimethylsilyl (TMS) Protection
-
Reagents: Terminal alkyne, n-Butyllithium (n-BuLi) or Ethylmagnesium bromide (EtMgBr), Trimethylsilyl chloride (TMS-Cl), Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O).
-
Procedure:
-
Dissolve the terminal alkyne (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Slowly add a solution of n-BuLi (1.05 eq) while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes.
-
Add TMS-Cl (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the TMS-protected alkyne by flash column chromatography or distillation.
-
Protocol 2: tert-Butyldimethylsilyl (TBDMS) Protection
-
Reagents: Terminal alkyne, n-Butyllithium (n-BuLi), tert-Butyldimethylsilyl chloride (TBDMS-Cl), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Follow steps 1-3 from the TMS protection protocol.
-
Add a solution of TBDMS-Cl (1.1 eq) in anhydrous THF to the acetylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Perform an aqueous workup as described in the TMS protection protocol (steps 6-8).
-
Purify the TBDMS-protected alkyne, typically by flash column chromatography.
-
Protocol 3: Triisopropylsilyl (TIPS) Protection
-
Reagents: Terminal alkyne, n-Butyllithium (n-BuLi), Triisopropylsilyl chloride (TIPS-Cl), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
The procedure is analogous to the TBDMS protection protocol, substituting TIPS-Cl for TBDMS-Cl. Due to the increased steric hindrance of the TIPS group, the reaction may require longer reaction times or gentle heating to proceed to completion.
-
Deprotection of Silyl-Protected Alkynes
The choice of deprotection method is critical and depends on the specific silyl group and the presence of other sensitive functionalities in the molecule.
Figure 2. General workflow for the deprotection of silyl-protected alkynes.
Protocol 4: Deprotection of TMS-Alkynes using Potassium Carbonate [7]
-
Reagents: TMS-protected alkyne, Potassium carbonate (K₂CO₃), Methanol (MeOH).
-
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 eq) in methanol.
-
Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Add water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the deprotected alkyne, which can be further purified if necessary. This method is exceptionally mild and showcases the lability of the TMS group.[7]
-
Protocol 5: Deprotection of TBDMS-Alkynes using TBAF [8]
-
Reagents: TBDMS-protected alkyne, Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF).
-
Procedure:
-
Dissolve the TBDMS-protected alkyne (1.0 eq) in anhydrous THF at 0 °C.
-
Add the TBAF solution (1.1-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by flash column chromatography. The basicity of TBAF can sometimes lead to side reactions with sensitive substrates.[8]
-
Protocol 6: Deprotection of TIPS-Alkynes using Silver Fluoride [3][9]
-
Reagents: TIPS-protected alkyne, Silver fluoride (AgF), Methanol (MeOH).
-
Procedure:
-
Dissolve the TIPS-protected alkyne (1.0 eq) in methanol.
-
Add silver fluoride (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary depending on the substrate.
-
Upon completion, filter the reaction mixture to remove silver salts.
-
Concentrate the filtrate and purify the product. This method has been shown to be effective for deprotecting TIPS-alkynes, even in the presence of base-sensitive functional groups.[3][9]
-
Beyond the Big Three: Other Silyl Protecting Groups
While TMS, TBDMS, and TIPS are the most prevalent, other silyl groups have been developed to address specific challenges. For instance, polar protecting groups like (3-cyanopropyl)dimethylsilyl (CPDMS) have been introduced to facilitate the purification of products by altering their polarity, making chromatographic separation from non-polar starting materials and byproducts easier.[10]
Conclusion: Making the Right Choice
The selection of a silyl protecting group for a terminal alkyne is a critical decision that can significantly impact the efficiency and success of a synthetic sequence. A thorough understanding of the relative stabilities and the specific conditions required for the introduction and removal of each group is essential. The TMS group offers unparalleled ease of removal, making it ideal for simple transformations. The TBDMS group provides a robust and versatile option for a wide range of applications, striking a balance between stability and reactivity. For the most demanding synthetic challenges, the highly stable TIPS group provides the necessary resilience. By carefully considering the entire synthetic strategy, the modern chemist can wield these powerful tools with precision and confidence, paving the way for the elegant and efficient construction of complex molecular architectures.
References
- 1. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 2. researchgate.net [researchgate.net]
- 3. redalyc.org [redalyc.org]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 6. gelest.com [gelest.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
A Comparative Guide for Synthetic Chemists: The Strategic Advantages of 1-Phenyl-2-(trimethylsilyl)acetylene Over Phenylacetylene
In the realm of organic synthesis, particularly in the construction of complex architectures for pharmaceuticals and advanced materials, the choice of reagents is paramount. While phenylacetylene is a foundational building block, its trimethylsilyl (TMS)-protected counterpart, 1-Phenyl-2-(trimethylsilyl)acetylene, offers a suite of strategic advantages that enhance reaction efficiency, selectivity, and overall synthetic utility. This guide provides an in-depth comparison, supported by experimental insights, to inform the discerning researcher on when and why to employ this versatile organosilicon compound.
I. At a Glance: Key Physicochemical Properties
A preliminary comparison of the physical properties of these two alkynes reveals differences in their handling and purification characteristics. The introduction of the bulky, non-polar trimethylsilyl group significantly alters the molecule's boiling point and density.
| Property | Phenylacetylene | This compound |
| Molecular Formula | C₈H₆ | C₁₁H₁₄Si |
| Molecular Weight | 102.13 g/mol | 174.31 g/mol [1][2] |
| Boiling Point | 142-144 °C | 87-88 °C / 9 mmHg[2] |
| Density | 0.93 g/mL at 25 °C | 0.886 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.549 | n20/D 1.528[2] |
II. The Core Advantages of Silyl Protection
The primary distinction between the two molecules is the replacement of the acidic acetylenic proton in phenylacetylene with a sterically bulky and electronically stabilizing trimethylsilyl group. This seemingly simple modification confers several powerful advantages.
Enhanced Stability and Suppression of Undesired Homocoupling
Terminal alkynes like phenylacetylene are susceptible to oxidative homocoupling (Glaser-Hay coupling) under various conditions, particularly the copper-cocatalyzed Sonogashira reaction conditions. This leads to the formation of 1,4-diphenylbuta-1,3-diyne as a significant and often difficult-to-remove byproduct.
This compound, by lacking the terminal proton, is incapable of undergoing this homocoupling pathway.[3] This results in significantly cleaner reaction profiles, higher yields of the desired cross-coupled product, and simplified purification. The TMS group imparts notable thermal stability, making the compound easier to handle and store compared to the parent alkyne.[3][4][5]
A Gateway to Sequential and Regioselective Synthesis
The TMS group is not merely an inert blocking group; it is a synthetically labile protecting group that can be removed under mild and selective conditions.[6] This property transforms this compound into a powerful tool for sequential, multi-step syntheses that are difficult to achieve with phenylacetylene directly. A common strategy involves performing a Sonogashira coupling, followed by selective desilylation to unveil a new terminal alkyne, which is then ready for a subsequent transformation.[7]
Furthermore, the steric and electronic influence of the silyl group can direct the regioselectivity of certain addition reactions across the alkyne bond, providing a level of control not available with the symmetric parent alkyne.[3][8]
Enhanced Utility in Materials Science and Polymerization
The controlled reactivity of this compound makes it an exceptional monomer for the synthesis of well-defined poly(phenylacetylene) derivatives.[2] Controlled polymerization techniques can be more readily applied, leading to polymers with predictable molecular weights and low polydispersity.[9][10] These precisely engineered materials are crucial for applications in organic electronics, such as Organic Light Emitting Diodes (OLEDs), where the electronic properties are highly dependent on polymer structure and purity.[4]
III. Experimental Protocols: A Practical Comparison
The theoretical advantages are best illustrated through practical, field-proven methodologies.
Protocol 1: Sonogashira Coupling with this compound
This protocol demonstrates a clean cross-coupling reaction followed by deprotection.
Step A: Coupling
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add degassed triethylamine (5 mL) and stir to dissolve.
-
Add this compound (1.2 mmol) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or GC-MS. The reaction is typically very clean.
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of celite to remove salts.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the silyl-protected coupled product.
Step B: Deprotection
-
Dissolve the purified TMS-protected alkyne (1.0 mmol) in methanol (10 mL).
-
Add potassium carbonate (K₂CO₃, 0.2 mmol) and stir the mixture at room temperature for 1-2 hours.[11]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with diethyl ether or ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected terminal alkyne, often in near-quantitative yield without the need for further purification.
Causality Note: The use of the TMS-protected alkyne in Step A prevents the formation of diynes. The mild, basic conditions in Step B (K₂CO₃/MeOH) are highly selective for the cleavage of the Si-C(sp) bond without affecting most other common functional groups.[6] For more sterically hindered or sensitive substrates, tetra-n-butylammonium fluoride (TBAF) in THF can be used as an alternative deprotection agent.[6][12]
Protocol 2: Direct Coupling of this compound without a Copper Co-catalyst
Under certain conditions, particularly with microwave irradiation, the coupling can proceed directly to the disubstituted acetylene without prior deprotection of the TMS group and, notably, without the need for a copper co-catalyst.[13]
-
In a microwave vial, combine the aryl halide (1.0 mmol), this compound (2.0 mmol), Pd(OAc)₂ (0.05 mmol), tetra-n-butylammonium chloride (1.0 mmol), tri(o-tolyl)phosphine (0.1 mmol), and sodium acetate (4.0 mmol).
-
Add dry DMF (20 mL) and seal the vial.
-
Heat the mixture in a microwave reactor for 15 minutes at 100 °C.[13]
-
After cooling, pour the reaction mixture into a saturated NaHCO₃ solution and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the 1-aryl-2-phenyl acetylene.
Causality Note: This copper-free method is advantageous as it avoids potential issues related to copper contamination in the final product, which can be critical in pharmaceutical and materials science applications. The mechanism is believed to involve a transmetalation step that is facilitated by the specific ligand and base combination under microwave heating, leading to in situ desilylation and coupling.[13]
IV. Conclusion
While phenylacetylene remains an indispensable reagent in the synthetic chemist's toolbox, this compound represents a more advanced and versatile alternative. Its superior stability, immunity to homocoupling, and role as a protected, sequentially-reactive handle provide tangible benefits in terms of yield, purity, and synthetic flexibility. For researchers and drug development professionals engaged in the construction of complex molecular systems, the strategic implementation of this compound can streamline synthetic routes, simplify purification processes, and ultimately accelerate the pace of discovery and innovation.
V. References
-
This compound | C11H14Si | CID 137464 - PubChem. Available from: --INVALID-LINK--
-
Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. Available from: --INVALID-LINK--
-
Recent Progress of Protecting Groups for Terminal Alkynes. Available from: --INVALID-LINK--
-
This compound - Chem-Impex. Available from: --INVALID-LINK--
-
Silanes as Protecting Groups for Terminal Alkyne - Technical Library - Gelest. Available from: --INVALID-LINK--
-
This compound 2170-06-1 | Tokyo Chemical Industry Co., Ltd.(APAC). Available from: --INVALID-LINK--
-
This compound | 2170-06-1 - ChemicalBook. Available from: --INVALID-LINK--
-
1-Phenyl-2-trimethylsilylacetylene 99 2170-06-1 - Sigma-Aldrich. Available from: --INVALID-LINK--
-
This compound - ChemBK. Available from: --INVALID-LINK--
-
Phenylacetylene - Wikipedia. Available from: --INVALID-LINK--
-
Deprotection of trimethylsilyl group of an alkyne - ChemSpider Synthetic Pages. Available from: --INVALID-LINK--
-
What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? | ResearchGate. Available from: --INVALID-LINK--
-
Controlled Polymerization - MDPI. Available from: --INVALID-LINK--_
-
Regiodivergent Reactions through Catalytic Enantioselective Silylation of Chiral Diols. Synthesis of Sapinofuranone A - PMC - NIH. Available from: --INVALID-LINK--
-
Emerging Applications of Acylsilanes in Organic Synthesis and Beyond - RSC Publishing. Available from: --INVALID-LINK--
-
Sonogashira coupling - Wikipedia. Available from: --INVALID-LINK--
-
Gas-phase preparation of silylacetylene (SiH3CCH) through a counterintuitive ethynyl radical (C2H) insertion - PMC - NIH. Available from: --INVALID-LINK--
-
Carboxylate-Catalyzed C-Silylation of Terminal Alkynes | Organic Letters - ACS Publications. Available from: --INVALID-LINK--
-
Controlled Radical Polymerization Guide - Sigma-Aldrich. Available from: --INVALID-LINK--
-
Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes Using Microwave Irradiation. Available from: --INVALID-LINK--
-
Silyl Esters as Reactive Intermediates in Organic Synthesis - ResearchGate. Available from: --INVALID-LINK--
-
Regioselectivity - Wikipedia. Available from: --INVALID-LINK--
-
Acylsilanes and their applications in organic chemistry - SciELO. Available from: --INVALID-LINK--
-
Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles | The Journal of Organic Chemistry - ACS Publications. Available from: --INVALID-LINK--
References
- 1. This compound | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2170-06-1 [chemicalbook.com]
- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselectivity - Wikipedia [en.wikipedia.org]
- 9. Controlled Polymerization [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 13. mdpi.org [mdpi.org]
A Comparative Guide to Terminal Alkyne Surrogates: The Role of 1-Phenyl-2-(trimethylsilyl)acetylene in Modern Synthesis
In the landscape of organic synthesis, terminal alkynes are indispensable building blocks, pivotal for constructing complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[1][2] Their utility is most prominently showcased in powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry").[1][3][4] However, the inherent acidity of the terminal acetylenic proton and the hazardous, gaseous nature of acetylene itself necessitate the use of protected, stable, and easily handled surrogates.[5][6][7]
Among these, 1-Phenyl-2-(trimethylsilyl)acetylene (PTMSA) has emerged as a versatile and widely adopted reagent. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth comparison of PTMSA with other common terminal alkyne surrogates. We will explore the nuances of their performance, delve into the causality behind experimental choices, and provide actionable protocols to inform your synthetic strategy.
The Archetype: this compound (PTMSA)
PTMSA is a colorless to slightly yellow liquid that serves as a stable, protected synthon for phenylacetylene.[8][9][10] Its widespread use is attributable to a favorable combination of stability, reactivity, and the predictable, mild cleavage of the trimethylsilyl (TMS) protecting group.
The Protective Role of the Trimethylsilyl (TMS) Group
The TMS group is the cornerstone of this reagent's utility. By replacing the acidic terminal proton, it confers several key advantages:
-
Prevention of Side Reactions: It effectively masks the acidity of the alkyne, preventing undesirable side reactions such as self-coupling (Glaser coupling) under Sonogashira conditions.[3][5][11]
-
Enhanced Stability and Handling: Unlike the highly flammable and difficult-to-handle acetylene gas, TMS-protected alkynes are typically stable liquids or solids, simplifying their use in standard laboratory settings.[3][5][6]
-
Improved Solubility and Purification: The non-polar TMS group increases solubility in organic solvents and enhances volatility, which can facilitate purification by chromatography or distillation.[3][8]
Core Applications and Mechanistic Considerations
PTMSA is a cornerstone reagent in two major classes of reactions: palladium-catalyzed cross-couplings and copper-catalyzed cycloadditions.
-
Sonogashira Coupling: In this reaction, PTMSA couples with aryl or vinyl halides to introduce the phenylethynyl moiety.[1][11] The C-Si bond remains intact during the palladium-catalyzed cycle, ensuring that the coupling occurs exclusively at the C-H bond of the deprotected alkyne (or, in the case of PTMSA, after in-situ or subsequent deprotection).[11][12] The TMS group can be removed post-coupling to reveal the terminal alkyne for further transformations.
-
Azide-Alkyne "Click" Chemistry (CuAAC): PTMSA is a valuable substrate for the copper(I)-catalyzed 1,3-dipolar cycloaddition with azides to regioselectively form 1,4-disubstituted 1,2,3-triazoles.[13][14] Advantageously, some protocols allow for the direct use of TMS-protected alkynes, where the deprotection occurs in situ, streamlining the synthetic process.[15][16]
Deprotection Strategies for the TMS Group
The ease and selectivity of TMS group removal are critical to its utility. A variety of methods are available, allowing for orthogonality with other protecting groups.
-
Mild Basic Conditions: The most common and often preferred method involves treating the silylated alkyne with potassium carbonate (K₂CO₃) in methanol (MeOH).[17][18] This method is mild, inexpensive, and effective for a wide range of substrates.
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for cleaving the Si-C bond due to the high affinity of fluorine for silicon.[18][19] This method is particularly useful when basic conditions are not tolerated by other functional groups in the molecule.
-
Novel Mild Conditions: Recent advancements have introduced even milder protocols, such as the use of sodium ascorbate in combination with copper sulfate, which offers wide functional group tolerance and high yields.[20]
Comparative Analysis: PTMSA vs. Alternative Surrogates
The choice of a terminal alkyne surrogate is dictated by factors including cost, stability requirements of the synthetic route, and the desired purification strategy.
Alternative Silyl-Based Surrogates
The stability of silyl protecting groups can be tuned by varying the steric bulk of the alkyl substituents on the silicon atom.[21]
-
Triethylsilyl (TES) and Triisopropylsilyl (TIPS): These groups are sterically bulkier than TMS and, consequently, more robust.[18] The TIPS group, in particular, exhibits significantly greater stability towards both acidic and basic hydrolysis compared to TMS.[22] This differential stability is a powerful tool in complex syntheses, enabling the selective deprotection of a TMS-alkyne in the presence of a TIPS-alkyne.[12][18]
-
tert-Butyldimethylsilyl (TBDMS) and tert-Butyldiphenylsilyl (TBDPS): These are even more sterically hindered and offer superior stability, making them suitable for lengthy, multi-step syntheses where the protecting group must withstand a wider range of reaction conditions.[22]
-
Polar Silyl Groups: A notable drawback of traditional silyl groups is their non-polar nature, which can complicate chromatographic purification.[19] To address this, polar silyl groups like (3-cyanopropyl)dimethylsilyl (CPDMS) have been developed. The polar cyano group facilitates easier separation of the protected alkyne from non-polar byproducts.[19]
Non-Silyl Surrogates
-
2-Methyl-3-butyn-2-ol: This liquid is a highly practical and economical alternative to TMS-acetylene.[2][23][24] After coupling, the protecting group is removed under basic conditions (e.g., KOH or NaH) via a retro-Favorskii reaction, which liberates the terminal alkyne and acetone as a byproduct.[24] For cost-sensitive industrial applications where basic deprotection is tolerable, this surrogate presents a compelling option.
-
Diphenylphosphoryl (Ph₂P(O)) Group: This surrogate offers a distinct advantage due to its high polarity, which significantly aids in the purification of intermediates by column chromatography.[19][21] The Ph₂P(O) group is stable under acidic conditions and can be cleaved with bases like potassium tert-butoxide.[21] Its deprotection chemistry is orthogonal to that of silyl ethers, providing another layer of strategic flexibility in synthesis.[19][25]
Data Summary and Experimental Guidance
To facilitate an objective comparison, the key characteristics of these surrogates are summarized below.
Table 1: Comparison of Common Terminal Alkyne Surrogates
| Feature | This compound (PTMSA) | TIPS-protected Alkyne | 2-Methyl-3-butyn-2-ol | Diphenylphosphoryl (Ph₂P(O))-Alkyne |
| Structure | Ph-C≡C-Si(CH₃)₃ | R-C≡C-Si(iPr)₃ | R-C≡C-C(OH)(CH₃)₂ | R-C≡C-P(O)(Ph)₂ |
| Key Advantage | Versatile, well-documented, mild deprotection | High stability, orthogonal to TMS | Economical, simple deprotection | High polarity aids purification |
| Key Disadvantage | Moderate cost, non-polar | Higher cost, harsher deprotection | Basic deprotection required | Higher cost, P-containing byproduct |
| Deprotection | K₂CO₃/MeOH; TBAF/THF[17][18] | TBAF/THF (slower); HF-Pyridine[18][22] | Base (KOH, NaH)[24] | Base (t-BuOK, MeMgBr)[19][21] |
| Byproduct | Trimethylsilanol derivatives | Triisopropylsilanol | Acetone | Diphenylphosphinic acid derivatives |
Experimental Protocols
The following protocols are provided as self-validating systems, outlining the steps and underlying principles for key transformations.
Protocol 1: Sonogashira Coupling of 4-Iodotoluene with PTMSA [26]
This protocol describes a standard, copper-co-catalyzed Sonogashira reaction.
-
Reaction Setup: To a dry Schlenk tube, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 3 mol%), copper(I) iodide (CuI, 0.04 mmol, 6 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Add 4-iodotoluene (0.67 mmol, 1.0 equiv.), followed by anhydrous triethylamine (Et₃N, 3 mL). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add this compound (PTMSA, 0.80 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the mixture with diethyl ether (15 mL) and filter through a pad of Celite to remove the catalyst salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to yield 4-methyl-1-(2-phenylethynyl)-2-(trimethylsilyl)benzene.
Protocol 2: Deprotection of the TMS Group using K₂CO₃/MeOH [17]
This protocol details the mild cleavage of the TMS group.
-
Setup: Dissolve the TMS-protected alkyne from Protocol 1 (0.5 mmol) in methanol (10 mL) in a round-bottom flask.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.1 mmol, 0.2 equiv.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC for the disappearance of the starting material (typically 1-2 hours).
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected terminal alkyne, 1-(4-methylphenyl)-2-phenylacetylene.
Protocol 3: One-Pot, In-Situ Deprotection and Sonogashira Coupling [27]
This advanced protocol combines deprotection and coupling into a single, efficient step, which is particularly useful for volatile alkynes.
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and CsF (2.0 equiv.) to an oven-dried vial.
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the TMS-protected alkyne (e.g., trimethylsilylacetylene, 1.5 equiv.).
-
Solvent and Reaction: Add anhydrous solvent (e.g., Dioxane) and seal the vial. Remove from the glovebox and heat to the desired temperature (e.g., 80-100 °C).
-
Monitoring and Work-up: Monitor by GC-MS or TLC. Upon completion, cool to room temperature, dilute with an organic solvent, filter through Celite, and proceed with standard aqueous work-up and purification.
Visualization of Workflows and Logic
Visual diagrams can clarify complex relationships and experimental sequences.
Caption: Workflow for Sonogashira coupling with PTMSA followed by deprotection.
Caption: Decision guide for selecting a suitable terminal alkyne surrogate.
Conclusion and Future Outlook
This compound stands as a robust and versatile surrogate for phenylacetylene, offering a balance of stability, reactivity, and mild deprotection conditions that have secured its place in the synthetic chemist's toolbox. Its performance is well-documented and reliable for core transformations like the Sonogashira coupling and click chemistry.
However, the principle of "no one-size-fits-all" is paramount in synthesis. For large-scale or cost-sensitive projects, 2-methyl-3-butyn-2-ol is an excellent alternative, provided its basic deprotection is compatible with the substrate. In complex, multi-step syntheses, the superior stability of bulkier silyl groups like TIPS and TBDPS is often non-negotiable. Furthermore, when purification challenges arise, the strategic use of polar protecting groups such as the diphenylphosphoryl group can dramatically streamline downstream processing.
The continued development of novel protecting groups and the increasing prevalence of one-pot methodologies that combine deprotection and reaction steps are pushing the boundaries of synthetic efficiency. By understanding the distinct advantages and limitations of each surrogate, researchers can make more informed, strategic decisions, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]
- 3. Trimethylsilylacetylene | TMS Acetylene | RUO [benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. Trimethylsilylacetylene [petraresearch.com]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chembk.com [chembk.com]
- 10. This compound | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 12. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Some Novel 1-(Substituted Phenyl)-2-(4-(Trimethylsil...: Ingenta Connect [ingentaconnect.com]
- 15. mdpi.com [mdpi.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 19. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 24. benchchem.com [benchchem.com]
- 25. Organic Functional Group Protection [organic-chemistry.org]
- 26. scribd.com [scribd.com]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanistic Nuances of Sonogashira Reactions with Silylacetylenes
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond a Standard Cross-Coupling
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis for its efficiency in constructing C(sp)-C(sp²) bonds.[1][2][3] Its applications are vast, spanning the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] While the reaction with simple terminal alkynes is well-established, the use of silyl-protected acetylenes introduces mechanistic subtleties and synthetic advantages that warrant a deeper, comparative analysis.
This guide moves beyond a simple recitation of protocols. It is designed for the practicing scientist who seeks to understand the causality behind procedural choices and to leverage the unique properties of silylacetylenes for more robust and controlled synthetic outcomes. We will dissect the catalytic cycles, compare the performance of silylacetylenes against their terminal counterparts, and provide actionable experimental frameworks.
Pillar 1: The Mechanistic Framework—A Tale of Two Catalysts
The textbook mechanism of the Sonogashira reaction, while not entirely undisputed, is generally accepted to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4] Understanding these cycles is fundamental to troubleshooting the reaction and appreciating the role of the silylacetylene.
The Conventional Pd/Cu Co-Catalyzed Sonogashira Cycle
The reaction is initiated by the oxidative addition of the aryl or vinyl halide to a Pd(0) species, which is the rate-limiting step.[1] This forms a Pd(II) intermediate. Concurrently, the copper cycle activates the terminal alkyne. A π-alkyne complex forms between Cu(I) and the alkyne, increasing the acidity of the terminal proton and facilitating deprotonation by the amine base to form a copper acetylide.[1][5] This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylenic moiety to the palladium center.[4] The final step is reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.[6][7][8]
Caption: The dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
The Copper-Free Variant: A Mechanistic Debate
The use of copper, while effective, can lead to the formation of undesirable alkyne homocoupling byproducts (Glaser coupling) and necessitates strict anaerobic conditions.[1] This has driven the development of copper-free Sonogashira protocols. The mechanism here is more debated. The conventional proposal involves the formation of a π-alkyne-palladium complex, which acidifies the terminal proton for deprotonation by a base, followed by reductive elimination.[4][9] However, recent experimental and computational studies suggest a more complex tandem Pd/Pd cycle, where one palladium complex activates the alkyne, mimicking the role of copper, and engages in a transmetalation step with the aryl-palladium complex.[10] This newer mechanistic interpretation highlights that transmetalation remains a key process even in the absence of a secondary metal catalyst.[10][11]
Caption: A commonly proposed mechanism for the copper-free Sonogashira reaction.
Pillar 2: Silylacetylenes vs. Terminal Alkynes—A Comparative Analysis
The primary distinction of a silylacetylene, such as trimethylsilylacetylene (TMSA), is the replacement of the acidic acetylenic proton with a bulky, non-acidic trialkylsilyl group.[2] This seemingly simple modification has profound implications for reaction control and substrate scope.
Causality of Experimental Choice: Why Use a Silylacetylene?
-
Suppression of Homocoupling: The single most important reason for using silylacetylenes is the prevention of Glaser-type oxidative homocoupling of the alkyne.[1] Since there is no terminal proton to be removed, the pathway to the undesired diyne byproduct is blocked. This is especially critical in complex syntheses or when using electron-rich alkynes that are prone to oxidation.
-
Handling and Stoichiometry: Many simple alkynes, like acetylene itself, are gases, making them difficult to handle and dose accurately. Silylacetylenes such as TMSA are typically volatile liquids, which are far more convenient for laboratory use.[1]
-
Stepwise Functionalization: The silyl group acts as a robust protecting group for the terminal alkyne position.[12] This allows for a Sonogashira coupling at the C-H bond of a silylacetylene, followed by a chemically distinct step to remove the silyl group (e.g., with a fluoride source like TBAF) to reveal the terminal alkyne.[1][5][13] This unmasked alkyne can then be used in a subsequent coupling reaction, enabling the controlled synthesis of unsymmetrical diarylacetylenes.[12]
Performance Comparison: Experimental Observations
While direct kinetic comparisons are sparse in the literature, we can compile representative data to illustrate the performance differences. The key takeaway is not that one is universally "better," but that they serve different strategic purposes. Silylacetylenes provide control at the potential cost of an additional deprotection step.
| Feature | Terminal Alkyne (e.g., Phenylacetylene) | Silylacetylene (e.g., TMS-Acetylene) | Mechanistic Rationale & Field Insight |
| Primary Side Reaction | Glaser Homocoupling (Diynes) | None | The absence of an acidic proton in silylacetylenes prevents the primary pathway for oxidative homocoupling.[1] This significantly cleans up reactions, especially under aerobic conditions or with sensitive substrates. |
| Reaction Rate | Generally faster | Can be slightly slower | The bulky silyl group can introduce steric hindrance, potentially slowing the coordination to the metal center. However, for many systems, yields are comparable or even higher due to the elimination of side reactions.[12] |
| Handling | Varies (Gas, Liquid, Solid) | Typically Liquid | Gaseous alkynes are challenging to use. Liquid silylacetylenes offer superior handling and stoichiometric control.[1] |
| Post-Reaction Workup | Often requires chromatography to remove homocoupling byproducts. | Simpler purification; main impurity is often excess starting material. | The cleaner reaction profile simplifies isolation of the desired silylated product. |
| Synthetic Versatility | Direct formation of the final product. | Acts as a protected terminal alkyne, requiring a subsequent deprotection step. | This "disadvantage" is a key strategic advantage for multi-step syntheses, allowing for iterative coupling strategies.[2][12] |
| Typical Yield | Good to Excellent (e.g., 85-95%) | Excellent (e.g., 90-98%) | Yields are often higher with silylacetylenes due to the suppression of byproduct formation. |
Note: Yields are representative and highly dependent on the specific substrates, catalyst system, and reaction conditions.
Pillar 3: A Validated Experimental Protocol & Workflow
Trustworthiness in science is built on reproducibility. The following protocol for a copper-free Sonogashira coupling of an aryl iodide with ethynyltrimethylsilane, followed by desilylation, is a robust and self-validating workflow.
Objective: Synthesize 1-ethynyl-4-nitrobenzene from 1-iodo-4-nitrobenzene.
Step 1: Sonogashira Coupling of 1-iodo-4-nitrobenzene with TMS-Acetylene
-
Reagents & Materials:
-
1-iodo-4-nitrobenzene (1.0 mmol, 249 mg)
-
Ethynyltrimethylsilane (TMSA) (1.5 mmol, 0.21 mL)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg)
-
Triethylamine (TEA) (5 mL, anhydrous)
-
Toluene (5 mL, anhydrous)
-
Schlenk flask, magnetic stirrer, nitrogen/argon line
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-iodo-4-nitrobenzene (249 mg) and Pd(PPh₃)₂Cl₂ (14 mg).
-
Add anhydrous toluene (5 mL) and anhydrous triethylamine (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Add ethynyltrimethylsilane (0.21 mL) dropwise via syringe.
-
Heat the reaction mixture to 60°C and stir for 4 hours. Monitor reaction progress by TLC or GC-MS. Causality: The base (TEA) is crucial for both scavenging the HX byproduct and facilitating the deprotonation step in the catalytic cycle.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, trimethyl((4-nitrophenyl)ethynyl)silane, by column chromatography (Hexane/Ethyl Acetate gradient).
-
Step 2: Desilylation to Yield Terminal Alkyne
-
Reagents & Materials:
-
Trimethyl((4-nitrophenyl)ethynyl)silane (from Step 1)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 mmol, 1.1 mL)
-
Tetrahydrofuran (THF) (10 mL, anhydrous)
-
-
Procedure:
-
Dissolve the purified product from Step 1 in anhydrous THF (10 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add the TBAF solution (1.1 mL) dropwise over 5 minutes. Causality: The fluoride ion has a very high affinity for silicon, forming a strong Si-F bond and facilitating the cleavage of the C-Si bond.[5]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Monitor by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the final product, 1-ethynyl-4-nitrobenzene, by column chromatography to yield a pure sample for characterization (¹H NMR, ¹³C NMR, MS).
-
Experimental Workflow Diagram
Caption: A validated two-step workflow for synthesis via silylacetylene coupling.
Conclusion
The choice between a terminal alkyne and a silylacetylene in a Sonogashira reaction is not merely a matter of reagent availability but a strategic decision rooted in mechanistic understanding. Silylacetylenes offer a powerful method for controlling the reaction, eliminating problematic side reactions like homocoupling, and enabling complex, iterative synthetic strategies. By understanding the underlying catalytic cycles and the precise role of the silyl protecting group, researchers can harness the full potential of this versatile cross-coupling reaction, leading to more efficient, cleaner, and innovative molecular construction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 13. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Sonogashira Couplings: A Comparative Analysis of Copper-Catalyzed vs. Copper-Free Methodologies
Introduction: The Enduring Power of the C(sp²)–C(sp) Bond
The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported in 1975, this palladium-catalyzed transformation has become indispensable in the synthesis of pharmaceuticals, natural products, conjugated polymers, and advanced organic materials.[1][2][4]
The original, and still widely used, protocol employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[1][3] However, persistent challenges associated with the copper co-catalyst, primarily the formation of homocoupled byproducts and product contamination, have spurred the development of robust copper-free alternatives.[1][2] This guide provides a detailed comparative analysis of these two methodologies, offering researchers, scientists, and drug development professionals the field-proven insights necessary to select the optimal conditions for their specific synthetic challenges. We will delve into the mechanistic nuances, practical advantages and limitations, and provide representative experimental protocols to illustrate the causality behind critical process choices.
The Classical Approach: Copper-Catalyzed Sonogashira Coupling
The seminal work by Kenkichi Sonogashira demonstrated that the addition of a copper(I) salt, typically copper(I) iodide (CuI), dramatically accelerates the coupling reaction, allowing it to proceed under remarkably mild conditions, often at room temperature.[1][2] This was a significant improvement over earlier palladium-only systems that required harsh conditions.[1]
Mechanistic Rationale: A Tale of Two Cycles
The enhanced reactivity of the copper-co-catalyzed system is rooted in the synergistic operation of two interconnected catalytic cycles.
-
The Palladium Cycle: This cycle initiates with the oxidative addition of the aryl or vinyl halide (R¹-X) to the active Pd(0) species, forming a Pd(II) intermediate. The final step is the reductive elimination from a subsequent Pd(II) complex to yield the desired product (R¹-C≡C-R²) and regenerate the Pd(0) catalyst.
-
The Copper Cycle: The terminal alkyne (H-C≡C-R²) reacts with the copper(I) salt in the presence of a base to form a highly reactive copper(I) acetylide intermediate (Cu-C≡C-R²).[1] This species is the key to the reaction's efficiency.
-
The Transmetalation Bridge: The critical step that links the two cycles is transmetalation. The copper acetylide transfers its acetylide group to the Pd(II) complex.[5] This step is generally much faster than the direct reaction of the alkyne with the palladium intermediate, thereby accelerating the overall catalytic turnover.
References
A Senior Application Scientist's Guide to the Spectroscopic Validation of Synthesized 1-Phenyl-2-(trimethylsilyl)acetylene
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise and unambiguous characterization of novel and known compounds is paramount. 1-Phenyl-2-(trimethylsilyl)acetylene is a versatile building block, valued for its role in cross-coupling reactions and as a stable precursor for introducing the phenylethynyl moiety into complex molecular architectures.[1][2] The trimethylsilyl (TMS) group not only enhances stability and solubility but also serves as a removable protecting group, allowing for sequential and controlled synthetic transformations.[3]
This guide provides an in-depth, experience-driven approach to the validation of synthesized this compound using a suite of spectroscopic techniques. We will move beyond a simple recitation of data, delving into the causal relationships that underpin the spectral features and comparing them with relevant alternatives to build a robust, self-validating analytical workflow.
Pillar 1: The Spectroscopic Fingerprint of this compound
The core of structural validation lies in the unique spectroscopic signature of a molecule. For this compound (Molecular Weight: 174.31 g/mol ), this signature is a composite of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For our analysis, we use deuterated chloroform (CDCl₃) as the solvent, which is standard for many organic compounds due to its excellent dissolving power and the convenient location of its residual proton peak for referencing.[5][6] Tetramethylsilane (TMS, Si(CH₃)₄) is added as an internal standard, with its proton and carbon signals defined as 0.00 ppm.[7][8] This is due to its chemical inertness, volatility for easy removal, and a single, strong signal that rarely overlaps with analyte peaks.[9][10]
The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms.
| Assignment | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Si(CH ₃)₃ | ~0.25 | 0.25 | Singlet (s) | 9H | The nine protons on the three methyl groups are chemically equivalent and highly shielded by the electropositive silicon atom, causing a strong upfield shift. |
| Aromatic-H | ~7.28 - 7.55 | 7.30 - 7.36 | Multiplet (m) | 3H | These are the protons at the meta and para positions of the phenyl ring. Their signals often overlap in a complex multiplet. |
| Aromatic-H | ~7.28 - 7.55 | 7.48 - 7.52 | Multiplet (m) | 2H | These protons are at the ortho positions, slightly deshielded compared to the other ring protons due to their proximity to the acetylene group. |
Data sourced from literature values.[4][11]
The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
| Assignment | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) | Rationale |
| Si(C H₃)₃ | ~0.00 | -0.01 | The methyl carbons are highly shielded by the silicon atom, resulting in a signal very close to the TMS reference. |
| C ≡CSi | ~92-95 | 94.1 | This acetylenic carbon is bonded to the silicon atom. |
| Ph-C ≡C | ~104-106 | 105.2 | This acetylenic carbon is bonded to the phenyl ring. |
| Aromatic C -H | ~128-132 | 128.2, 128.5, 132.0 | These signals correspond to the protonated carbons of the phenyl ring. |
| Aromatic C (ipso) | ~123 | 123.2 | This is the carbon of the phenyl ring directly attached to the acetylene group (quaternary carbon). |
Data sourced from literature values.[11]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups. It is particularly useful for identifying the presence or absence of specific bonds.
| Vibrational Mode | Expected Frequency (cm⁻¹) | **Observed Frequency (cm⁻¹) ** | Intensity | Rationale |
| C-H stretch (Aromatic) | 3100 - 3000 | ~3060 | Medium | Characteristic of sp² C-H bonds in the phenyl ring. |
| C≡C stretch | 2200 - 2100 | ~2158 | Strong | This sharp, strong absorption is a key indicator of the internal alkyne. The Si-C bond influences its position. |
| Si-CH₃ deformation | 1250 | ~1250 | Strong | A characteristic and strong band for the trimethylsilyl group. |
| Si-C stretch | 850, 760 | ~843, 758 | Strong | These strong absorptions are also characteristic of the trimethylsilyl group. |
Data sourced from literature values.[4][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under Electron Ionization (EI), the molecule is fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
| m/z Value | Assignment | Relative Abundance | Rationale |
| 174 | [M]⁺ | Moderate | This is the molecular ion peak, confirming the molecular weight of the compound.[13] |
| 159 | [M-CH₃]⁺ | High | This prominent peak represents the loss of a single methyl group from the trimethylsilyl moiety, a very common and favorable fragmentation pathway.[4] |
| 129 | [M-3CH₃+H]⁺ or [C₁₀H₉]⁺ | Low | Further fragmentation can lead to the loss of the silyl group. |
Data sourced from literature values.[4]
Pillar 2: Comparative Analysis - Why Context Matters
Validating a structure is not done in a vacuum. Comparing the spectrum of your synthesized product with that of structurally related alternatives provides a powerful layer of confirmation. Here, we compare our target compound with its non-silylated and non-phenylated analogues.
| Spectroscopic Feature | This compound | Phenylacetylene | Trimethylsilylacetylene | Comparative Insight |
| ¹H NMR: Si(CH₃)₃ Signal | ~0.25 ppm (s, 9H) | Absent | ~0.18 ppm (s, 9H)[3] | The presence of this highly shielded, 9-proton singlet is the definitive NMR signature of the trimethylsilyl group. Its absence in phenylacetylene is a key differentiator. |
| ¹H NMR: ≡C-H Signal | Absent | ~3.06 ppm (s, 1H)[14] | ~2.36 ppm (s, 1H)[3] | The absence of the terminal acetylenic proton signal confirms that the alkyne is substituted at both ends. This is a critical check for reaction completion. |
| IR: ≡C-H Stretch | Absent | ~3300 cm⁻¹ (strong, sharp)[15] | ~3280 cm⁻¹ (strong, sharp)[3] | Similar to the ¹H NMR, the absence of this strong, sharp band in the IR spectrum confirms the internal nature of the alkyne. |
| IR: C≡C Stretch | ~2158 cm⁻¹ | ~2109 cm⁻¹ | ~2050 cm⁻¹[3] | The position of the alkyne stretch is sensitive to its substituents. Conjugation with the phenyl ring and bonding to silicon shift the frequency compared to the terminal alkynes. |
| MS: Molecular Ion [M]⁺ | m/z 174 | m/z 102 | m/z 98 | The molecular ion peak provides the most direct confirmation of the compound's identity and differentiates it from these alternatives. |
Pillar 3: Self-Validating Experimental Protocols
Trustworthy data comes from robust and well-documented procedures. The following protocols are designed to ensure reproducibility and accuracy.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and spectroscopic validation of a target compound.
Step-by-Step Methodologies
-
Sample Preparation for NMR Spectroscopy
-
Ensure the sample of synthesized this compound is dry and free of residual solvent from purification.
-
In a clean vial, dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add 1-2 µL of a 1% solution of tetramethylsilane (TMS) in CDCl₃ as the internal reference standard.[7][10]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (Typical 400 MHz Spectrometer)
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. The residual solvent peak of CDCl₃ should appear at δ 7.26 ppm.[6][16] Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 128-1024) is typically required. The solvent peak for CDCl₃ will appear as a triplet at δ 77.23 ppm.[16] Calibrate the spectrum using the TMS signal at δ 0.00 ppm.
-
-
Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum of the empty crystal.
-
Place a single drop of the liquid this compound directly onto the ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether).
-
Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which provides an additional layer of purity verification.
-
Acquire the spectrum using a standard electron energy of 70 eV. This energy level is conventional and ensures that fragmentation patterns are consistent and comparable to library data.[13]
-
Analyze the resulting mass spectrum for the molecular ion peak and key fragment ions.
-
Key Structural Correlations Diagram
Caption: Molecular structure and key ¹H and ¹³C NMR chemical shift correlations.
By systematically acquiring, analyzing, and comparing these spectroscopic data points, a researcher can confidently validate the structure and purity of their synthesized this compound, ensuring the integrity of their subsequent research and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 2170-06-1 [chemicalbook.com]
- 3. Trimethylsilylacetylene | TMS Acetylene | RUO [benchchem.com]
- 4. This compound | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. acs.org [acs.org]
- 9. scribd.com [scribd.com]
- 10. Video: Chemical Shift: Internal References and Solvent Effects [jove.com]
- 11. rsc.org [rsc.org]
- 12. This compound(2170-06-1) IR Spectrum [m.chemicalbook.com]
- 13. This compound(2170-06-1) MS spectrum [chemicalbook.com]
- 14. Phenylacetylene(536-74-3) 1H NMR spectrum [chemicalbook.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. chem.washington.edu [chem.washington.edu]
A Comparative Guide to the Reactivity of Aryl Iodides, Bromides, and Triflates with 1-Phenyl-2-(trimethylsilyl)acetylene
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, for its efficiency in constructing carbon-carbon bonds between sp² and sp hybridized centers.[1][2] A critical parameter influencing the success and efficiency of this reaction is the choice of the aryl electrophile. This guide provides an in-depth comparison of the reactivity of commonly used aryl iodides, aryl bromides, and aryl triflates when coupled with 1-Phenyl-2-(trimethylsilyl)acetylene. We will explore the mechanistic underpinnings of their reactivity, present comparative experimental data, and offer a detailed protocol for researchers to leverage in their synthetic endeavors.
Introduction: The Strategic Importance of the Sonogashira Coupling
The formation of arylalkynes is a frequent necessity in the synthesis of complex molecules, from biologically active natural products to conjugated polymers.[2] The palladium and copper co-catalyzed Sonogashira reaction provides a robust and versatile method to achieve this transformation under relatively mild conditions.[1][3] The reaction's utility is underscored by its tolerance of a wide array of functional groups and its applicability in complex molecular architectures.
The choice of the aryl electrophile (Ar-X) is a primary determinant of the reaction's outcome. Aryl iodides, bromides, and triflates are the most common substrates, each possessing distinct reactivity profiles that can be strategically exploited. This guide aims to elucidate these differences to aid researchers in substrate selection and reaction optimization.
Mechanistic Basis of Reactivity
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] The reactivity of the aryl electrophile is primarily dictated by the initial, often rate-determining, step of the palladium cycle: oxidative addition .[5]
In this step, a low-valent palladium(0) complex inserts into the carbon-X bond (where X = I, Br, or OTf) of the aryl electrophile, forming a Pd(II) intermediate.[1][5] The ease of this step is inversely related to the strength of the C-X bond. A weaker bond requires less energy to break, leading to a faster rate of oxidative addition and, consequently, a more facile overall reaction.
The established trend for C(sp²)-X bond dissociation energies (BDE) is: C-I < C-Br < C-OTf
This order directly translates to the general reactivity trend observed in Sonogashira and other palladium-catalyzed cross-coupling reactions.[6]
-
Aryl Iodides (Ar-I): Possess the weakest carbon-halogen bond (C-I BDE ≈ 67.0 kcal/mol), making them the most reactive substrates.[7] Oxidative addition occurs readily, often at room temperature.[1][5]
-
Aryl Bromides (Ar-Br): Have a stronger C-Br bond (BDE ≈ 84.0 kcal/mol) compared to iodides.[7] Consequently, they are less reactive and typically require elevated temperatures or more active catalyst systems to undergo efficient coupling.[1]
-
Aryl Triflates (Ar-OTf): Aryl triflates (trifluoromethanesulfonates) are excellent leaving groups. Their reactivity is often comparable to or slightly less than aryl bromides.[3][5][8] The C-OTf bond strength and subsequent reactivity can be influenced by the electronic nature of the aryl ring.
The overall reactivity sequence for oxidative addition in palladium-catalyzed couplings is therefore generally accepted as: Aryl Iodide > Aryl Triflate ≥ Aryl Bromide >> Aryl Chloride [3][5]
Comparative Reactivity and Performance Data
The difference in reactivity is not merely theoretical; it has significant practical implications for reaction conditions such as temperature, reaction time, and catalyst loading. While finding a single study that compares all three electrophiles with this compound under identical conditions is challenging, the general trends are well-established and supported by extensive literature.
| Aryl Electrophile | Typical Reaction Temperature | Relative Reaction Rate | Key Advantages | Considerations |
| Aryl Iodide | Room Temperature to 50 °C | Highest | High reactivity, mild conditions, low catalyst loading.[1][2] | Higher cost, lower commercial availability for complex structures. |
| Aryl Bromide | 50 °C to 100 °C | Intermediate | Good balance of reactivity and cost, widely available.[1] | Requires higher temperatures or more specialized, bulky phosphine ligands for efficient coupling.[9] |
| Aryl Triflate | 60 °C to 110 °C | Intermediate to Low | Excellent alternative to halides, readily prepared from phenols.[10] | Can be less reactive than iodides, sensitive to moisture. Reactivity can be catalyst-dependent.[8][11] |
Note: Data synthesized from general knowledge in palladium-catalyzed cross-coupling reactions.[1][3][5]
Experimental Protocol: Copper-Free Sonogashira Coupling of 3-Iodopyridine with this compound
This protocol describes a copper-free Sonogashira coupling, which can often simplify purification by avoiding the formation of alkyne homocoupling (Glaser coupling) byproducts.[1] The use of microwave irradiation can significantly shorten reaction times.[12]
Materials:
-
3-Iodopyridine
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Tetrabutylammonium chloride (n-Bu₄NCl)
-
Sodium acetate (NaOAc)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Microwave reactor vial
-
Argon (Ar) gas supply
Procedure: [12]
-
Vessel Preparation: To a dry microwave reactor vial equipped with a magnetic stir bar, add 3-iodopyridine (1.0 eq), sodium acetate (4.0 eq), tetrabutylammonium chloride (1.0 eq), palladium(II) acetate (0.05 eq), and tri(o-tolyl)phosphine (0.10 eq).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon for 5-10 minutes.
-
Reagent Addition: Using a syringe, add anhydrous DMF to dissolve the solids, followed by the addition of this compound (2.0 eq).
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Heat the mixture to 100 °C for 15 minutes.
-
Reaction Quench and Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired 3-(phenylethynyl)pyridine.
Note on Sila-Sonogashira: This reaction proceeds as a "sila"-Sonogashira, where the trimethylsilyl (TMS) group is cleaved in situ.[3][12] This avoids a separate deprotection step, improving overall efficiency. The base (NaOAc) and the chloride source (n-Bu₄NCl) facilitate this tandem process.
Conclusion for the Practicing Scientist
The selection of an aryl electrophile for a Sonogashira coupling with this compound is a strategic choice based on a trade-off between reactivity, cost, and availability.
-
For maximum reactivity and mildest conditions , particularly with sensitive or complex substrates, aryl iodides are the superior choice.
-
For a cost-effective and scalable synthesis , where slightly more forcing conditions are tolerable, aryl bromides represent a practical and reliable option.
-
When starting from a phenol or when halide availability is limited , aryl triflates serve as a powerful and highly effective alternative to aryl halides.
By understanding the mechanistic principles governed by bond dissociation energies, researchers can make informed decisions, streamline reaction optimization, and successfully synthesize target arylalkynes with greater efficiency.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 9. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.org [mdpi.org]
A Senior Application Scientist's Guide to Base Selection in Sonogashira Cross-Coupling of Silylacetylenes
For researchers, scientists, and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, specifically for synthesizing arylalkynes and conjugated enynes.[1][2][3] The use of silylacetylenes as coupling partners offers significant advantages in terms of stability and handling. However, the success of this reaction is critically dependent on the judicious selection of a base. This guide provides an in-depth comparison of the efficacy of various bases in the Sonogashira reaction of silylacetylenes, supported by experimental data and field-proven insights to aid in your reaction optimization.
The Catalytic Cycle and the Pivotal Role of the Base
The Sonogashira reaction typically involves a palladium catalyst, often a copper(I) co-catalyst, an aryl or vinyl halide, and a terminal alkyne.[4][5] The base in this reaction is not merely a passive component for neutralizing the hydrogen halide byproduct; it is an active participant that governs the reaction's kinetics and overall efficiency.[6][7] Its primary roles include:
-
Deprotonation of the Terminal Alkyne: The base is responsible for abstracting the acidic proton from the sp-hybridized carbon of the alkyne.[8][9] This generates the nucleophilic acetylide species required for the catalytic cycle.
-
Formation of the Copper(I) Acetylide: In the classic copper-co-catalyzed mechanism, the base facilitates the reaction between the terminal alkyne and the copper(I) salt to form a copper(I) acetylide, which is the key intermediate for transmetalation to the palladium center.[6][10]
-
Maintaining a Basic Medium: The reaction generates a hydrogen halide (HX) as a byproduct, which must be neutralized by the base to prevent side reactions and catalyst deactivation.[4][6]
The interplay between these roles is illustrated in the catalytic cycle below.
Caption: The Sonogashira Catalytic Cycle.
Comparative Analysis of Bases for Silylacetylene Coupling
The choice of base is dictated by several factors, including the reactivity of the aryl halide, the nature of the silylacetylene, and whether a copper-free or copper-co-catalyzed system is employed.
Amine Bases
Organic amines are the traditional choice for Sonogashira couplings. They are typically used in excess and can often serve as both the base and the solvent.[4]
-
Triethylamine (Et₃N): A widely used, cost-effective base. It is sufficiently basic to deprotonate terminal acetylenes and is often used as the solvent.[3][8]
-
Diisopropylamine (i-Pr₂NH) & Diisopropylethylamine (DIPEA): These bulky amines are less nucleophilic than triethylamine, which can sometimes be advantageous in preventing side reactions. Diisopropylamine has been shown to be effective in couplings with TMS-acetylene and aryl bromides.[11]
-
Piperidine & Pyrrolidine: These cyclic secondary amines are also effective bases. Piperidine has been used in copper-free Sonogashira reactions with low palladium catalyst loading.[1] Pyrrolidine has been used in reactions conducted in water.[4]
Inorganic Bases
Inorganic bases have gained popularity as they can often be used in stoichiometric amounts and are easily removed during workup.
-
Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate and cesium carbonate are effective, mild bases.[4] Cesium carbonate, in particular, has been identified as the optimal base in certain copper-free Sonogashira reactions, a phenomenon sometimes referred to as the "cesium effect".[12][13]
-
Phosphates (K₃PO₄): Potassium phosphate is another robust inorganic base that has been successfully employed in Sonogashira couplings, sometimes in combination with high-boiling solvents like xylene for less reactive substrates.[14][15]
Fluoride Sources: A Special Case for Silylacetylenes
When working with silylacetylenes, fluoride sources like tetrabutylammonium fluoride (TBAF) play a unique dual role. They can act as a reagent for the in situ deprotection of the silyl group to generate the terminal alkyne, and also as the base to facilitate the subsequent coupling.[14][16] This allows for a convenient one-pot desilylation/copper-free Sonogashira reaction.[16][17]
Performance Comparison: Experimental Data
The following table summarizes data from various studies, comparing the performance of different bases in the Sonogashira coupling of silylacetylenes with aryl halides.
| Aryl Halide | Silylacetylene | Base (equiv.) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene | K₂CO₃ (2.0) | Pd(OAc)₂ / PPh₃ / CuI | DMF | 80 | 12 | 95 | [14] |
| 1-Iodo-4-methoxybenzene | Trimethylsilylacetylene | Cs₂CO₃ (2.0) | Pd(OAc)₂ / PPh₃ / CuI | Dioxane | 100 | 12 | 92 | [12] |
| 1-Bromo-4-cyanobenzene | Triisopropylsilylacetylene | K₃PO₄ (2.0) | PdCl₂(PPh₃)₂ / CuI | Toluene | 110 | 24 | 88 | [14][15] |
| 4-Iodotoluene | Trimethylsilylacetylene | Et₃N | PdCl₂(PPh₃)₂ / CuI | Et₃N | RT | 3 | 95 | [18] |
| 1-Bromo-3,5-dimethoxybenzene | Phenyl(trimethylsilyl)acetylene | TMP (2.0) | [DTBNpP]Pd(crotyl)Cl (copper-free) | DMSO | RT | 2 | 94 | [19] |
| meso-Bromoporphyrin | meso-Ethynyl(trimethylsilyl)porphyrin | TBAF (1.0 M in THF) | PdCl₂(PPh₃)₂ (copper-free, one-pot desilylation) | THF | RT | 3 | 85 | [16][17] |
TMP = 2,2,6,6-Tetramethylpiperidine
Recommended Experimental Protocols
Below are two detailed protocols for Sonogashira reactions with silylacetylenes, employing an inorganic base and a one-pot desilylation approach with TBAF.
Protocol 1: Copper-Catalyzed Sonogashira Coupling Using K₂CO₃
This protocol is suitable for the coupling of an aryl iodide with trimethylsilylacetylene followed by a separate deprotection step.
Caption: Workflow for Sonogashira coupling with K₂CO₃.
Methodology:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 equiv), potassium carbonate (2.0 equiv), copper(I) iodide (0.05 equiv), and bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv).
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Add degassed N,N-dimethylformamide (DMF) and trimethylsilylacetylene (1.2 equiv) via syringe.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the silyl-protected alkyne.
-
For desilylation, dissolve the purified product in THF and add a solution of K₂CO₃ in methanol. Stir at room temperature until deprotection is complete (monitored by TLC). Work up to isolate the terminal alkyne.
Protocol 2: One-Pot Desilylation/Copper-Free Sonogashira with TBAF
This efficient protocol combines the desilylation and coupling steps into a single operation.
Methodology:
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv), the silylacetylene (1.1 equiv), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv).
-
Evacuate the flask and backfill with argon three times.
-
Add anhydrous THF via syringe.
-
Slowly add a 1.0 M solution of TBAF in THF (1.2 equiv) to the stirring mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for more challenging substrates.[16]
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; poor quality reagents; insufficient base strength. | Use a fresh, active palladium source. Ensure all reagents and solvents are pure and anhydrous.[7] Consider a stronger base (e.g., Cs₂CO₃ or an amine) if a weak inorganic base is failing. |
| Formation of Black Precipitate | Decomposition of the Pd(0) catalyst ("palladium black"). | Ensure rigorously anaerobic conditions.[7][8] The choice of ligand can also be critical; bulky, electron-rich phosphine ligands can improve catalyst stability. |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen in copper-catalyzed reactions. | Degas all solvents and maintain a strict inert atmosphere.[8] Alternatively, switch to a copper-free protocol.[4] Minimizing the amount of copper catalyst can also help.[7] |
| Incomplete Desilylation | Insufficient TBAF or reaction time in one-pot protocols. | Increase the equivalents of TBAF or allow for a longer reaction time before or during the coupling step. |
Conclusion
The choice of base is a critical parameter in the Sonogashira coupling of silylacetylenes. While traditional amine bases like triethylamine remain effective, inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ offer advantages in terms of handling and reaction workup. For silylacetylenes, the use of TBAF provides an elegant and efficient one-pot solution for in-situ desilylation and coupling. By understanding the role of the base and considering the specific substrates involved, researchers can significantly improve the yield, reliability, and efficiency of this powerful synthetic transformation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Sonogashira_coupling [chemeurope.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Arylalkyne Synthesis: A Comparative Analysis of Alternatives to the Sonogashira Coupling
The synthesis of arylalkynes, scaffolds prevalent in pharmaceuticals, natural products, and advanced materials, has long been dominated by the venerable Sonogashira coupling.[1] Its efficiency in forging C(sp²)-C(sp) bonds has made it a cornerstone of cross-coupling chemistry. However, the classical Sonogashira protocol is not without its drawbacks, primarily related to its reliance on a copper(I) co-catalyst. These limitations, including the formation of undesirable alkyne homocoupling (Glaser products), catalyst deactivation, and purification challenges in pharmaceutical applications, have spurred the development of robust alternative methodologies.[2][3]
This guide provides a comparative analysis of the primary alternatives to the traditional Sonogashira coupling, offering researchers the insights needed to select the optimal synthetic strategy. We will delve into the mechanistic underpinnings of each method, present comparative performance data, and provide actionable experimental protocols.
The Benchmark: The Classic Sonogashira Coupling
Before exploring the alternatives, it is crucial to understand the mechanism and limitations of the reaction we seek to improve upon. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a dual-catalyst system: a palladium complex and a copper(I) salt, typically in the presence of an amine base.[4]
Mechanism: The reaction proceeds via two interconnected catalytic cycles.[4]
-
The Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.
-
The Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst.
Caption: Dual catalytic cycles of the classic Sonogashira coupling.
Core Limitation: The necessity of the copper co-catalyst is the primary source of the reaction's drawbacks. Copper facilitates the oxidative homocoupling of terminal alkynes, leading to the formation of 1,3-diynes (Glaser coupling), which complicates purification and reduces the yield of the desired cross-coupled product.[3] Furthermore, residual copper can be problematic in the synthesis of active pharmaceutical ingredients (APIs).[2]
Alternative 1: Copper-Free Sonogashira Coupling
The most direct evolution of the Sonogashira reaction is the elimination of the copper co-catalyst. This modification addresses the core issue of alkyne homocoupling and simplifies product purification.[5][6]
Mechanism: In the absence of copper, the activation of the terminal alkyne must proceed via a different pathway. The currently accepted mechanism involves the coordination of the alkyne to the Ar-Pd(II)-X complex. A base, often stronger than the amines used in the classic protocol (e.g., carbonates like Cs₂CO₃), is then required to deprotonate the palladium-coordinated alkyne, forming the crucial Ar-Pd(II)-alkynyl intermediate directly.[7] From this point, the cycle proceeds to reductive elimination as in the classic pathway. Recent mechanistic studies also propose a tandem Pd/Pd cycle linked by a transmetalation process, where one palladium complex activates the aryl halide and a second activates the alkyne.[2]
Caption: Catalytic cycle of the copper-free Sonogashira reaction.
Advantages & Causality:
-
Elimination of Glaser Homocoupling: By removing copper, the primary catalyst for oxidative alkyne dimerization is absent, leading to cleaner reaction profiles and simplified purification.[3]
-
Broader Functional Group Tolerance: The absence of copper and often milder bases makes the reaction more tolerant of sensitive functional groups like amines and azides.[2]
-
Pharmaceutical Suitability: The elimination of a toxic heavy metal co-catalyst is highly advantageous for the synthesis of APIs, where metal contamination is strictly regulated.[2]
Comparative Performance: The choice between copper-catalyzed and copper-free systems often hinges on the reactivity of the aryl halide. While copper can accelerate the reaction, especially for less reactive aryl bromides and chlorides, modern ligand development has made copper-free methods highly competitive.
| Aryl Halide | Alkyne | Method | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | Cu-Catalyzed | PdCl₂(PPh₃)₂ / CuI | Et₃N | RT | 95% | [8] |
| 4-Iodoanisole | Phenylacetylene | Cu-Free | Pd(OAc)₂ / SPhos | K₂CO₃ | 100 | 94% | [8] |
| 4-Bromoanisole | Phenylacetylene | Cu-Catalyzed | PdCl₂(PPh₃)₂ / CuI | Et₃N | 60 | 88% | [8] |
| 4-Bromoanisole | Phenylacetylene | Cu-Free | [DTBNpP]Pd(crotyl)Cl | TMP | RT | 97% | [9] |
| 4-Chloroanisole | Phenylacetylene | Cu-Free | Pd-149 / t-Bu₂ (p-NMe₂C₆H₄)P | K₃PO₄ | 100 | 94% | [10] |
Experimental Protocol: Copper-Free Sonogashira Coupling of an Aryl Bromide [7][9]
This protocol is a representative example for the coupling of an aryl bromide with a terminal alkyne at room temperature.
-
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%)
-
Base (e.g., 1,2,2,6,6-Pentamethylpiperidine (TMP), 2.0 equiv)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO))
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, aryl bromide, and a magnetic stir bar.
-
Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Under a positive pressure of argon, add the anhydrous DMSO via syringe, followed by the terminal alkyne and the TMP base.
-
Stir the reaction mixture at room temperature under argon. Monitor the reaction progress by TLC or GC-MS. Typical reaction times can range from 1 to 18 hours depending on the substrate.[9]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Alternative 2: Heck Alkynylation
The term "Heck Alkynylation" is often used interchangeably with "copper-free Sonogashira coupling," as the proposed catalytic cycles are mechanistically very similar.[10] It describes a palladium-catalyzed reaction between an aryl/vinyl halide and a terminal alkyne in the absence of a copper co-catalyst. The key distinction is often one of historical context and emphasis, stemming from the broader class of Heck reactions involving alkene coupling partners.
Mechanism: The catalytic cycle is effectively the same as that described for the copper-free Sonogashira reaction, involving oxidative addition, alkyne coordination, deprotonation, and reductive elimination. Mechanistic studies have confirmed that copper salts can have a negative impact on these reactions, inhibiting the formation of the active Pd(0) species.[10]
Advantages: The advantages are identical to those of the copper-free Sonogashira coupling: avoidance of homocoupling, enhanced functional group tolerance, and suitability for pharmaceutical synthesis. This methodology has proven particularly effective for challenging substrates like aryl and heteroaryl chlorides when using specialized, bulky, electron-rich phosphine ligands.[10]
Experimental Protocol: Heck Alkynylation of an Aryl Chloride [10]
This protocol is representative for the coupling of a less reactive aryl chloride.
-
Materials:
-
Aryl chloride (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd-149, 1.0 mol%)
-
Ligand (e.g., t-Bu₂(p-NMe₂C₆H₄)P, 2.0 mol%)
-
Base (e.g., K₃PO₄, 1.5 equiv)
-
Anhydrous solvent (e.g., Dioxane)
-
-
Procedure:
-
In a glovebox, charge a vial with the palladium catalyst, ligand, base, and a stir bar.
-
Add the aryl chloride and the solvent.
-
Add the terminal alkyne. Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 100-120 °C.
-
Stir for the designated time (e.g., 12-24 hours), then cool to room temperature.
-
Follow a standard aqueous workup and purification by column chromatography as described in the previous protocol.
-
Alternative 3: Direct C-H Alkynylation
A paradigm shift from traditional cross-coupling is the direct C-H alkynylation of arenes. This strategy is highly atom-economical as it bypasses the need to pre-functionalize the arene with a halide or triflate. These reactions typically require a directing group (DG) on the arene to guide a transition metal catalyst (often rhodium or ruthenium, in addition to palladium) to a specific C-H bond.[11][12]
Mechanism: The mechanism differs significantly from cross-coupling. A common pathway for rhodium-catalyzed C-H alkynylation is as follows:[11][13][14]
-
Chelation-Assisted C-H Activation: The directing group on the arene coordinates to the Rh(III) catalyst, positioning it to cleave a specific C-H bond (e.g., at the ortho or meta position) via a concerted metalation-deprotonation (CMD) pathway, forming a five- or six-membered rhodacycle intermediate.[13]
-
Alkyne Coordination & Insertion: The alkynylating agent (e.g., a bromoalkyne) coordinates to the rhodium center. This is followed by migratory insertion of the alkyne into the Rh-C bond.
-
β-Halide Elimination/Reductive Elimination: The cycle can be closed by various pathways, such as β-bromide elimination or reductive elimination, which forms the C-C bond, releases the product, and regenerates the active Rh(III) catalyst.[15]
Caption: General workflow for Rh-catalyzed C-H alkynylation.
Advantages & Causality:
-
Atom and Step Economy: Eliminates the synthesis and use of aryl halides/triflates, reducing waste and shortening synthetic sequences.[16]
-
Novel Regioselectivity: Allows for functionalization at positions that may be difficult to access via traditional methods (e.g., meta-C-H bonds) by simply changing the directing group.[11][12]
Limitations:
-
Directing Group Required: The need for a directing group adds steps for its installation and potential removal.
-
Substrate Scope: The reaction is limited to substrates bearing a suitable directing group.
-
Catalyst and Reagents: Can require more expensive catalysts (e.g., Rhodium) and specialized alkynylating agents (e.g., bromoalkynes).
Experimental Protocol: Rh-Catalyzed Meta-C-H Alkynylation [11]
This protocol is a representative example for a directing group-assisted meta-alkynylation.
-
Materials:
-
Arene with meta-directing group (e.g., a nitrile-based template, 1.0 equiv)
-
Alkynyl bromide (e.g., (bromoethynyl)triisopropylsilane, 1.5 equiv)
-
Rhodium catalyst (e.g., [Rh(cod)Cl]₂, 5.0 mol%)
-
Ligand (e.g., P(4-CF₃-C₆H₄)₃, 10 mol%)
-
Silver salt/oxidant (e.g., AgSbF₆, 20 mol%)
-
Base (e.g., NaOAc, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE))
-
-
Procedure:
-
To a screw-cap vial, add the arene substrate, rhodium catalyst, ligand, silver salt, and base.
-
Evacuate and backfill the vial with argon three times.
-
Add the anhydrous DCE and the alkynyl bromide via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir for 24 hours. After cooling, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate and purify by flash column chromatography on silica gel.
-
Summary and Outlook
The synthesis of arylalkynes has evolved significantly beyond the classic Sonogashira coupling. The choice of method depends critically on the specific synthetic challenge.
| Method | Aryl Source | Key Catalysts | Core Advantage | Core Limitation | Best For... |
| Classic Sonogashira | Ar-I, Ar-Br | Pd / Cu | High reactivity, well-established | Alkyne homocoupling, Cu toxicity | Robust, routine synthesis with non-sensitive substrates. |
| Copper-Free Sonogashira | Ar-I, Ar-Br, Ar-Cl | Pd only | No homocoupling, clean reactions | May require stronger base/ligand | Pharmaceutical synthesis, sensitive substrates, complex molecules. |
| Heck Alkynylation | Ar-I, Ar-Br, Ar-Cl | Pd only | No homocoupling, good for Ar-Cl | Semantically overlaps with Cu-free | Coupling of challenging, less reactive aryl chlorides. |
| Direct C-H Alkynylation | Ar-H (with DG) | Rh, Ru, Pd | Atom & step economy, novel regioselectivity | Requires directing group | Late-stage functionalization, accessing novel structural motifs. |
For most applications requiring the coupling of aryl iodides or bromides to terminal alkynes, copper-free Sonogashira (or Heck alkynylation) protocols represent the new state-of-the-art. They offer cleaner reactions, broader substrate scope, and simplified purification without a significant trade-off in efficiency, thanks to modern ligand development. The classic Sonogashira remains a viable tool for simple, robust couplings where potential side products are not a major concern. Direct C-H alkynylation is a powerful, specialized strategy for scenarios where atom economy is paramount or when seeking to functionalize a C-H bond that is not easily accessed through traditional cross-coupling routes.
Future developments will likely focus on expanding the scope of C-H alkynylation to non-directed or more weakly directed systems and on developing more sustainable catalyst systems using earth-abundant metals for all coupling variants.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rhodium-catalysed ortho-alkynylation of nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
- 11. Directing group assisted rhodium catalyzed meta-C–H alkynylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Directing group assisted para-selective C–H alkynylation of unbiased arenes enabled by rhodium catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. scilit.com [scilit.com]
Safety Operating Guide
Navigating the Safe Handling of 1-Phenyl-2-(trimethylsilyl)acetylene: A Guide to Personal Protective Equipment and Disposal
For the modern researcher, 1-Phenyl-2-(trimethylsilyl)acetylene is a versatile and valuable reagent in organic synthesis. However, its utility is matched by a set of hazards that demand rigorous safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the selection of appropriate Personal Protective Equipment (PPE) and the development of a sound operational and disposal plan. Our aim is to empower you with the knowledge to handle this chemical confidently and safely, ensuring the integrity of your research and the well-being of your team.
Understanding the Hazard Landscape
This compound is classified as a combustible liquid that can cause skin, eye, and respiratory system irritation.[1][2][3][4] Inhalation of its vapors may lead to drowsiness and dizziness.[1][3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental design.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Primary Routes of Exposure |
| Combustible Liquid | Can ignite when exposed to heat or flame.[1] | Inhalation, Skin Contact |
| Skin Irritant | Causes skin irritation upon contact.[4][5][6] | Skin Contact |
| Eye Irritant | Causes serious eye irritation.[4][5][6] | Eye Contact |
| Respiratory Irritant | May cause respiratory irritation.[1][2][6] | Inhalation |
| STOT SE 3 | May cause drowsiness or dizziness.[5] | Inhalation |
Personal Protective Equipment: Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on established safety protocols for handling combustible and irritating chemicals.[7][8]
Eye and Face Protection
Given the risk of serious eye irritation, chemical splash goggles are mandatory.[5][6] For procedures with a higher risk of splashing or vigorous reaction, a face shield worn over safety goggles is required to provide full facial protection.[8][9]
Skin and Body Protection
A standard laboratory coat should be worn to protect against incidental splashes. For tasks involving larger quantities or a higher risk of spills, a chemically resistant apron or coveralls are recommended.[8]
Choosing the right gloves is crucial for preventing skin contact. While nitrile gloves offer good general protection for incidental contact, for extended handling or immersion, more robust options are necessary.[10][11] One safety data sheet specifically recommends neoprene gloves for handling this compound.[3] It is imperative to inspect gloves for any signs of degradation or perforation before each use.
Table 2: Glove Selection Guide
| Level of Contact | Recommended Glove Type | Rationale |
| Incidental Contact | Nitrile Gloves (minimum 8 mil) | Provides good splash protection for short-duration tasks.[10][11] |
| Extended Contact/Immersion | Neoprene Gloves | Offers enhanced chemical resistance for prolonged handling.[3] |
Respiratory Protection
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[1][7] If engineering controls are insufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]
Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
-
Preparation: Before handling, ensure that a chemical spill kit is readily accessible. All personnel involved must be trained on the hazards of this compound and the proper use of PPE.
-
Engineering Controls: All manipulations of the chemical must be performed in a certified chemical fume hood to control vapor inhalation.[1][7]
-
Donning PPE: Put on all required PPE as determined by your risk assessment (see PPE selection workflow).
-
Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. For transfers from larger containers, ensure proper grounding and bonding to prevent static discharge, which could be an ignition source.[12]
-
During Reaction: Keep the reaction vessel closed to the extent possible. Maintain a clutter-free workspace to minimize the risk of spills.
-
After Use: Securely close the container of this compound.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last and disposed of as contaminated waste. Wash hands thoroughly with soap and water after handling.
Disposal Plan: Managing Waste Responsibly
Improper disposal of this compound and its contaminated materials can pose a significant environmental and safety risk. Adherence to a strict disposal protocol is mandatory.[7][13]
-
Waste Collection: Collect all waste containing this compound, including excess reagent, contaminated solvents, and disposable labware, in a designated, properly labeled, and sealed waste container.[6]
-
Container Compatibility: The waste container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials and ignition sources.[12][14]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.
By implementing these comprehensive safety and handling procedures, researchers can confidently and responsibly utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US4368313A - Stabilization of silanol hydrolysates of organosilanes - Google Patents [patents.google.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2170-06-1 [chemicalbook.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. cmu.edu [cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 11. dess.uccs.edu [dess.uccs.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. geo.utexas.edu [geo.utexas.edu]
- 14. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
